S-1-Cbz-3-Boc-aminopyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUTXNUDLVCTI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561639 | |
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-74-7 | |
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (S)-1-Cbz-3-(Boc-amino)pyrrolidine - A Key Chiral Intermediate in Drug Discovery
CAS Number: 122536-74-7
This technical guide provides an in-depth overview of (S)-1-Cbz-3-(Boc-amino)pyrrolidine, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis, and its application in the synthesis of complex pharmaceutical agents.
Physicochemical Properties
(S)-1-Cbz-3-(Boc-amino)pyrrolidine, also known as benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, is a doubly protected chiral pyrrolidine derivative. The presence of the carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups at the 1- and 3-positions, respectively, allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in multi-step organic synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |
| Molecular Weight | 320.38 g/mol | [1] |
| Melting Point | 124-125 °C | |
| Boiling Point | 458.5 ± 44.0 °C (Predicted) | |
| Density | 1.17 g/cm³ | |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥95% - 99.8% | [1] |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a closely related analog, (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine, which can be adapted for the synthesis of the Cbz-protected target compound. The key transformation is the protection of the 3-amino group of a Cbz-protected pyrrolidine precursor with a Boc group.
Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine
This procedure is adapted from the synthesis of the analogous (S)-1-benzyl-3-(Boc-amino)pyrrolidine. The fundamental step of Boc-protection of the 3-amino group is transferable.
Materials:
-
(S)-3-Amino-1-Cbz-pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve (S)-3-Amino-1-Cbz-pyrrolidine (1.0 eq) in water.
-
Adjust the pH of the solution to approximately 11 using a 48% aqueous sodium hydroxide solution.
-
While stirring the mixture at a controlled temperature of 50-60°C, add di-tert-butyl dicarbonate (1.2 eq) dropwise over a period of about 2 hours.
-
Maintain the pH of the reaction mixture at 11 ± 0.5 during the addition of Boc₂O by the continuous addition of the sodium hydroxide solution.
-
After the complete addition of Boc₂O, continue stirring the reaction mixture for an additional hour at the same temperature.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitated crystals by filtration.
-
Wash the collected solid with water and then with hexane.
-
Dry the product under vacuum to yield (S)-1-Cbz-3-(Boc-amino)pyrrolidine.
Applications in Pharmaceutical Synthesis
The chiral pyrrolidine scaffold is a common motif in a multitude of approved drugs, particularly in antiviral and antidiabetic agents.[3] (S)-1-Cbz-3-(Boc-amino)pyrrolidine serves as a critical intermediate for introducing this chiral core into complex drug molecules.
Role in the Synthesis of Hepatitis C Virus (HCV) NS5A Inhibitors
One of the notable applications of functionalized pyrrolidine derivatives is in the synthesis of Daclatasvir, a potent inhibitor of the HCV nonstructural protein 5A (NS5A).[4][5] The synthesis of Daclatasvir involves the coupling of two functionalized pyrrolidine units to a central biphenyl imidazole core. The general synthetic strategy highlights the importance of having orthogonally protected pyrrolidine building blocks to control the step-wise assembly of the final drug molecule.
The diagram below illustrates a generalized workflow for the synthesis of a Daclatasvir-like molecule, emphasizing the incorporation of the pyrrolidine moiety.
Caption: Synthetic workflow for a Daclatasvir analog.
Application in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Pyrrolidine-based structures are also integral to the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6][7] The pyrrolidine ring often serves as a key structural element that interacts with the active site of the DPP-4 enzyme. The versatility of intermediates like (S)-1-Cbz-3-(Boc-amino)pyrrolidine allows for the synthesis of a diverse range of analogs to optimize potency and pharmacokinetic properties.
The following diagram illustrates the general relationship between the pyrrolidine core and its role in DPP-4 inhibition.
Caption: Role of the pyrrolidine core in DPP-4 inhibition.
References
- 1. S-1-cbz-3-boc-aminopyrrolidine, CasNo.122536-74-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-Cbz-3-(Boc-amino)pyrrolidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-1-Cbz-3-(Boc-amino)pyrrolidine, a key chiral building block in modern medicinal chemistry. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and outlines its significant applications in the development of novel therapeutics.
Core Data Presentation
The following table summarizes the key quantitative data for (S)-1-Cbz-3-(Boc-amino)pyrrolidine and its immediate precursor, (S)-3-(Boc-amino)pyrrolidine.
| Property | (S)-1-Cbz-3-(Boc-amino)pyrrolidine | (S)-3-(Boc-amino)pyrrolidine |
| Molecular Formula | C₁₇H₂₄N₂O₄ | C₉H₁₈N₂O₂ |
| Molecular Weight | 320.38 g/mol [1][2] | 186.25 g/mol [3][4][5][6] |
| CAS Number | 122536-74-7[1][2] | 122536-76-9[3][5] |
| Appearance | White to off-white powder | White crystalline powder[4][6] |
| Melting Point | 124-125 °C[1] | 50 °C[3][4][6] |
| Boiling Point | 458.5±44.0 °C (Predicted)[1] | 112 °C/0.25mm[3][4][6] |
| Density | 1.17 g/cm³ (Predicted)[1] | 1.04±0.1 g/cm³ (Predicted)[3][4] |
| Storage Temperature | 2-8°C[1] | 2-8°C, Inert atmosphere[3][4] |
Synthesis Workflow
The synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine is typically achieved through a two-step process starting from (S)-3-amino-1-benzylpyrrolidine. The first step involves the protection of the primary amine with a Boc group, followed by the protection of the secondary amine on the pyrrolidine ring with a Cbz group.
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
This protocol is adapted from established procedures for the Boc protection of aminopyrrolidines.[7]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 17.6 g (0.1 mol) of (S)-3-amino-1-benzylpyrrolidine.
-
Addition of Reagents: To the flask, add 158.7 g of water and 0.2 g of a cationic surfactant. Adjust the pH of the mixture to 11 ± 0.5 using a 48% aqueous sodium hydroxide solution.
-
Boc Protection: Heat the mixture to 50-60 °C with stirring. Add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate ((Boc)₂O) dropwise over approximately 2 hours, maintaining the pH at 11 ± 0.5 with the addition of 48% aqueous sodium hydroxide as needed.
-
Reaction Completion and Isolation: After the addition is complete, continue stirring for 1 hour. Cool the reaction mixture to room temperature.
-
Purification: The resulting crystalline solid, (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, is collected by filtration and dried under a vacuum at 50 °C. This typically yields a product with high chemical and optical purity.[7]
Step 2: Debenzylation to (S)-3-(Boc-amino)pyrrolidine
-
Hydrogenolysis: In a suitable reaction vessel, combine 26.0 g of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, 120 g of water, and 2.6 g of 5% Palladium on carbon (Pd/C).
-
Reaction Conditions: Stir the reaction mixture at 40 °C under a hydrogen atmosphere for 10 hours.
-
Workup: Monitor the reaction for completion using Gas Chromatography (GC). Once complete, filter off the Pd/C catalyst.
-
Isolation: Concentrate the filtrate to remove water. The crude product can be further purified by crystallization from a hexane/toluene mixture to yield (S)-3-(Boc-amino)pyrrolidine as a white solid.[7]
Step 3: Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine
This step involves the standard procedure for the Cbz protection of a secondary amine.
-
Reaction Setup: Dissolve (S)-3-(Boc-amino)pyrrolidine in a suitable aprotic solvent, such as dichloromethane (DCM), in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Addition of Base: Add a suitable base, such as triethylamine, to the reaction mixture to act as a proton scavenger.
-
Cbz Protection: Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).
-
Reaction and Purification: Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield (S)-1-Cbz-3-(Boc-amino)pyrrolidine.
Applications in Drug Development
(S)-1-Cbz-3-(Boc-amino)pyrrolidine and its deprotected precursor, (S)-3-(Boc-amino)pyrrolidine, are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.[8] The pyrrolidine scaffold is a common motif in many biologically active molecules.
Key Application Areas:
-
Enzyme Inhibitors: The (S)-3-aminopyrrolidine core is utilized in the synthesis of potent inhibitors for various enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][9] These inhibitors are crucial in the development of anti-cancer therapies.
-
Asymmetric Synthesis: This chiral intermediate serves as a scaffold in asymmetric reactions, such as the Morita-Baylis-Hillman reaction, which is a powerful carbon-carbon bond-forming reaction used to create complex, densely functionalized molecules.[2][9]
-
Antibacterial Agents: Derivatives of (S)-3-aminopyrrolidine have been used to synthesize N-benzyl-3-sulfonamidopyrrolidines, which have shown activity as bacterial cell division inhibitors.[2][9]
The presence of both Boc and Cbz protecting groups on (S)-1-Cbz-3-(Boc-amino)pyrrolidine allows for orthogonal deprotection strategies, providing synthetic flexibility in the construction of complex target molecules. This makes it a highly sought-after intermediate for drug discovery and development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-3-(Boc-amino)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 4. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scientificlabs.com [scientificlabs.com]
Technical Guide: Chemical Properties of (S)-1-Cbz-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-1-Cbz-3-(Boc-amino)pyrrolidine (CAS Number: 122536-74-7). This chiral pyrrolidine derivative is a valuable building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical compounds.
Core Chemical Properties
(S)-1-Cbz-3-(Boc-amino)pyrrolidine, also known by its IUPAC name benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, is a doubly protected aminopyrrolidine. The presence of both a carboxybenzyl (Cbz) group on the pyrrolidine nitrogen and a tert-butoxycarbonyl (Boc) group on the 3-amino substituent allows for orthogonal deprotection strategies, making it a highly useful intermediate in multi-step syntheses.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 122536-74-7 | [1] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1] |
| Molecular Weight | 320.38 g/mol | [1] |
| Melting Point | 124-125 °C | [1] |
| Boiling Point (Predicted) | 458.5 ± 44.0 °C | [1] |
| Density (Predicted) | 1.17 g/cm³ | [1] |
| pKa (Predicted) | 12.25 ± 0.20 | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synonyms
-
benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate[1]
-
benzyl (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate[1]
-
(S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester[1]
-
1-Pyrrolidinecarboxylic acid, 3-[[(1,1-diMethylethoxy)carbonyl]aMino]-, phenylMethyl ester, (3S)-[1]
-
(3S)-3-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-pyrrolidinecarboxylic acid (phenylmethyl) ester[1]
Synthesis and Reactivity
The synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine typically involves a two-step process starting from a suitable chiral precursor, such as (S)-3-aminopyrrolidine derivatives. A common strategy is the sequential protection of the two amino groups.
Representative Synthetic Workflow
The following diagram illustrates a typical synthetic route to (S)-1-Cbz-3-(Boc-amino)pyrrolidine, starting from (S)-3-aminopyrrolidine. This workflow is based on established protection chemistries for amines.
Caption: Synthetic workflow for (S)-1-Cbz-3-(Boc-amino)pyrrolidine.
Experimental Protocol: Synthesis of a Related Compound, (R)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
Step 1: Boc Protection of (R)-1-benzyl-3-aminopyrrolidine [2]
-
A solution of sodium bicarbonate (5.92 g, 70.5 mmol) in 118 mL of deionized water is prepared.
-
This aqueous solution is added to a solution of (R)-(+)-1-benzyl-3-aminopyrrolidine (5.00 g, 28.4 mmol) in 118 mL of acetonitrile.
-
The resulting mixture is stirred at room temperature for 10 minutes.
-
Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol) is then added, and the reaction mixture is stirred overnight at room temperature.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (eluent: methanol/dichloromethane = 2:98) to yield tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate.[2]
Reactivity and Deprotection Strategies
The utility of (S)-1-Cbz-3-(Boc-amino)pyrrolidine as a synthetic intermediate stems from the orthogonal nature of its two protecting groups. The Boc group is labile under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis. This allows for selective deprotection and subsequent functionalization at either the 3-amino or the 1-pyrrolidinyl position.
-
Boc Group Removal: The Boc group can be cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[3] This selective deprotection exposes the primary amine at the 3-position for further reactions.
-
Cbz Group Removal: The Cbz group is commonly removed by catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[4] This method is generally mild and does not affect the Boc group. Alternative methods for Cbz deprotection include the use of strong acids like HBr in acetic acid or transfer hydrogenolysis.[4][5]
The following diagram illustrates the selective deprotection pathways for (S)-1-Cbz-3-(Boc-amino)pyrrolidine, highlighting its role as a versatile chiral building block.
Caption: Selective deprotection and functionalization pathways.
Applications in Drug Discovery and Organic Synthesis
(S)-1-Cbz-3-(Boc-amino)pyrrolidine is a key intermediate in the synthesis of a wide range of biologically active molecules. Its chiral nature is particularly important in the development of enantiomerically pure drugs, where specific stereochemistry is often crucial for therapeutic efficacy.[6]
Key application areas include:
-
Pharmaceutical Development: It serves as a foundational element in the synthesis of novel therapeutics, especially those targeting neurological disorders.[6]
-
Peptide Synthesis: The protected amino acid-like structure makes it a valuable component in the synthesis of peptidomimetics and complex peptides.[6]
-
Chiral Catalysis: It can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[6]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for (S)-1-Cbz-3-(Boc-amino)pyrrolidine (CAS 122536-74-7) are not consistently available in the public domain literature. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound. For reference, ¹H NMR data for the related compound, (R)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, has been reported as: ¹H NMR (400 MHz, CDCl₃): δ 7.36-7.26 (m, 5H), 4.86 (bs, 1H), 4.18 (bs, 1H), 3.61 (s, 2H), 2.79 (bs, 1H), 2.65-2.61 (m, 1H), 2.54 (d, J=8.0 Hz, 1H), 2.34-2.25 (m, 2H), 1.61-1.51 (m, 1H), 1.46 (s, 9H).[2]
Safety Information
As with all chemical reagents, (S)-1-Cbz-3-(Boc-amino)pyrrolidine should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE | 122536-74-7 [amp.chemicalbook.com]
- 2. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the protection of the amino group of (S)-1-Cbz-3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc)₂O.
Synthesis Overview
The synthesis proceeds via the reaction of commercially available (S)-1-Cbz-3-aminopyrrolidine with di-tert-butyl dicarbonate in the presence of a base. This straightforward, single-step protection protocol offers high yields and purity.
Caption: Synthesis workflow for (S)-1-Cbz-3-(Boc-amino)pyrrolidine.
Experimental Protocol
This protocol details the N-tert-butoxycarbonylation of (S)-1-Cbz-3-aminopyrrolidine.
Materials:
-
(S)-1-Cbz-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (optional)
-
Ethyl acetate and hexanes for chromatography (optional)
Procedure:
-
In a round-bottom flask, dissolve (S)-1-Cbz-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Equiv. | Quantity (for 10 mmol scale) | Notes |
| (S)-1-Cbz-3-aminopyrrolidine | 1.0 | 2.20 g | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 2.40 g | Protecting agent |
| Triethylamine (TEA) | 1.2 | 1.67 mL | Base |
| Dichloromethane (DCM) | - | 50 mL | Solvent |
| Reaction Temperature | - | 0 °C to room temperature | |
| Reaction Time | - | 12-16 hours | Monitor by TLC |
Table 2: Expected Results
| Parameter | Expected Value |
| Yield | >90% |
| Purity | >95% |
| Physical State | Colorless oil or white solid |
Characterization
The structure and purity of the synthesized (S)-1-Cbz-3-(Boc-amino)pyrrolidine can be confirmed by the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Safety Information
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid. Handle with caution.
Synthesis of Chiral 3-Aminopyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral 3-aminopyrrolidine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique stereochemical and pharmacological properties. Their rigid, three-dimensional structure allows for precise orientation of substituents, facilitating high-affinity interactions with biological targets. This guide provides a comprehensive overview of key synthetic strategies for accessing these valuable building blocks, complete with detailed experimental protocols, quantitative data, and illustrations of their relevance in significant signaling pathways.
Core Synthetic Strategies
The asymmetric synthesis of 3-aminopyrrolidines can be broadly categorized into three main approaches: asymmetric conjugate addition, [3+2] cycloaddition reactions, and utilization of the chiral pool. Each method offers distinct advantages in terms of stereocontrol and substrate scope.
Asymmetric Conjugate Addition of Lithium Amides
A powerful strategy for establishing the stereochemistry at the C3 and C4 positions of the pyrrolidine ring involves the diastereoselective conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester. This is followed by cyclization to form the pyrrolidinone precursor, which can be further functionalized.
Experimental Protocol: Synthesis of (3S,4S)-1-Benzyl-4-(benzyl(methyl)amino)-3-methylpyrrolidin-2-one
-
Step 1: Conjugate Addition. To a solution of (S)-N-benzyl-N-(α-methylbenzyl)amine (1.2 equiv.) in THF at -78 °C is added n-butyllithium (1.1 equiv.). After stirring for 30 minutes, a solution of methyl 4-(N-allyl-N-benzylamino)but-2-enoate (1.0 equiv.) in THF is added dropwise. The reaction is stirred for 2 hours at -78 °C.
-
Step 2: Enolate Alkylation. The resulting enolate solution is treated with methyl iodide (1.5 equiv.) and stirred for a further 4 hours at -78 °C before being allowed to warm to room temperature overnight.
-
Step 3: Work-up and Purification. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3,4-disubstituted β-amino ester.
-
Step 4: Cyclization. The purified β-amino ester is subjected to conditions that facilitate chemoselective N-deprotection and concomitant cyclization to yield the corresponding pyrrolidinone.[1][2]
Table 1: Asymmetric Conjugate Addition followed by Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) |
| MeI | >98:2 | 85 |
| BnBr | >98:2 | 78 |
| Allyl-Br | >98:2 | 82 |
Data represents typical yields and diastereoselectivities for the formation of the anti-3,4-substituted pyrrolidinone.
Logical Workflow for Asymmetric Conjugate Addition
Caption: Asymmetric synthesis of chiral 3,4-disubstituted pyrrolidinones.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes provides a direct and highly convergent route to functionalized pyrrolidines. The stereochemical outcome of the reaction can be controlled by the use of chiral catalysts or auxiliaries.
Experimental Protocol: Synthesis of Chiral 3,4-Diaminopyrrolidine-2,5-diones
-
Step 1: Catalyst and Reactant Preparation. In a dried reaction vial, the chiral bifunctional guanidine catalyst (10 mol%), azlactone (0.12 mmol), and α-imino amide surrogate (0.10 mmol) are combined.
-
Step 2: Reaction Execution. The vial is placed under an inert atmosphere, and the appropriate solvent (e.g., toluene, 1.0 mL) is added. The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the indicated time (e.g., 24-72 hours).
-
Step 3: Purification. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired chiral 3,4-diaminopyrrolidine-2,5-dione.[3][4]
Table 2: Asymmetric [3+2] Cycloaddition for Diaminopyrrolidine-2,5-dione Synthesis
| Azlactone Substituent (R¹) | α-Imino Amide Substituent (R²) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| Phenyl | 4-Chlorophenyl | >95:5 | 98 | 92 |
| 4-Methoxyphenyl | Phenyl | >95:5 | 97 | 88 |
| 2-Naphthyl | 4-Methylphenyl | >95:5 | 99 | 95 |
Data is representative for the synthesis of chiral 3,4-diaminopyrrolidine-2,5-diones using a chiral guanidine catalyst.
Caption: Synthesis of (S)-3-aminopyrrolidine from a chiral precursor.
Application in Drug Discovery: Signaling Pathway Modulation
Chiral 3-aminopyrrolidine derivatives are key components of inhibitors targeting various signaling pathways implicated in disease.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Small molecule inhibitors incorporating the chiral 3-aminopyrrolidine scaffold have been developed to target key kinases in this pathway, such as PI3K and Akt.
PI3K/Akt Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt pathway by a 3-aminopyrrolidine derivative.
CCR2 Signaling Pathway
The C-C chemokine receptor type 2 (CCR2) and its ligand, CCL2, play a significant role in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in various inflammatory diseases and cancer. Chiral 3-aminopyrrolidine derivatives have been successfully developed as potent and selective CCR2 antagonists.
CCR2 Antagonism by a 3-Aminopyrrolidine Derivative
Caption: Mechanism of CCR2 antagonism by a 3-aminopyrrolidine derivative.
References
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[1][2] This enduring importance stems from a unique combination of physicochemical and structural properties that make it an ideal building block for creating diverse and biologically active molecules.[1][3] This technical guide provides a comprehensive overview of the role of pyrrolidine in medicinal chemistry, detailing its structural features, diverse biological activities, and the experimental methodologies used in the synthesis and evaluation of pyrrolidine-containing compounds.
The Pyrrolidine Advantage: Physicochemical and Structural Properties
The versatility of the pyrrolidine scaffold in drug design can be attributed to several key features that influence its biological activity and pharmacokinetic profile.[1][4]
Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring impart a non-planar, three-dimensional structure.[1][4] This "pseudorotation" allows the ring to adopt various conformations, enabling a more effective exploration of the three-dimensional space of a biological target's binding site.[1][4] This conformational flexibility can be controlled and "locked" through the strategic placement of substituents, influencing the molecule's pharmacological efficacy.[4]
Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a vast number of possible stereoisomers.[4] This stereochemical richness is a critical tool for medicinal chemists, as different stereoisomers of a drug candidate can exhibit significantly different biological profiles due to their distinct binding modes with enantioselective proteins.[1][4]
Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These properties enhance the potential for specific interactions with biological targets and can improve a compound's aqueous solubility and other pharmacokinetic properties.[5] The table below summarizes key physicochemical properties of the parent pyrrolidine scaffold.
| Property | Value | Reference |
| Molecular Formula | C₄H₉N | [6] |
| Molar Mass | 71.12 g/mol | [6] |
| pKa (of conjugate acid) | 11.27 | [7] |
| LogP | 0.5 | [6] |
| Boiling Point | 87 °C | [7] |
| Density | 0.866 g/cm³ | [7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Ammonia-like | [6] |
Diverse Biological Activities of Pyrrolidine-Containing Compounds
The pyrrolidine scaffold is a key component in a wide array of therapeutic agents, demonstrating its versatility across various disease areas. The following sections highlight some of the most significant biological activities of pyrrolidine-based compounds, supported by quantitative data.
Anticancer Activity
Pyrrolidine derivatives have shown significant promise as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against various cancer cell lines.[8][9]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 37e (a thiophen-containing dispiro indenoquinoxaline pyrrolidine quinolone analogue) | MCF-7 (Breast Cancer) | 17 | [10] |
| HeLa (Cervical Cancer) | 19 | [10] | |
| Copper complex 37a (thiosemicarbazone pyrrolidine–copper(II) complex) | SW480 (Colon Cancer) | 0.99 ± 0.09 | [9] |
| Copper complex 37b (thiosemicarbazone pyrrolidine–copper(II) complex) | SW480 (Colon Cancer) | 3.7 ± 0.1 | [9] |
| Spirooxindole analog 5e | A549 (Lung Cancer) | 3.48 | [11] |
| Spirooxindole analog 5f | A549 (Lung Cancer) | 1.2 | [11] |
| N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate Cancer) | 2.5 - 20.2 (EC₅₀) | [12] |
| IGR39 (Melanoma) | 2.5 - 20.2 (EC₅₀) | [12] |
Enzyme Inhibition
Pyrrolidine-containing molecules are prominent as inhibitors of various enzymes, playing crucial roles in the treatment of hypertension and type 2 diabetes.
Angiotensin-Converting Enzyme (ACE) Inhibitors:
| Compound | Target | IC₅₀ (nM) | Reference |
| Captopril | ACE | 22 | [2] |
| Succinoyl-1-proline | ACE | 330 | [2] |
| D-(R)-2-methylsuccinoyl-1-proline | ACE | 22 | [2] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:
| Compound | Target | IC₅₀ (µM) | Reference |
| Linagliptin | DPP-4 | - | [3][8][13] |
| Compound 23d (pyrrolidine sulfonamide derivative) | DPP-IV | 11.32 ± 1.59 | [3] |
Antiviral Activity
The pyrrolidine scaffold is also a key feature in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[14]
| Compound | Target | EC₅₀ (µM) | Reference |
| Pyrrolidine derivatives | SARS-CoV-2 MPro | Varies | [15] |
Other Biological Activities
The therapeutic potential of pyrrolidine derivatives extends to a range of other activities, including:
-
Anti-inflammatory and Analgesic Agents [16]
-
Anticonvulsant Agents [3]
-
Antibacterial Agents [17]
-
Central Nervous System (CNS) Diseases [16]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of representative pyrrolidine-containing compounds.
Synthesis of Captopril
Captopril, an ACE inhibitor, can be synthesized via the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride.[18][19]
Materials:
-
L-proline
-
(2S)-3-acetylthio-2-methylpropanoyl chloride
-
Sodium hydroxide (NaOH)
-
Ammonia (alcoholic solution)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Zinc powder
-
Acylation of L-proline:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C.
-
Slowly add (2S)-3-acetylthio-2-methylpropanoyl chloride while maintaining the temperature and a basic pH with the addition of NaOH solution.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product, 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline, with ethyl acetate.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate to obtain the product.
-
-
Ammonolysis (Deprotection):
-
Dissolve the product from the previous step in an alcoholic ammonia solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Add zinc powder and stir to reduce any disulfide byproducts.
-
Filter the mixture and extract the filtrate with dichloromethane.
-
Dry the organic phase and concentrate to yield captopril.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of compounds like captopril against ACE can be determined using a fluorometric or colorimetric assay.[1][21][22]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH) or colorimetric substrate (e.g., 3-Hydroxybutyryl-Gly-Gly-Gly)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl)
-
Test compound (e.g., captopril)
-
Positive control (e.g., lisinopril)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure (Fluorometric Assay): [1]
-
Prepare a standard curve using a known amount of a fluorescent standard.
-
In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the ACE enzyme solution. Include wells for a positive control (lisinopril) and a negative control (buffer only).
-
Incubate the plate at 37 °C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) at regular intervals for a set period (e.g., every minute for 5 minutes) at 37 °C.
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity.
Synthesis of Linagliptin Impurity
The synthesis of linagliptin, a DPP-4 inhibitor, involves multiple steps, and understanding the formation of process-related impurities is crucial for quality control.[3][8][13]
Procedure for a known impurity: [8]
The synthesis of a specific linagliptin impurity can be achieved through incomplete aminolysis during the manufacturing process. For example, an impurity can be formed when the aminolysis of a precursor with ethanolamine is not complete, followed by hydrolysis.
Characterization: The synthesized impurity should be characterized using HPLC, MS, HRMS, ¹H-NMR, ¹³C-NMR, and IR to confirm its structure and compare it with the impurity found in the final drug product.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
The inhibitory activity of compounds against DPP-4 can be assessed using a fluorometric assay.[5][23][24]
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound
-
Positive control (e.g., sitagliptin)
-
96-well black microplate
-
Microplate reader
-
In a 96-well black microplate, add the test compound at various concentrations, the DPP-4 enzyme solution, and the assay buffer. Include wells for a positive control and a negative control.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to each well.
-
Incubate the plate at 37 °C for a further period (e.g., 30 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition of DPP-4 activity for each concentration of the test compound.
-
Determine the IC₅₀ value.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of pyrrolidine derivatives against cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][12][25]
Materials:
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure: [7]
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Pyrrolidine in Medicinal Chemistry
The following diagrams, generated using the DOT language, illustrate key concepts related to the role of pyrrolidine in medicinal chemistry.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile tool in the arsenal of medicinal chemists. Its unique structural and physicochemical properties provide a robust foundation for the design of novel therapeutic agents with diverse biological activities. As our understanding of disease pathways and drug-target interactions deepens, the rational design and synthesis of new pyrrolidine-based molecules will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases. This guide has provided a comprehensive overview of the key aspects of pyrrolidine in medicinal chemistry, from its fundamental properties to detailed experimental protocols, to aid researchers in this exciting and impactful field.
References
- 1. ACE Inhibition Assay [bio-protocol.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 18. Captopril synthesis - chemicalbook [chemicalbook.com]
- 19. Captopril - Wikipedia [en.wikipedia.org]
- 20. CN107652215A - A kind of preparation method of captopril - Google Patents [patents.google.com]
- 21. 2.6. Assay of ACE inhibitory activity [bio-protocol.org]
- 22. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 23. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 24. content.abcam.com [content.abcam.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester, a chiral pyrrolidine derivative crucial in the fields of medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development.
Chemical Structure and Properties
(S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester, also known as Benzyl (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, is a versatile building block. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amine at the 3-position and a benzyl ester at the 1-position. The "(S)" designation indicates the stereochemistry at the chiral center.
Caption: Chemical structure of (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester.
Physicochemical Properties
The quantitative data for the title compound and a closely related structure, (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine, are summarized below for comparison.
| Property | (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester | (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine (for comparison) |
| Molecular Formula | C₁₇H₂₄N₂O₄[1] | C₁₆H₂₄N₂O₂[2][3] |
| Molecular Weight | 320.4 g/mol [1] | 276.37 g/mol [2][3] |
| Purity | Min. 95%[1] | ≥ 97%[3] |
| Appearance | - | White to off-white crystalline powder[3] |
| Melting Point | - | 77 - 81 °C (Lit.)[2][3] |
| Optical Rotation | - | [α]20/D = -6° (c = 1 in Chloroform)[2][3] |
| CAS Number | 122536-74-7[4] | 131852-53-4[3] |
Experimental Protocols
The synthesis of (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester can be achieved through a multi-step process starting from (S)-3-hydroxypyrrolidine. The following is a representative experimental protocol.
Step 1: Synthesis of Benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate
-
A solution of (S)-3-hydroxypyrrolidine hydrochloride is prepared in water.
-
The pH of the solution is adjusted to 10 with a 10% sodium hydroxide solution and cooled to 0-5°C.
-
Benzyl chloroformate is added dropwise over 30 minutes while maintaining the temperature.
-
The reaction mixture is stirred, and the product is extracted with an organic solvent.
-
The organic phase is washed successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
The organic phase is dried over Na₂SO₄, filtered, and concentrated to yield the product.
Step 2: Synthesis of Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate
-
A solution of Benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate and triethylamine in ethyl acetate is cooled to 0-5°C under an inert atmosphere.
-
A solution of mesyl chloride in ethyl acetate is added over 30 minutes.
-
The mixture is stirred at room temperature for 2 hours and then left to stand for 16 hours.
-
The suspension is diluted with water, stirred, and the organic phase is separated.
-
The organic phase is washed, dried, and concentrated to give the mesylated product.
Step 3: Synthesis of Benzyl (S)-3-amino-pyrrolidine-1-carboxylate
-
The Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate is placed in an autoclave.
-
The autoclave is evacuated and filled with an inert gas, then cooled.
-
Liquid ammonia is added, and the reaction is carried out at elevated temperature and pressure.
-
After the reaction, the autoclave is cooled, and the residue is taken up in a suitable solvent.
-
The product is purified by chromatography to yield Benzyl (S)-3-amino-pyrrolidine-1-carboxylate.
Step 4: Boc-Protection of Benzyl (S)-3-amino-pyrrolidine-1-carboxylate
-
To a solution of Benzyl (S)-3-amino-pyrrolidine-1-carboxylate in a suitable solvent (e.g., dichloromethane or a mixture of acetonitrile and water), sodium bicarbonate is added.
-
Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture, which is then stirred at room temperature overnight.
-
The reaction mixture is concentrated under reduced pressure, and the residue is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford (S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester.
Caption: Synthetic pathway for the target compound.
Applications in Research and Drug Development
(S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester and its analogs are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds.[3] The chiral nature of this molecule is particularly important for producing enantiomerically pure drugs, which is often a critical factor for therapeutic efficacy and safety.[3]
Key application areas include:
-
Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of novel drugs, especially those targeting neurological disorders.[3]
-
Peptide Mimetics: Its structure is well-suited for the creation of peptide mimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.[3]
-
Organic Synthesis: As a versatile scaffold, it allows for further chemical modifications, enabling the construction of complex molecular architectures.
-
Materials Science: There is potential for its use in the formulation of advanced materials, such as those for drug delivery systems and biocompatible polymers.[3]
Conclusion
(S)-3-[[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester is a key chiral building block with significant applications in pharmaceutical research and development. Its well-defined structure and versatile reactivity make it an indispensable tool for medicinal chemists and organic synthesists in the pursuit of novel therapeutics and advanced materials. The synthetic route outlined in this guide provides a reliable method for its preparation, facilitating its broader use in the scientific community.
References
An In-depth Technical Guide on the Solubility of (S)-1-Cbz-3-Boc-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-1-Cbz-3-Boc-aminopyrrolidine, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data for this compound, this guide also offers a detailed, generalized experimental protocol for its determination, based on industry-standard methods.
Introduction to (S)-1-Cbz-3-Boc-aminopyrrolidine
(S)-1-Cbz-3-Boc-aminopyrrolidine, with the chemical name benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate, is a dually protected aminopyrrolidine derivative. Thepyrrolidine ring is a common scaffold in many biologically active molecules. The presence of two orthogonal protecting groups, the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group, allows for selective deprotection and further functionalization at two different sites. This makes it a versatile intermediate in the synthesis of complex molecules, including enzyme inhibitors and other potential therapeutic agents.
Understanding the solubility of this compound is crucial for its effective use in various synthetic procedures, including reaction setup, purification, and formulation development.
Solubility Profile
Currently, there is a lack of specific, publicly available quantitative solubility data for (S)-1-Cbz-3-Boc-aminopyrrolidine across a wide range of solvents. However, some qualitative information is available for the related compound, (S)-3-(Boc-amino)pyrrolidine, which can provide some initial insights.
| Compound Name | Solvent | Solubility | Citation |
| (S)-3-(Boc-amino)pyrrolidine | Chloroform | Slightly Soluble | [1] |
| (S)-3-(Boc-amino)pyrrolidine | Methanol | Slightly Soluble | [1] |
| (S)-3-(Boc-amino)pyrrolidine | Water | Soluble | [1] |
Note: The solubility of (S)-1-Cbz-3-Boc-aminopyrrolidine is expected to differ from its singly protected analogue due to the presence of the Cbz group, which increases its lipophilicity. Generally, Boc-protected amines exhibit good solubility in a range of organic solvents.[2] Similarly, Cbz-protected amines are often soluble in most organic solvents.[3]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturated solution.[4][5] The following protocol is a generalized procedure that can be adapted for determining the solubility of (S)-1-Cbz-3-Boc-aminopyrrolidine in various solvents. This protocol is based on established methodologies and guidelines from the International Council for Harmonisation (ICH).[6][7]
3.1. Materials and Equipment
-
(S)-1-Cbz-3-Boc-aminopyrrolidine (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dichloromethane, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of (S)-1-Cbz-3-Boc-aminopyrrolidine of known concentrations in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid (S)-1-Cbz-3-Boc-aminopyrrolidine to a pre-determined volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[4] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.
-
Dilution (if necessary): Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC method or another suitable analytical technique.
-
Calculation: Use the calibration curve to determine the concentration of (S)-1-Cbz-3-Boc-aminopyrrolidine in the saturated solution. Account for any dilution factors to calculate the final solubility in units such as mg/mL or mol/L.
3.3. Considerations
-
pH of Aqueous Media: For solubility in aqueous buffers, it is important to measure and report the pH of the saturated solution, as it can influence the solubility of ionizable compounds.[6]
-
Solid State: The crystalline form of the compound can affect its solubility. It is important to characterize the solid form used in the experiment.
-
Compound Stability: Verify the stability of the compound in the chosen solvent over the duration of the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
References
- 1. (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Spectroscopic Analysis of S-1-Cbz-3-Boc-aminopyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Cbz-3-Boc-aminopyrrolidine (CAS 122536-74-7), a chiral pyrrolidine derivative commonly utilized as a building block in medicinal chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offers detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Molecular Structure:
-
IUPAC Name: Benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate[1]
-
Molecular Formula: C₁₇H₂₄N₂O₄[1]
-
Molecular Weight: 320.38 g/mol [1]
-
Melting Point: 124-125 °C[1]
Spectroscopic Data
Comprehensive, experimentally-derived spectroscopic data for (S)-1-Cbz-3-Boc-aminopyrrolidine is not extensively available in public databases. The following tables present a combination of data from closely related analogs and predicted values based on the compound's structure. These should be used as a reference and for comparison with experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |
| ~7.35 | m | 5H | Ar-H (Cbz) |
| ~5.10 | s | 2H | -CH ₂-Ph (Cbz) |
| ~4.8-5.0 | br s | 1H | -NH -Boc |
| ~4.1-4.3 | m | 1H | CH -NHBoc |
| ~3.2-3.8 | m | 4H | Pyrrolidine Ring Protons |
| ~1.8-2.2 | m | 2H | Pyrrolidine Ring Protons |
| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) |
Note: Predicted values are based on typical chemical shifts for these functional groups. The pyrrolidine ring protons will exhibit complex splitting patterns due to diastereotopicity.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~170 | C =O (Boc) |
| ~155 | C =O (Cbz) |
| ~137 | Ar-C (Quaternary, Cbz) |
| ~128.5 | Ar-C H (Cbz) |
| ~128.0 | Ar-C H (Cbz) |
| ~127.8 | Ar-C H (Cbz) |
| ~79.5 | -C (CH₃)₃ (Boc) |
| ~67.0 | -C H₂-Ph (Cbz) |
| ~50-55 | Pyrrolidine Ring Carbons |
| ~45-50 | Pyrrolidine Ring Carbons |
| ~30-35 | Pyrrolidine Ring Carbons |
| 28.4 | -C(C H₃)₃ (Boc) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment (Predicted) |
| ~3350 | Medium | N-H Stretch (Boc-amine) |
| ~3030 | Medium | C-H Stretch (Aromatic) |
| ~2975, 2870 | Medium | C-H Stretch (Aliphatic) |
| ~1690-1710 | Strong | C=O Stretch (Cbz carbamate) |
| ~1680-1700 | Strong | C=O Stretch (Boc carbamate) |
| ~1520 | Strong | N-H Bend |
| ~1250, 1170 | Strong | C-O Stretch (Carbamates) |
| ~740, 700 | Strong | C-H Bend (Aromatic, monosubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| m/z | Ion Type (Predicted) | Notes |
| 321.18 | [M+H]⁺ | Calculated for C₁₇H₂₅N₂O₄⁺ |
| 343.16 | [M+Na]⁺ | Calculated for C₁₇H₂₄N₂O₄Na⁺ |
| 265.16 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |
| 221.13 | [M-Boc+H]⁺ | Loss of the Boc group. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
(S)-1-Cbz-3-Boc-aminopyrrolidine (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° or 90° pulse angle with a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
-
(S)-1-Cbz-3-Boc-aminopyrrolidine (1-2 mg)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
-
Methanol or isopropanol for cleaning.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., with methanol or isopropanol).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
(S)-1-Cbz-3-Boc-aminopyrrolidine (~0.1 mg)
-
High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
HPLC-grade solvent (e.g., methanol or acetonitrile).
-
Vial and syringe.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile. The solution should be free of any particulate matter.
-
Instrumentation Setup:
-
The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS) or infused directly. For direct infusion, the sample is loaded into a syringe and infused at a low flow rate (e.g., 5-10 µL/min).
-
Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Use the accurate mass measurement to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Commercial Sourcing and Technical Guide: (S)-1-Cbz-3-Boc-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and technical data for (S)-1-Cbz-3-Boc-aminopyrrolidine (CAS No. 122536-74-7). This chiral pyrrolidine derivative is a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents. This guide includes a summary of commercial suppliers, detailed experimental protocols for key transformations, and visualizations of relevant chemical workflows.
Commercial Supplier Overview
(S)-1-Cbz-3-Boc-aminopyrrolidine, also known by its IUPAC name benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate, is available from a range of commercial suppliers. The purity and available quantities vary, impacting its suitability for different research and development stages, from initial screening to scale-up production. A summary of offerings from several suppliers is presented below.
| Supplier | Purity | Available Quantities | Price (USD) | Lead Time |
| AccelaChem | ≥95% | 0.25g, bulk | $1200 (0.25g) | 4+ weeks |
| Career Henan Chemical Co. | 85.0-99.8% | Custom (up to 200 kg/week ) | Inquire | Within 3 days |
| ChemicalBook | Varies by vendor | Grams to Kilograms | Varies | Varies |
| Sigma-Aldrich | ≥95% | Inquire | Inquire | Inquire |
| Weifang Yangxu Group | 99% | Milligrams to Kilograms | Inquire | 7 days |
Note: Prices and lead times are subject to change and should be confirmed with the respective suppliers. "Inquire" indicates that pricing is available upon request for specific quantities.
Experimental Protocols
The utility of (S)-1-Cbz-3-Boc-aminopyrrolidine lies in its versatile reactivity, allowing for selective deprotection and subsequent elaboration of the pyrrolidine scaffold. Below are detailed experimental protocols for common transformations.
Protocol 1: Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that can be removed under acidic conditions. This protocol describes a general procedure for the selective deprotection of the Boc group from (S)-1-Cbz-3-Boc-aminopyrrolidine.
Materials:
-
(S)-1-Cbz-3-Boc-aminopyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (S)-1-Cbz-3-Boc-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
To the stirred solution, add trifluoroacetic acid (TFA, 2-4 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (S)-1-Cbz-3-aminopyrrolidine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Quality Control - Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity of chiral building blocks is critical in drug development. This protocol outlines a general method for determining the enantiomeric excess (e.e.) of (S)-1-Cbz-3-Boc-aminopyrrolidine using chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® series)
Mobile Phase and Conditions:
-
A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
The exact composition of the mobile phase and the flow rate should be optimized for the specific chiral column used to achieve baseline separation of the enantiomers.
-
Detection is typically performed at a wavelength where the compound exhibits strong UV absorbance (e.g., 220-260 nm).
Sample Preparation:
-
Prepare a stock solution of the (S)-1-Cbz-3-Boc-aminopyrrolidine sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic mixture to confirm the elution order of the enantiomers.
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the chromatogram of the racemate.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of (S)-1-Cbz-3-Boc-aminopyrrolidine.
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Caption: Quality control workflow for chiral purity analysis.
An In-depth Technical Guide on the Physical Appearance and Stability of S-1-Cbz-3-Boc-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-1-Cbz-3-Boc-aminopyrrolidine, a key chiral building block in pharmaceutical research and development. This document details its physical appearance, stability under various conditions, and provides standardized protocols for its analysis.
Physical and Chemical Properties
(S)-1-Cbz-3-Boc-aminopyrrolidine, with the CAS number 122536-74-7, is a doubly protected aminopyrrolidine derivative. The Cbz (carboxybenzyl) group protects the pyrrolidine ring nitrogen, while the Boc (tert-butoxycarbonyl) group protects the amino substituent at the chiral center. This strategic protection makes it a valuable intermediate in multi-step organic syntheses.
Table 1: Physical and Chemical Properties of (S)-1-Cbz-3-Boc-aminopyrrolidine
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 320.38 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 124-125 °C | [2] |
| Boiling Point (Predicted) | 458.5 ± 44.0 °C | [1][2] |
| Density (Predicted) | 1.17 g/cm³ | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in water. | [4][5] |
| pKa (Predicted) | 12.25 ± 0.20 | [2] |
It is important to note that some sources may list properties for similar but structurally different compounds. For instance, (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine (a related compound where the Cbz group is replaced by a benzyl group) has a reported melting point of 77-81 °C[3].
Stability Profile
The stability of (S)-1-Cbz-3-Boc-aminopyrrolidine is largely dictated by the lability of its two protecting groups: the Cbz and Boc groups.
-
Boc Group Stability: The tert-butoxycarbonyl (Boc) group is known to be stable to a wide range of nucleophiles and bases. However, it is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will efficiently remove the Boc group.
-
Cbz Group Stability: The carboxybenzyl (Cbz) group is generally stable to acidic and basic conditions. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).
Table 2: General Stability of Protecting Groups in (S)-1-Cbz-3-Boc-aminopyrrolidine
| Condition | Boc Group Stability | Cbz Group Stability |
| Strong Acid (e.g., TFA, HCl) | Labile | Generally Stable |
| Strong Base (e.g., NaOH) | Stable | Generally Stable |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Stable | Labile |
| Room Temperature Storage | Stable | Stable |
For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere[4].
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis and stability testing of (S)-1-Cbz-3-Boc-aminopyrrolidine.
3.1. Protocol for Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Ensure the melting point apparatus is calibrated using appropriate standards.
-
Finely powder a small sample of (S)-1-Cbz-3-Boc-aminopyrrolidine.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
3.2. Protocol for Stability Testing under Forced Degradation
This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions.
-
Apparatus: HPLC system with a UV detector, pH meter, oven, photostability chamber.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (S)-1-Cbz-3-Boc-aminopyrrolidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Neutralize the solution with 1N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
Neutralize the solution with 1N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80 °C for 48 hours.
-
Dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL and analyze by HPLC.
-
-
Photostability:
-
Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL and analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.
-
Visualizations
4.1. Logical Relationship of Protecting Group Stability
The following diagram illustrates the general stability and lability of the Boc and Cbz protecting groups present in the molecule under different chemical conditions.
Caption: Stability of Boc and Cbz groups under different conditions.
4.2. Experimental Workflow for Application in Peptide Synthesis
This diagram outlines a typical experimental workflow where (S)-1-Cbz-3-Boc-aminopyrrolidine is used as a building block in the synthesis of a dipeptide.
Caption: Workflow for dipeptide synthesis.
References
- 1. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS#: 122536-74-7 [amp.chemicalbook.com]
- 2. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE | 122536-74-7 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 5. (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 [chemicalbook.com]
An In-depth Guide to Chiral Building Blocks in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug discovery and development. Since biological systems—including receptors, enzymes, and nucleic acids—are inherently chiral, they often interact stereoselectively with drug molecules.[1] This guide provides a comprehensive overview of the critical role of chiral building blocks in modern pharmacology. It details the importance of stereochemistry in drug-receptor interactions, explores methods for obtaining enantiomerically pure compounds, and presents case studies that highlight the differential pharmacological effects of enantiomers. Detailed experimental protocols for the synthesis and analysis of chiral molecules are provided, alongside structured data and visualizations to facilitate understanding and application in a research and development setting.
The Imperative of Chirality in Drug-Receptor Interactions
The vast majority of biological targets are composed of chiral entities like L-amino acids and D-sugars, creating a chiral environment.[1] Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be inactive, less active, or even contribute to adverse effects.[3]
The tragic case of thalidomide serves as a stark reminder of this principle. Marketed as a racemic mixture to treat morning sickness, the (R)-enantiomer provided the desired sedative effect, whereas the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[4][5][6] Even administering the pure (R)-enantiomer is not a solution, as the body contains enzymes that can convert it into the harmful (S)-form through a process called racemization.[4][7][8] This underscores the necessity of evaluating each enantiomer of a drug candidate independently, a guideline now enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][10]
The Easson-Stedman hypothesis provides a foundational model for understanding these stereoselective interactions. It posits that for a chiral drug to elicit a potent biological response, a minimum of three points of interaction between the drug and its receptor are necessary. The more active enantiomer (eutomer) can achieve this three-point fit, while the less active one (distomer) can only bind at two points, resulting in a weaker interaction and diminished effect.[11][12][13]
Sourcing Enantiomerically Pure Building Blocks
The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development.[14] Researchers have three primary strategies to obtain enantiomerically pure chiral building blocks.
-
Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, or terpenes, as readily available starting materials.[15] These molecules contain "ready-made" chiral centers that can be incorporated into the target drug molecule, providing an efficient pathway to complex chiral structures.[15]
-
Chiral Resolution : This process involves separating a racemic mixture into its individual enantiomers.[16] A common method is the formation of diastereomeric salts by reacting the racemate with a pure chiral resolving agent (e.g., tartaric acid).[16][17] The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization.[16][17] The resolving agent is then removed to yield the pure enantiomers. While effective, this method has the inherent disadvantage of discarding at least 50% of the material unless the unwanted enantiomer can be racemized and recycled.[16]
-
Asymmetric Synthesis : This is often the most ambitious and efficient technique, where a prochiral (non-chiral) starting material is converted into a predominantly single-enantiomer product.[3][14] This is typically achieved using chiral catalysts or reagents that control the stereochemical outcome of the reaction.[2] Asymmetric hydrogenation, using catalysts like those developed by Noyori and Knowles (who shared the 2001 Nobel Prize in Chemistry for this work), is a powerful and widely used industrial method for producing single-enantiomer drugs.[17][18]
Case Studies: Pharmacological Differences in Enantiomers
The clinical importance of using single-enantiomer drugs is well-documented. The practice of developing a single enantiomer from a previously approved racemate is known as a "chiral switch."[19]
Ibuprofen
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) typically sold as a racemic mixture.[20] Its anti-inflammatory and analgesic effects are almost exclusively due to the (S)-(+)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[21][22] The (R)-(-)-enantiomer is not a COX inhibitor at clinically relevant concentrations.[21] In the body, a significant portion (50-60%) of the inactive (R)-ibuprofen undergoes metabolic inversion to the active (S)-form.[21] However, this conversion is not instantaneous or complete.[21] Studies have shown that administering half the dose of pure (S)-ibuprofen (dexibuprofen) can provide equivalent or superior pain relief compared to the full dose of the racemate, with potentially fewer gastrointestinal side effects attributed to the (R)-enantiomer.[20][21]
Cetirizine and Levocetirizine
Cetirizine (Zyrtec) is a second-generation antihistamine used to treat allergies and is sold as a racemic mixture.[23] Its pharmacologically active component is the (R)-enantiomer, known as levocetirizine (Xyzal).[24] Levocetirizine is considered a third-generation antihistamine and can be administered at half the dosage of cetirizine to achieve similar or greater efficacy in controlling allergy symptoms, particularly chronic hives, often with a lower incidence of drowsiness.[25][26][27] The (S)-enantiomer, dextrocetirizine, is essentially inactive.[24]
| Drug | Enantiomer | Primary Activity | Typical Dose | Notes |
| Ibuprofen | (S)-(+)-Ibuprofen | Active NSAID (COX inhibitor)[21][22] | 200 mg | Provides the therapeutic anti-inflammatory effect. |
| (R)-(-)-Ibuprofen | Inactive as COX inhibitor[21] | (in 400 mg racemate) | Undergoes partial, slow conversion to (S)-form in vivo.[28] May contribute to GI side effects.[20] | |
| Cetirizine | (R)-Levocetirizine | Active antihistamine[24] | 5 mg | The active component of racemic cetirizine. |
| (S)-Dextrocetirizine | Inactive[24] | (in 10 mg racemate) | Considered pharmacological ballast. |
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol provides a general methodology for the enantioselective reduction of a ketone to a chiral alcohol using a chiral catalyst, a common step in pharmaceutical synthesis.[29]
Objective: To synthesize an enantioenriched alcohol from a prochiral ketone via asymmetric transfer hydrogenation.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral catalyst (e.g., Ru-based or Fe-based complex)[29][30]
-
Hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the chiral precatalyst in the anhydrous solvent.
-
Reaction Setup: In a separate flask, dissolve the prochiral ketone substrate in the solvent.
-
Initiation: Add the hydrogen source (e.g., a 5:2 mixture of formic acid:triethylamine) to the substrate solution.
-
Catalysis: Transfer the prepared catalyst solution to the substrate mixture via cannula. The substrate-to-catalyst (S/C) ratio is critical and typically ranges from 100:1 to 10,000:1 for industrial processes.[30]
-
Reaction Monitoring: Stir the reaction at the designated temperature (e.g., 25-40°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product using flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using Chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric purity.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H, or protein-based like AGP).[31][32]
-
HPLC-grade mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol).
-
Sample of the chiral compound dissolved in the mobile phase.
-
Reference standards for both pure enantiomers (if available).
Procedure:
-
Method Development:
-
Select a chiral column based on the compound's structure. Polysaccharide-based columns are versatile for a wide range of compounds.
-
Develop a mobile phase. A typical starting point for normal phase chromatography is a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA).
-
Optimize the mobile phase composition and flow rate (e.g., 0.5-1.0 mL/min) to achieve baseline separation of the enantiomeric peaks (Resolution > 1.5).[31]
-
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 0.1-1.0 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume (e.g., 10 µL) of the sample.[31]
-
Record the chromatogram. Identify the peaks corresponding to each enantiomer based on retention times (if reference standards are used).
-
-
Calculation of Enantiomeric Excess (ee%):
-
Integrate the area under each enantiomeric peak. Let the areas be A1 and A2.
-
Calculate the enantiomeric excess using the formula: ee% = (|A1 - A2| / (A1 + A2)) * 100
-
The result indicates the purity of the major enantiomer in the mixture.
-
Conclusion
The careful consideration and application of stereochemistry are indispensable in modern drug discovery. Chiral building blocks are fundamental to constructing safer and more effective medicines by allowing for the selective synthesis of the therapeutically active enantiomer.[9] As regulatory standards become increasingly stringent and our understanding of stereoselective pharmacology deepens, the demand for efficient and scalable methods for producing enantiomerically pure compounds—through asymmetric synthesis, resolution, or the chiral pool—will continue to drive innovation in pharmaceutical research and development.[14]
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. longdom.org [longdom.org]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The thalidomide disaster and why chirality is important in drugs. [remotecat.blogspot.com]
- 5. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]
- 6. actascientific.com [actascientific.com]
- 7. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
- 8. youtube.com [youtube.com]
- 9. The significance of chirality in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselectivity of drug-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. maturityneedlework.com [maturityneedlework.com]
- 21. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. buzzrx.com [buzzrx.com]
- 27. bibo.health [bibo.health]
- 28. Ibuprofen - Wikipedia [en.wikipedia.org]
- 29. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 31. uma.es [uma.es]
- 32. banglajol.info [banglajol.info]
A-Technical-Guide-to-Fundamental-Reactions-of-Protected-Aminopyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its non-planar, saturated structure allows for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets. To manipulate and functionalize this scaffold effectively, the amine group is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. This guide provides an in-depth overview of the core synthetic reactions involving N-protected aminopyrrolidines, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in drug discovery.
N-Alkylation
N-alkylation is a fundamental reaction for introducing substituents onto the pyrrolidine nitrogen, enabling the exploration of structure-activity relationships (SAR). This transformation is typically achieved by reacting the N-protected aminopyrrolidine with an alkylating agent in the presence of a base.
Reaction Workflow
The general workflow for N-alkylation involves the deprotonation of the protected amine followed by nucleophilic attack on an alkyl halide or a similar electrophile.
Caption: General workflow for the N-alkylation of a protected aminopyrrolidine.
Experimental Protocol: Electrochemical N-Alkylation
This protocol describes an efficient alkylation method using an electrogenerated base.[1][2]
-
Setup: Conduct the reduction in a divided electrochemical cell with platinum electrodes at room temperature.
-
Electrolyte Solution: Prepare a solution of 0.1 M tetraethylammonium hexafluorophosphate (TEAHFP) in 20 mL of acetonitrile (MeCN).
-
Electrolysis: Add 1 mmol of N-Boc-4-aminopyridine to the catholyte. Apply a constant current of 20 mA cm⁻² to generate the acetonitrile anion base.
-
Alkylation: After the electrolysis is complete, add 1 mmol of the alkylating agent (e.g., an alkyl bromide) to the reaction mixture.
-
Reaction: Stir the mixture for 2 hours at room temperature.
-
Workup: Perform a standard aqueous workup to isolate the N-alkylated, N-Boc-protected product.
Quantitative Data: N-Alkylation of N-Boc-4-aminopyridine[1][2]
| Entry | Alkylating Agent (R-X) | N-Boc Product Yield (%) | Deprotected Product Yield (%) |
| 1 | Benzyl bromide | >95 | 91 |
| 2 | 4-Phenylbenzyl bromide | 85 | 93 |
| 3 | 4-Chlorobenzyl chloride | 85 | >95 |
| 4 | 4-(Trifluoromethyl)benzyl bromide | 90 | 87 |
Palladium-Catalyzed α-Arylation
The synthesis of 2-arylpyrrolidines is of significant interest as this motif is present in many biologically active compounds. Palladium-catalyzed cross-coupling provides an efficient and enantioselective route to these valuable structures.[3][4][5][6][7]
Reaction Pathway
This process involves an asymmetric deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a Negishi cross-coupling reaction with an aryl bromide.[4][5]
Caption: Pathway for enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine.
Experimental Protocol: Enantioselective α-Arylation[4]
-
Deprotonation: Dissolve N-Boc-pyrrolidine in tert-butyl methyl ether (TBME) or diethyl ether (Et₂O) and cool the solution to -78 °C. Add s-butyllithium (s-BuLi) and (-)-sparteine to perform an enantioselective deprotonation, forming the 2-lithiated intermediate.
-
Transmetalation: Add a solution of zinc chloride (ZnCl₂) to the reaction mixture to generate the corresponding stereochemically rigid 2-pyrrolidinozinc reagent.
-
Coupling: To this mixture, add the aryl bromide, palladium(II) acetate (Pd(OAc)₂), and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Workup and Purification: Quench the reaction and perform a standard extractive workup. Purify the crude product via column chromatography to yield the enantiomerically enriched 2-aryl-N-Boc-pyrrolidine.
Quantitative Data: α-Arylation with Various Aryl Bromides[7]
| Entry | Aryl Bromide | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Bromobenzonitrile | 80 | 96:4 |
| 2 | 4-Bromoanisole | 81 | 96:4 |
| 3 | 3-Bromopyridine | 75 | 96:4 |
| 4 | 2-Bromonaphthalene | 85 | 96:4 |
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds, converting a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. When using a protected aminopyrrolidine, this reaction allows for the attachment of the pyrrolidine scaffold to other molecules via a new alkyl-amine linkage.
Reaction Workflow
The reaction proceeds in two main stages: the formation of an iminium ion intermediate from the carbonyl compound and the amine, followed by its reduction by a hydride-based reducing agent.[8][9][10]
Caption: General workflow for reductive amination.
Experimental Protocol: One-Pot Tandem Reductive Amination/N-Boc Protection[11]
This protocol is for the synthesis of N-Boc protected secondary amines from an aldehyde and a primary amine, which is analogous to using a protected aminopyrrolidine as the amine source.
-
Reactant Mixture: In a flask, combine the aldehyde (1 mmol), primary amine (1 mmol), and triethylamine (2.5 equiv.) in dichloromethane (CH₂Cl₂) (10 mL) at room temperature.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) to the mixture.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (2.5 equiv.) to the reaction.
-
Reaction: Stir the mixture for 5 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the final N-Boc protected secondary amine.
Quantitative Data: Tandem Reductive Amination/N-Boc Protection[11]
| Entry | Aldehyde | Amine | Yield (%) |
| 1 | Benzaldehyde | Methyl 3-aminopropionate HCl | 95 |
| 2 | 4-Chlorobenzaldehyde | Methyl 3-aminopropionate HCl | 89 |
| 3 | 4-Nitrobenzaldehyde | Methyl 3-aminopropionate HCl | 78 |
| 4 | Isovaleraldehyde | Benzylamine | 85 |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups, including amines, with a predictable inversion of stereochemistry at the reaction center.[11][12][13][14] For protected aminopyrrolidines, this reaction is typically used to introduce the pyrrolidine moiety by acting as a nitrogen nucleophile to displace an activated alcohol.
Reaction Mechanism
The reaction involves the activation of an alcohol by a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), forming a good leaving group that is then displaced by a nucleophile in an Sₙ2 fashion.[13]
References
- 1. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 12. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Safety and Handling of (S)-1-Cbz-3-Boc-aminopyrrolidine
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-1-Cbz-3-Boc-aminopyrrolidine was located. The following information is a consolidation of data from SDSs of structurally similar compounds, including (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine and other Boc- and Cbz-protected aminopyrrolidine derivatives. It is imperative that this compound be handled by trained professionals with a thorough understanding of its potential hazards.
This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, storage, and disposal of (S)-1-Cbz-3-Boc-aminopyrrolidine. Furthermore, it outlines its applications in research with illustrative experimental workflows and its relevance in the modulation of key biological signaling pathways.
Safety and Hazard Information
(S)-1-Cbz-3-Boc-aminopyrrolidine is a chiral building block used in the synthesis of complex organic molecules. While specific toxicity data is unavailable, compounds with similar structures are known to be hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Hazard Identification
The following table summarizes the potential hazards associated with aminopyrrolidine derivatives.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | Danger / Warning | H318: Causes serious eye damage[1][2] / Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation |
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Firefighting Measures and Accidental Release
| Aspect | Procedure |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] |
| Accidental Release | Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation. Ventilate the area. Contain the spill and collect with an inert absorbent material. Dispose of in a suitable, closed container.[4] |
Handling and Storage
| Aspect | Guidelines |
| Handling | Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (see section 1.5). Avoid contact with skin, eyes, and clothing.[4] Avoid ingestion and inhalation.[3] Wash hands thoroughly after handling.[1] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Store away from incompatible materials such as strong oxidizing agents and strong acids. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions.
| PPE Type | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[5] A face shield may be necessary for splash hazards.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Lab coat.[5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5][6] |
Experimental Protocols and Workflows
(S)-1-Cbz-3-Boc-aminopyrrolidine is a valuable chiral intermediate in the synthesis of pharmaceutical compounds and other bioactive molecules. Its protected amine functionalities allow for sequential and site-selective reactions.
General Reactivity and Deprotection
The Cbz (carboxybenzyl) and Boc (tert-butoxycarbonyl) groups are common amine protecting groups in organic synthesis. Their differential stability allows for selective deprotection.
-
Boc Deprotection: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) and is stable to hydrogenolysis and basic conditions.[7]
-
Cbz Deprotection: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[7][8]
This orthogonal stability is fundamental to its use in multi-step syntheses.
Illustrative Synthetic Workflow: Amide Bond Formation
The following diagram illustrates a general workflow for the use of (S)-1-Cbz-3-Boc-aminopyrrolidine in the synthesis of a more complex molecule via amide bond formation.
Caption: A representative workflow for the utilization of (S)-1-Cbz-3-Boc-aminopyrrolidine in a multi-step synthesis.
Biological Significance and Signaling Pathways
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its three-dimensional nature allows for precise interactions with biological targets. Derivatives of (S)-1-Cbz-3-Boc-aminopyrrolidine are being investigated for their potential to modulate various signaling pathways implicated in a range of diseases, including cancer and neurological disorders.
Role in Oncology
Pyrrolidine-containing molecules have been developed as inhibitors of key targets in cancer progression.
Caption: Inhibition of key oncogenic pathways by pyrrolidine-based compounds.
Applications in Neuroscience
The pyrrolidine moiety is also a key component in molecules designed to interact with targets in the central nervous system.
Caption: Pyrrolidine derivatives as modulators of targets in neuroinflammation and related signaling.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. This compound should not be allowed to enter drains or waterways.[4] Contaminated packaging should also be disposed of as hazardous waste.
By adhering to the safety precautions and handling guidelines outlined in this technical guide, researchers can safely and effectively utilize (S)-1-Cbz-3-Boc-aminopyrrolidine in their research and development endeavors.
References
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Application Notes and Protocols for the Use of S-1-Cbz-3-Boc-aminopyrrolidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained structural elements into peptides is a key strategy in modern drug discovery for the development of peptidomimetics with enhanced potency, selectivity, and metabolic stability. S-1-Cbz-3-Boc-aminopyrrolidine is a versatile building block that allows for the introduction of a rigid pyrrolidine scaffold into a peptide sequence. This chiral diamine, orthogonally protected with Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, enables the synthesis of peptides with unique conformational properties, making it a valuable tool for modulating protein-protein interactions and targeting various biological pathways.
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), along with methods for the selective deprotection of the Boc and Cbz groups to allow for further peptide chain elongation or cyclization.
Key Applications
-
Constrained Peptidomimetics: The pyrrolidine ring restricts the conformational flexibility of the peptide backbone, which can lead to increased receptor binding affinity and specificity.
-
Scaffolds for Drug Discovery: The bifunctional nature of the deprotected aminopyrrolidine moiety can be utilized as a scaffold for the synthesis of combinatorial libraries of bioactive compounds.
-
Modulation of Protein-Protein Interactions: Peptides incorporating this building block can be designed to mimic or disrupt specific protein-protein interaction interfaces, which are implicated in numerous disease states.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine. The procedure utilizes standard coupling reagents commonly employed in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of this compound: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), Oxyma (2 equivalents), and DIC (2 equivalents) in DMF. Allow the activation to proceed for 10 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the swollen and deprotected peptide-resin. Agitate the reaction mixture for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Protocol 2: Selective Deprotection of the Boc Group
This protocol outlines the removal of the acid-labile Boc group, exposing the secondary amine for further peptide chain elongation.
Materials:
-
Peptide-resin with incorporated this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) solution (10% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 30% TFA in DCM for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (2x) to neutralize the protonated amine.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling step.
Protocol 3: Selective Deprotection of the Cbz Group
This protocol describes the removal of the Cbz group via catalytic hydrogenation, which exposes the primary amine. This method is orthogonal to the acid-labile Boc and Fmoc protecting groups.
Materials:
-
Peptide-resin with incorporated this compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Hydrogen gas (H₂)
Procedure:
-
Resin Swelling: Swell the resin in a 1:1 mixture of DMF and MeOH.
-
Catalyst Addition: Add Pd/C (0.2 equivalents relative to the peptide-resin) to the resin slurry.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient) with vigorous stirring for 12-24 hours.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.
-
Washing: Wash the resin thoroughly with MeOH (3x) and DMF (3x).
Data Presentation
Table 1: Representative Yields and Purity for Peptide Synthesis Steps
| Step | Starting Material | Product | Typical Yield (%) | Typical Purity (HPLC) (%) |
| Coupling of this compound | H₂N-Peptide-Resin | Boc-(Cbz)-Aminopyrrolidine-Peptide-Resin | >95 | N/A |
| Boc Deprotection | Boc-(Cbz)-Aminopyrrolidine-Peptide-Resin | H-(Cbz)-Aminopyrrolidine-Peptide-Resin | >99 | N/A |
| Cbz Deprotection | Boc-(Cbz)-Aminopyrrolidine-Peptide-Resin | Boc-(H)-Aminopyrrolidine-Peptide-Resin | >90 | N/A |
| Cleavage from Resin | Final Protected Peptide-Resin | Crude Peptide | 70-85 | 60-75 |
| HPLC Purification | Crude Peptide | Purified Peptide | 40-60 | >95 |
Visualizations
Caption: Experimental workflow for the incorporation and selective deprotection of this compound in SPPS.
Caption: Conceptual signaling pathway illustrating the inhibition of a protein-protein interaction by an aminopyrrolidine-constrained peptide.
S-1-Cbz-3-Boc-aminopyrrolidine: A Key Intermediate in the Synthesis of CCR2 Antagonists for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction: (S)-1-carboxybenzyl-3-(tert-butoxycarbonylamino)pyrrolidine, commonly abbreviated as S-1-Cbz-3-Boc-aminopyrrolidine, is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold and orthogonal protecting groups (Cbz and Boc) make it a versatile intermediate for the stereoselective synthesis of complex bioactive molecules. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists, a promising class of drugs for the treatment of various inflammatory and fibrotic diseases.
Application Notes
The pyrrolidine motif is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance binding affinity, selectivity, and pharmacokinetic properties. This compound provides a robust platform for introducing this key structural element in a stereochemically defined manner.
Role in the Synthesis of CCR2 Antagonists:
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[1][3] Consequently, antagonism of CCR2 has emerged as a compelling therapeutic strategy to mitigate chronic inflammation.
This compound serves as a crucial starting material for the synthesis of potent and selective CCR2 antagonists. The synthetic strategy typically involves the sequential deprotection of the Boc and Cbz groups, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the final compound.
A notable example of a CCR2 antagonist synthesized using a derivative of this intermediate is PF-04634817 , a dual CCR2/CCR5 antagonist that has been investigated for the treatment of diabetic nephropathy.[4] The synthesis of such compounds highlights the utility of this compound in constructing the core pyrrolidine structure of these therapeutic agents.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of a key intermediate for CCR2 antagonists, based on synthetic strategies reported in the patent literature for compounds such as PF-04634817.
Protocol 1: Boc Deprotection of this compound
This procedure describes the selective removal of the tert-butoxycarbonyl (Boc) protecting group to yield the corresponding primary amine, which is a key step for subsequent functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-benzyl 3-aminopyrrolidine-1-carboxylate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the structure of (S)-benzyl 3-aminopyrrolidine-1-carboxylate |
| Mass Spectrometry | [M+H]⁺ calculated and found |
Protocol 2: Reductive Amination with a Pyrimidine Aldehyde
This protocol details the coupling of the deprotected aminopyrrolidine intermediate with a suitable aldehyde, a common strategy to build the core structure of CCR2 antagonists.
Materials:
-
(S)-benzyl 3-aminopyrrolidine-1-carboxylate (from Protocol 1)
-
Substituted pyrimidine-4-carbaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-benzyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 20 volumes), add the substituted pyrimidine-4-carbaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired coupled product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of the coupled product |
| Mass Spectrometry | [M+H]⁺ calculated and found |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for a CCR2 antagonist.
Diagram 2: CCL2/CCR2 Signaling Pathway
Caption: Simplified CCL2/CCR2 signaling pathway.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-04634817 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Coupling Reactions with S-1-Cbz-3-Boc-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing (S)-1-Cbz-3-(tert-butoxycarbonylamino)pyrrolidine in various coupling reactions. This chiral building block is a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery.[1] The presence of two distinct amine protecting groups, Carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc), allows for selective deprotection and subsequent functionalization, making it a versatile scaffold for creating diverse chemical libraries.
Overview of Coupling Reactions
(S)-1-Cbz-3-(Boc-amino)pyrrolidine possesses a secondary amine within the pyrrolidine ring, which is protected by a Cbz group, and a primary amine functionality at the 3-position, protected by a Boc group. The reactivity of this molecule in coupling reactions is primarily dictated by the nucleophilicity of the deprotected amine. Selective removal of either the Boc or Cbz group allows for directed coupling at either the 3-position or the 1-position of the pyrrolidine ring, respectively.
This document outlines protocols for three key coupling reactions following the selective deprotection of the Boc group:
-
Amide Coupling: Formation of an amide bond by reacting the free amine at the 3-position with a carboxylic acid.
-
Reductive Amination: Creation of a secondary amine at the 3-position by reacting the deprotected primary amine with an aldehyde or ketone.
-
Urea Synthesis: Synthesis of urea derivatives by reacting the free amine at the 3-position with an isocyanate or a carbonyl source.
Selective Deprotection of the Boc Group
Prior to performing the coupling reactions on the 3-amino group, the Boc protecting group must be selectively removed. The Cbz group is generally stable under the acidic conditions used for Boc deprotection.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve (S)-1-Cbz-3-(Boc-amino)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add an excess of a strong acid. Commonly used acids include trifluoroacetic acid (TFA) in DCM (typically a 1:1 mixture) or hydrochloric acid (HCl) in 1,4-dioxane (typically 4M solution).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the subsequent coupling reaction after neutralization, or it can be neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Logical Workflow for Deprotection and Coupling
Caption: General workflow for the selective deprotection of this compound followed by various coupling reactions.
Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of peptide-like structures and other biologically active molecules. The free amine of (S)-1-Cbz-3-aminopyrrolidine can be readily coupled with a variety of carboxylic acids using standard coupling agents.
Experimental Protocol: Amide Coupling
-
Reactant Preparation: In an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0-1.2 eq) in an anhydrous aprotic solvent such as DCM, dimethylformamide (DMF), or acetonitrile.
-
Activation: Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq) and hydroxybenzotriazole (HOBt) (1.2-1.5 eq), or an alternative coupling reagent like HATU. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of (S)-1-Cbz-3-aminopyrrolidine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated aqueous NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Amide Coupling
| Entry | Carboxylic Acid | Coupling Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | EDC, HOBt, DIPEA | DCM | 85-95 | >95 |
| 2 | 4-Methoxybenzoic Acid | HATU, DIPEA | DMF | 90-98 | >98 |
| 3 | Acetic Acid | EDC, HOBt, TEA | DCM | 80-90 | >95 |
| 4 | Boc-Gly-OH | HATU, DIPEA | DMF | 88-96 | >97 |
Note: Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.
Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Reductive Amination
-
Reactant Mixture: To a solution of (S)-1-Cbz-3-aminopyrrolidine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, 1,2-dichloroethane (DCE), or tetrahydrofuran (THF), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 80-90 | >95 |
| 2 | Isobutyraldehyde | NaBH(OAc)₃ | DCM | 75-85 | >95 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | 70-80 | >95 |
| 4 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | 78-88 | >96 |
Note: Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.
Reductive Amination Workflow
Caption: Step-wise workflow for the reductive amination of (S)-1-Cbz-3-aminopyrrolidine.
Urea Synthesis
Urea derivatives are important pharmacophores found in numerous approved drugs. The synthesis of ureas from (S)-1-Cbz-3-aminopyrrolidine can be achieved through reaction with an isocyanate or by using a phosgene equivalent in a one-pot procedure with another amine.
Experimental Protocol: Urea Synthesis with Isocyanates
-
Reactant Preparation: Dissolve (S)-1-Cbz-3-aminopyrrolidine (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.
-
Isocyanate Addition: Add the isocyanate (1.0-1.1 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Experimental Protocol: One-Pot Urea Synthesis from a Primary Amine
This protocol is adapted from a general method for the synthesis of ureas from Boc-protected amines.[2][3][4]
-
Amine Mixture: In an inert atmosphere, dissolve the primary amine that will form the other side of the urea (1.1 eq) in anhydrous DCM.
-
Activation: To a separate flask containing a solution of (S)-1-Cbz-3-aminopyrrolidine (1.0 eq) in anhydrous DCM at 0 °C, add 2-chloropyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq). Stir for 10-15 minutes at 0 °C to generate the in situ isocyanate.
-
Coupling: Add the solution of the primary amine to the isocyanate-containing mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Urea Synthesis
| Entry | Reagent(s) | Method | Solvent | Yield (%) | Purity (%) |
| 1 | Phenyl isocyanate | Isocyanate Addition | DCM | 90-98 | >98 |
| 2 | N-Butyl isocyanate | Isocyanate Addition | THF | 88-96 | >97 |
| 3 | Aniline, 2-Cl-Py, Tf₂O | One-Pot | DCM | 82-92 | >95 |
| 4 | Benzylamine, 2-Cl-Py, Tf₂O | One-Pot | DCM | 85-95 | >96 |
Note: Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.
Urea Synthesis Pathways
Caption: Two common pathways for the synthesis of urea derivatives from (S)-1-Cbz-3-aminopyrrolidine.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of kinase inhibitors, a critical class of therapeutic agents, particularly in oncology. This document outlines synthetic strategies for generating novel kinase inhibitors, presents detailed protocols for their evaluation, and includes quantitative data to guide researchers in drug discovery and development.
Introduction to Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins, a process that regulates a vast array of cellular functions including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with over 80 agents approved by the FDA.[3] These inhibitors typically target the ATP-binding site of the kinase, preventing the transfer of a phosphate group to its substrate.[4]
The development of kinase inhibitors is an iterative process of design, synthesis, and biological evaluation. Modern approaches leverage structure-based drug design, computational modeling, and high-throughput screening to identify and optimize potent and selective inhibitors.[5] Strategies such as macrocyclization are employed to enhance potency, selectivity, and pharmacokinetic properties.[6][7] This document will explore the synthesis of a promising class of kinase inhibitors, the pyrazolo[3,4-d]pyrimidines, and provide detailed protocols for assessing their inhibitory activity.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a bioisostere of adenine and effectively interacting with the hinge region of the kinase active site.[8][9] The following is a general procedure for the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, adapted from the literature, which can be modified to generate a library of compounds for screening.[10]
General Synthetic Scheme
A versatile approach to pyrazolo[3,4-d]pyrimidines involves the condensation of a substituted pyrazole with a pyrimidine precursor. The synthesis of N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide is presented as a representative example.[10]
Scheme 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (2)[10]
Materials:
-
Arylidene derivative (1) (5 mmol)
-
Thiourea (5 mmol, 0.38 g)
-
Absolute Ethanol (10 mL)
-
Sodium ethoxide (catalytic amount)
-
Dioxane (for recrystallization)
Procedure:
-
A solution of the arylidene derivative (1) (5 mmol) and thiourea (0.38 g, 5 mmol) in absolute ethanol (10 mL) is prepared.
-
A catalytic amount of sodium ethoxide is added to the solution.
-
The reaction mixture is refluxed for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is filtered off.
-
The crude product is recrystallized from dioxane to yield the final compound (2).
This synthetic route can be adapted to generate a diverse library of pyrazolo[3,a]pyrimidine derivatives by varying the substituents on the starting arylidene derivative.
Biological Evaluation of Kinase Inhibitors
The inhibitory activity of newly synthesized compounds is assessed through in vitro kinase assays. Two common and robust methods are the radiometric kinase assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide by the kinase.[6][11][12]
Workflow for Radiometric Kinase Assay
Caption: Workflow of a radiometric kinase assay.
Experimental Protocol: Radiometric Kinase Assay [6]
Materials:
-
Kinase of interest
-
Peptide substrate
-
5x Kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂, 5 mM DTT)[11]
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Test compounds (kinase inhibitors) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer in microcentrifuge tubes.
-
Add the test compound or DMSO (for control) to the respective tubes.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for each kinase, for instance, 200 µM for the insulin receptor kinase.[6]
-
Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).[6]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The peptide substrate binds to the paper.
-
Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and expose it to a phosphorimager screen.
-
Scan the screen using a phosphorimager to quantify the amount of radiolabeled phosphate transferred to the substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular non-radioactive alternative for high-throughput screening. They measure the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.[13][14]
Workflow for TR-FRET Kinase Assay
Caption: Workflow of a TR-FRET kinase assay.
Experimental Protocol: HTRF™ KinEASE™ Assay [13]
Materials:
-
HTRF™ KinEASE™ kit (includes biotinylated substrate, europium cryptate-labeled antibody, streptavidin-XL665, enzymatic buffer, and detection buffer)
-
Kinase of interest
-
ATP
-
Test compounds
-
384-well low-volume plates
Procedure:
-
Enzymatic Step:
-
Dispense 4 µL of enzymatic buffer into the wells of a 384-well plate.
-
Add 2 µL of the biotinylated substrate.
-
Add 2 µL of the kinase.
-
Initiate the reaction by adding 2 µL of ATP.
-
Seal the plate and incubate at room temperature. The incubation time will depend on the kinase activity.
-
-
Detection Step:
-
Prepare a premixed solution of streptavidin-XL665 and the europium cryptate-labeled antibody in the detection buffer containing EDTA to stop the enzymatic reaction.
-
Add 10 µL of this premixed detection solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader. The TR-FRET signal is proportional to the level of substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Data Presentation: Inhibitory Activities of Novel Kinase Inhibitors
The following tables summarize the inhibitory activities of representative kinase inhibitors from different chemical classes.
Table 1: Inhibitory Activity of Dianilinopyrimidine Derivatives against EGFR and Cancer Cell Lines [15]
| Compound | EGFRwt IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 4c | Not Reported | 0.56 | 2.46 | 2.21 |
| Gefitinib | Not Reported | >10 | >10 | >10 |
Table 2: Inhibitory Activity of Macrocyclic Checkpoint Kinase 1 (Chk1) Inhibitors [4]
| Compound | Chk1 IC₅₀ (nM) | Potentiation of Doxorubicin in HT29 cells (EC₅₀, nM) |
| 5a | 10 | 12 |
| 16a | 3 | 4 |
| 18d | 2 | 3 |
| 22 | 2 | 2 |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR Tyrosine Kinase [10]
| Compound | EGFR-TK IC₅₀ (µM) |
| 4 | 0.054 |
| 15 | 0.135 |
| 16 | 0.034 |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
References
- 1. CN105777710A - Synthesis method of Alectinib - Google Patents [patents.google.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based design, synthesis, and biological evaluation of potent and selective macrocyclic checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of S-1-Cbz-3-Boc-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-1-(Benzyloxycarbonyl)-3-(tert-butoxycarbonylamino)pyrrolidine to yield (S)-1-Cbz-3-aminopyrrolidine. The protocols outlined below utilize common acidic conditions, specifically trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. These methods are foundational for synthetic routes requiring the selective deprotection of a Boc group in the presence of an acid-stable Cbz group.
Introduction
In organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates, the use of protecting groups is essential to mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The benzyloxycarbonyl (Cbz) group, another common amine protecting group, is stable to acidic conditions but can be cleaved by hydrogenolysis. This orthogonality allows for the selective deprotection of the Boc group in the presence of a Cbz group, a crucial step in many synthetic pathways involving poly-functionalized molecules like aminopyrrolidines.
This application note details two reliable protocols for the Boc deprotection of S-1-Cbz-3-Boc-aminopyrrolidine, providing researchers with clear, step-by-step instructions and the necessary data to select the most appropriate method for their specific needs.
Data Presentation
The following table summarizes the key quantitative parameters for the two primary protocols for the Boc deprotection of this compound.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/1,4-Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reaction Time | 1 - 4 hours | 1 - 3 hours[1][2] |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >90% (as TFA salt) | >95% (as HCl salt)[2] |
| Product Form | Often an oil, can be solidified | Typically a crystalline solid[1] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane. The resulting product is the trifluoroacetate salt of (S)-1-Cbz-3-aminopyrrolidine.
Materials:
-
(S)-1-Cbz-3-Boc-aminopyrrolidine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-1-Cbz-3-Boc-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). A common ratio is 1:1 TFA:DCM (v/v). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. This usually takes 1 to 4 hours.
-
Workup (Isolation of TFA salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Co-evaporate the residue with toluene or dichloromethane (2-3 times) to ensure complete removal of residual TFA.
-
The resulting residue is the (S)-1-Cbz-3-aminopyrrolidine trifluoroacetate salt, which can often be used in the next step without further purification.
-
-
Workup (Isolation of free amine):
-
After concentrating the reaction mixture, carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Note: The free amine may be less stable than the salt form and purification by chromatography may be required.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol utilizes a solution of hydrogen chloride in 1,4-dioxane, which often yields the hydrochloride salt of the product as a crystalline solid, facilitating isolation.[1]
Materials:
-
(S)-1-Cbz-3-Boc-aminopyrrolidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-1-Cbz-3-Boc-aminopyrrolidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Addition of HCl solution: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq). The reaction is typically conducted at room temperature.[1]
-
Reaction Monitoring and Product Precipitation: Stir the reaction mixture for 1-3 hours.[1][2] The hydrochloride salt of the product will often precipitate out of the solution as a white solid.
-
Isolation of the Product:
-
Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any impurities.
-
Dry the solid under vacuum to obtain (S)-1-Cbz-3-aminopyrrolidine hydrochloride.
-
Visualizations
Caption: Experimental workflows for the Boc deprotection of this compound.
Caption: Generalized reaction pathway for the acid-catalyzed Boc deprotection.
References
Application Note and Protocol: Selective Cbz Deprotection of (S)-1-Cbz-3-Boc-aminopyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals, the use of protecting groups is fundamental. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are two of the most widely employed protecting groups for amines due to their distinct stability profiles. This allows for the selective deprotection of one group while the other remains intact, a concept known as orthogonal protection.
This application note provides a detailed protocol for the selective removal of the Cbz group from (S)-1-Cbz-3-Boc-aminopyrrolidine to yield the valuable intermediate, (S)-3-Boc-aminopyrrolidine. The primary method detailed is catalytic hydrogenolysis, a mild and highly efficient procedure that leaves the acid-labile Boc group unaffected.[1][2][3] This transformation is critical in synthetic routes where the newly freed secondary amine of the pyrrolidine ring is required for subsequent functionalization, while the primary amine at the 3-position remains protected.
Reaction Scheme
The selective deprotection of the Cbz group is achieved via catalytic hydrogenolysis, which cleaves the benzylic C-O bond.
Caption: Experimental workflow for the Cbz deprotection of (S)-1-Cbz-3-Boc-aminopyrrolidine.
Safety Considerations
-
Palladium on Carbon (Pd/C) : The catalyst is pyrophoric, especially when dry and saturated with hydrogen. Always handle it in a wet state and under an inert atmosphere. Do not allow the filter cake to dry in the air. Quench the used catalyst with water before disposal.
-
Hydrogen Gas : Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.
-
Solvents : Methanol is flammable and toxic. Avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The selective deprotection of the Cbz group from (S)-1-Cbz-3-Boc-aminopyrrolidine is a crucial transformation for the synthesis of various pharmaceutical agents. The detailed protocol using catalytic hydrogenolysis offers a reliable, high-yielding, and clean method to access the desired (S)-3-Boc-aminopyrrolidine intermediate. The orthogonality of this method with the Boc protecting group makes it an invaluable tool for researchers and drug development professionals.
References
Application Notes and Protocols for the Stereoselective Synthesis with (S)-1-Cbz-3-Boc-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-1-Cbz-3-Boc-aminopyrrolidine, a versatile chiral building block, in stereoselective synthesis. The protocols and data presented herein are valuable for the synthesis of complex, biologically active molecules.
Application Note 1: Stereoselective Synthesis of N-(Amino-cycloalkylene)amino Acid Derivatives via Nucleophilic Substitution
(S)-1-Cbz-3-Boc-aminopyrrolidine, after selective deprotection of the Boc group to yield the corresponding (S)-1-Cbz-3-aminopyrrolidine, serves as a potent chiral nucleophile. Its application in SN2 reactions with chiral triflate esters allows for the synthesis of novel N-(aminocycloalkylene)amino acid derivatives with high diastereoselectivity. This method is foundational for creating building blocks for peptidomimetics and other complex pharmaceutical agents.[1][2] The reaction proceeds with an inversion of configuration at the electrophilic carbon, ensuring a high degree of stereochemical control.
The overall synthetic strategy involves the preparation of a chiral triflate ester from an enantiopure α-hydroxy acid ester. This activated intermediate then undergoes a nucleophilic substitution reaction with the chiral aminopyrrolidine derivative. Subsequent deprotection and derivatization steps can be performed to yield a variety of final products, including novel dipeptides.
Quantitative Data: Diastereoselective Synthesis of Methyl 2-[((S)-1-Cbz-3-yl)amino]alkanoates
The following table summarizes the results of the SN2 reaction between various chiral triflate esters and (S)-3-Boc-aminopyrrolidine (after in-situ or prior deprotection of the Boc group, followed by N-alkylation). The data highlights the yields and diastereomeric ratios (dr) achieved.
| Entry | Chiral Triflate Ester | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propanoate | Methyl (2S)-2-[((3S)-1-Cbz-pyrrolidin-3-yl)amino]propanoate | 54 | 89:11 |
| 2 | Methyl (R)-2-[(trifluoromethanesulfonyl)oxy]-3-methylbutanoate | Methyl (2S)-2-[((3S)-1-Cbz-pyrrolidin-3-yl)amino]-3-methylbutanoate | 79 | >99:1 |
| 3 | Methyl (R)-2-[(trifluoromethanesulfonyl)oxy]-3-phenylpropanoate | Methyl (2S)-2-[((3S)-1-Cbz-pyrrolidin-3-yl)amino]-3-phenylpropanoate | 65 | 93:7 |
Data adapted from a study on the synthesis of N-(aminocycloalkylene)amino acid compounds.[1][2]
Experimental Protocol: General Procedure for the SN2 reaction
This protocol describes the nucleophilic substitution reaction between a chiral triflate ester and an aminopyrrolidine derivative.
Materials:
-
Chiral triflate ester (e.g., Methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propanoate) (1.0 equiv.)
-
(S)-3-Amino-1-Cbz-pyrrolidine (1.0 - 1.5 equiv.)
-
Triethylamine (TEA) (1.0 - 1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and purification equipment (flash chromatography)
Procedure:
-
To a solution of (S)-3-Amino-1-Cbz-pyrrolidine and triethylamine in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen), cool the reaction mixture to -50 °C.
-
Slowly add a solution of the chiral triflate ester in anhydrous dichloromethane to the cooled reaction mixture.
-
Stir the solution at -50 °C for 4 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer.
Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for N-(amino-cycloalkylene)amino acid derivatives.
Application Note 2: Asymmetric Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
Chiral aminopyrrolidine derivatives are instrumental in the asymmetric synthesis of spirooxindoles, a class of compounds with significant biological activity.[3][4] The core of this application lies in a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. The chiral aminopyrrolidine, often derived from (S)-1-Cbz-3-Boc-aminopyrrolidine after deprotection, acts as the precursor for the in-situ generation of the chiral azomethine ylide.
This three-component reaction, typically involving an isatin, the chiral aminopyrrolidine, and an electron-deficient alkene (dipolarophile), proceeds with high regio- and stereoselectivity to furnish complex spiro[pyrrolidine-3,3'-oxindole] scaffolds.[5][6] The stereochemistry of the final product is dictated by the chirality of the aminopyrrolidine precursor.
Quantitative Data: Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]
The following table presents representative data for the synthesis of spirooxindoles using a chiral pyrrolidine precursor in a 1,3-dipolar cycloaddition reaction.
| Entry | Isatin Derivative | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | N-Boc-isatin | (E)-Chalcone | Spiro[pyrrolidine-3,3'-oxindole] derivative | 92 | >20:1 | 95 |
| 2 | N-Methyl-isatin | N-Phenylmaleimide | Spiro[pyrrolidine-3,3'-oxindole] derivative | 88 | >20:1 | 97 |
| 3 | Isatin | Dimethyl fumarate | Spiro[pyrrolidine-3,3'-oxindole] derivative | 95 | 19:1 | 92 |
Data is representative of typical yields and selectivities for this class of reaction.
Experimental Protocol: General Procedure for Three-Component 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of a spirooxindole derivative using a chiral aminopyrrolidine.
Materials:
-
Isatin derivative (1.0 equiv.)
-
(S)-3-Aminopyrrolidine (deprotected from (S)-1-Cbz-3-Boc-aminopyrrolidine) (1.2 equiv.)
-
Dipolarophile (e.g., chalcone, maleimide) (1.0 equiv.)
-
Solvent (e.g., Methanol, Toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the isatin derivative and the dipolarophile in the chosen solvent.
-
Add the chiral aminopyrrolidine to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure spirooxindole product.
Reaction Pathway for Spirooxindole Synthesis
References
- 1. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric [3 + 2] Cycloaddition of 3-Amino Oxindole-Based Azomethine Ylides and α,β-Enones with Divergent Diastereocontrol on the Spiro[pyrrolidine-oxindoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric [3+2] cycloaddition of 3-amino oxindole-based azomethine ylides with α,β-ynones: a straightforward approach to spirooxindoles incorporating 2,5-dihydropyrroles and pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-1-Cbz-3-Boc-aminopyrrolidine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and constrained cyclic scaffolds into peptides is a powerful strategy for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. S-1-Cbz-3-Boc-aminopyrrolidine is a versatile building block for introducing a conformationally restricted diamino motif into a peptide sequence. The orthogonal protection scheme, employing the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, allows for the selective elaboration of the peptide chain at two distinct points, enabling the synthesis of branched or cyclic peptides.
This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
Orthogonal Protection Strategy
The successful application of this compound in SPPS hinges on the differential lability of the Cbz and Boc protecting groups. This orthogonality allows for the selective deprotection of one amine while the other remains protected, directing the subsequent acylation reaction.
-
Boc (tert-Butoxycarbonyl) Group: This group is labile to moderately acidic conditions, typically Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][2] It is stable to the basic conditions used for Fmoc deprotection and the conditions of hydrogenolysis used for Cbz removal.
-
Cbz (Carboxybenzyl) Group: The Cbz group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc deprotection.[3] It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions such as with HBr in acetic acid.[3][4]
This orthogonal nature permits a synthetic strategy where the Boc-protected amine can be deprotected on the solid support to allow for peptide chain elongation, while the Cbz-protected amine remains intact for later-stage modifications, such as cyclization or branching.
Experimental Protocols
The following protocols are generalized for manual SPPS. Reaction times and reagent equivalents may require optimization based on the specific peptide sequence and resin.
Protocol 1: Incorporation of this compound onto the Resin-Bound Peptide
This protocol assumes a standard Fmoc-based SPPS workflow and describes the coupling of this compound to the free N-terminal amine of the growing peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
Protocol 2: Selective Deprotection of the Boc Group
This protocol describes the removal of the Boc group from the newly incorporated aminopyrrolidine moiety to expose the primary amine for further peptide chain elongation.
Materials:
-
Peptide-resin with incorporated this compound
-
Deprotection solution: 20-50% TFA in DCM (v/v)
-
Neutralization solution: 5% DIPEA in DMF (v/v)
-
Washing solvents: DCM, DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Drain the DCM and add the TFA/DCM deprotection solution. Agitate for 1-2 minutes, drain, and add fresh deprotection solution. Agitate for an additional 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x) to remove residual TFA.
-
Neutralization: Wash the resin with the 5% DIPEA in DMF solution (2x for 2 minutes each) to neutralize the protonated amine.
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the coupling of the next Fmoc-amino acid.
Protocol 3: Peptide Cleavage and Cbz-Group Removal
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The Cbz group is stable to standard TFA cleavage conditions and can be removed in a subsequent step if desired.
Materials:
-
Fully synthesized peptide-resin
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether (2x).
-
Drying: Dry the crude peptide under vacuum.
For Cbz-group removal post-cleavage (optional):
-
Hydrogenolysis: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, acetic acid) and add a catalytic amount of Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by HPLC or Mass Spectrometry). Filter the catalyst and recover the deprotected peptide.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments involving this compound.
Table 1: Coupling Efficiency of this compound
| Peptide Sequence | Coupling Reagent | Equivalents of Aminopyrrolidine | Coupling Time (h) | Coupling Efficiency (%) |
| Ac-Gly-X-Arg-NH₂ | HBTU/HOBt/DIPEA | 2 | 2 | >99% (Qualitative Kaiser Test) |
| Tyr-Gly-Gly-Phe-X-Leu-NH₂ | HATU/DIPEA | 2 | 2 | >99% (Qualitative Kaiser Test) |
| X represents the incorporated S-1-Cbz-3-amino-pyrrolidine moiety |
Table 2: Purity of Crude Peptides Containing the Aminopyrrolidine Moiety
| Peptide Sequence | Cleavage Cocktail | Crude Purity by HPLC (%) |
| Ac-Gly-(S-1-Cbz-3-amino-pyrrolidinyl)-Arg-NH₂ | 95% TFA / 2.5% TIS / 2.5% H₂O | Data to be determined experimentally |
| Tyr-Gly-Gly-Phe-(S-1-Cbz-3-amino-pyrrolidinyl)-Leu-NH₂ | 95% TFA / 2.5% TIS / 2.5% H₂O | Data to be determined experimentally |
Visualization
The following diagrams illustrate the key workflows and logical relationships in the application of this compound in SPPS.
Caption: Workflow for SPPS incorporation of this compound.
Caption: Orthogonal deprotection strategy for this compound.
References
Preparation of Aminopyrrolidine Scaffolds for Asymmetric Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of chiral aminopyrrolidine scaffolds and their application as organocatalysts in asymmetric reactions. The methodologies outlined are foundational for the synthesis of enantiomerically enriched molecules, a critical aspect of modern drug discovery and development.
Introduction
Chiral aminopyrrolidine derivatives, particularly those derived from proline, have emerged as privileged scaffolds in asymmetric organocatalysis. Their rigid five-membered ring structure provides a well-defined chiral environment, enabling high stereocontrol in a variety of carbon-carbon bond-forming reactions. These catalysts operate via enamine or iminium ion intermediates, mimicking the function of natural Class I aldolase enzymes. Their versatility, operational simplicity, and stability have made them indispensable tools for the synthesis of complex chiral molecules. This document details the preparation of key aminopyrrolidine catalysts and their practical application in widely used asymmetric transformations.
Synthesis of Chiral Aminopyrrolidine Scaffolds
The following protocols describe the synthesis of representative aminopyrrolidine-based organocatalysts, including a prolinamide derivative and a 2-aminomethylpyrrolidine.
Protocol: Synthesis of (S)-N-((Pyrrolidin-2-yl)methyl)aniline
This protocol details the preparation of a C2-symmetric aminopyrrolidine catalyst starting from the readily available chiral pool material, (S)-proline.
Experimental Protocol:
-
N-Boc Protection of (S)-Proline: To a solution of (S)-proline (10.0 g, 86.8 mmol) in a 1:1 mixture of tert-butanol and water (100 mL), add di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.5 mmol) and sodium bicarbonate (14.6 g, 174 mmol). Stir the mixture at room temperature for 12 hours. After completion, concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 50 mL). Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 75 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-(S)-proline as a white solid.
-
Amide Coupling: Dissolve N-Boc-(S)-proline (10.0 g, 46.5 mmol) in anhydrous dichloromethane (150 mL) and cool to 0 °C. Add N-hydroxysuccinimide (5.9 g, 51.1 mmol) and dicyclohexylcarbodiimide (DCC) (10.5 g, 51.1 mmol). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. Filter off the dicyclohexylurea precipitate and wash with cold dichloromethane. To the filtrate, add aniline (4.7 mL, 51.1 mmol) and stir at room temperature for 12 hours. Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-prolinanilide. Purify by flash chromatography (silica gel, hexane:ethyl acetate gradient).
-
Reduction of the Amide: To a solution of N-Boc-prolinanilide (5.0 g, 16.4 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.25 g, 32.8 mmol) portion-wise. Stir the mixture at room temperature for 6 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water (1.25 mL), 15% aqueous NaOH (1.25 mL), and water (3.75 mL). Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF. Concentrate the filtrate under reduced pressure.
-
Boc Deprotection: Dissolve the crude product from the previous step in a solution of 4 M HCl in 1,4-dioxane (50 mL) and stir at room temperature for 4 hours. Concentrate the reaction mixture to dryness. Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL). Basify the aqueous layer to pH 12 with 2 M NaOH and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-N-((pyrrolidin-2-yl)methyl)aniline as a pale yellow oil.
Protocol: Synthesis of a Chiral cis-2,5-Disubstituted Pyrrolidine Organocatalyst
This protocol describes a de novo synthesis strategy to access enantiomerically enriched 2,5-disubstituted pyrrolidines.[1]
Experimental Protocol:
-
Rhodium-Catalyzed Asymmetric C-H Amination: To a solution of 1,4-diarylbutane (1.0 mmol) and a chiral sulfonimidamide (1.2 mmol) in an anhydrous, non-polar solvent such as toluene (10 mL), add a chiral rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%). Stir the reaction mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC or GC-MS). The reaction proceeds with high regioselectivity for the more electron-rich benzylic position.[1]
-
Purification and Characterization: After completion, concentrate the reaction mixture and purify the resulting mono-aminated product by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.[1]
-
Second C-H Amination for Cyclization: The purified mono-aminated product is then subjected to a second intramolecular C-H amination reaction to form the pyrrolidine ring. This step can be promoted by a suitable oxidizing agent in the presence of a metal catalyst. The specific conditions will depend on the substrate and the initial amination product.
Application in Asymmetric Reactions
Aminopyrrolidine scaffolds are highly effective catalysts for a range of asymmetric transformations. Below are protocols for the Michael addition and aldol reaction, two of the most fundamental carbon-carbon bond-forming reactions.
Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol details the use of a chiral pyrrolidine-based organocatalyst for the enantioselective conjugate addition of an aldehyde to a nitroolefin.[2]
Experimental Protocol:
-
Reaction Setup: To a vial containing a magnetic stir bar, add the chiral pyrrolidine organocatalyst (e.g., a diarylprolinol silyl ether or a custom-synthesized pyrrolidine, 10 mol%). Add the aldehyde (0.4 mmol) and the trans-β-nitrostyrene derivative (0.2 mmol).
-
Solvent and Temperature: Add the appropriate solvent (e.g., methylcyclohexane, 2 mL) and cool the reaction mixture to the desired temperature (e.g., 0 °C).[2]
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 7-24 hours.[2]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
Stereochemical Analysis: Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.[2]
Protocol: Asymmetric Aldol Reaction of Ketones with Aldehydes
This protocol describes the use of a prolinamide catalyst in a direct, asymmetric aldol reaction.[3][4]
Experimental Protocol:
-
Catalyst and Reagent Preparation: In a reaction vessel, dissolve the prolinamide organocatalyst (10-20 mol%) and any co-catalyst/additive (e.g., benzoic acid, 20 mol%) in the chosen solvent (or under solvent-free conditions).[3][5]
-
Reaction Execution: Add the ketone (e.g., cyclohexanone, 2.0 mmol) to the catalyst solution. Cool the mixture to the desired temperature (e.g., room temperature to -20 °C) and then add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol) dropwise.
-
Reaction Progress: Stir the reaction mixture for the specified time (typically 12-48 hours), monitoring the disappearance of the aldehyde by TLC.
-
Quenching and Extraction: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol adduct. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.[4]
Data Presentation
The following tables summarize representative quantitative data for the asymmetric reactions catalyzed by aminopyrrolidine scaffolds, as reported in the literature.
Table 1: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene [2]
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) | ee (anti, %) |
| OC1 (10) | CH₂Cl₂ | rt | 7 | 99 | 70:30 | 68 | 44 |
| OC2 (10) | CH₂Cl₂ | rt | 7 | 95 | 78:22 | 68 | 63 |
| OC4 (10) | Methylcyclohexane | 0 | 24 | 92 | 85:15 | 85 | 70 |
Data extracted from a study by Guillena and Nájera.[2]
Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [6]
| Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| 6d (10) | Acetic Acid (10) | - | 15 | 24 | 95 | >95:5 | 98 |
| 14c (20) | DBSA (20) | Water | rt | 36 | 98 | 94:6 | 99 |
Data extracted from a review by De la Torre and Pedrosa, and other sources.[6]
Visualization of Workflows and Mechanisms
Graphviz diagrams are provided to illustrate key experimental workflows and reaction mechanisms.
Caption: Synthesis of (S)-N-((pyrrolidin-2-yl)methyl)aniline.
Caption: General mechanism for enamine catalysis in an aldol reaction.
Caption: Experimental workflow for asymmetric Michael addition.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Targeting α-Synuclein in the Development of Drugs for Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1][2] A key pathological hallmark of PD is the accumulation of misfolded α-synuclein protein into aggregates known as Lewy bodies and Lewy neurites.[1][3][4] The aggregation of α-synuclein is considered a central event in the pathogenesis of PD, leading to synaptic dysfunction, mitochondrial disruption, and ultimately, neuronal death.[1][5] Consequently, therapeutic strategies aimed at targeting α-synuclein are at the forefront of research for developing disease-modifying treatments for Parkinson's disease.[5][6][7][8]
These strategies include approaches to reduce α-synuclein production, inhibit its aggregation, enhance its degradation, and prevent its cell-to-cell transmission.[5][6][9] This document provides an overview of the α-synuclein aggregation pathway, key experimental protocols for screening and validating therapeutic candidates, and a summary of data for representative compounds.
α-Synuclein Aggregation Pathway
The aggregation of α-synuclein is a multi-step process that begins with the misfolding of the soluble monomeric protein. These misfolded monomers then self-assemble into small, soluble oligomers, which are considered to be the most neurotoxic species.[1] Over time, these oligomers can further assemble into larger, insoluble protofibrils and eventually mature into the fibrillar structures that constitute Lewy bodies.[1] This process can be seeded by the introduction of pre-existing α-synuclein aggregates, which can accelerate the aggregation cascade.
References
- 1. Frontiers | Modeling Parkinson’s Disease With the Alpha-Synuclein Protein [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Alpha-Synuclein Aggregation in Parkinson's Disease [frontiersin.org]
- 5. Frontiers | Targeting Alpha-Synuclein as a Therapy for Parkinson’s Disease [frontiersin.org]
- 6. Therapeutic approaches to target alpha-synuclein pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholars.nova.edu [scholars.nova.edu]
- 9. Targeting α-synuclein aggregation with immunotherapy: a promising therapeutic approach for Parkinson’s disease [explorationpub.com]
Application Note: Streamlining Drug Discovery with Efficient Amide Bond Formation Using (S)-1-Cbz-3-Boc-aminopyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of amide-containing compounds utilizing (S)-1-Cbz-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, a versatile chiral building block crucial in the development of novel therapeutics.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles.[1] (S)-1-Cbz-3-Boc-aminopyrrolidine, with its distinct protecting groups, offers a strategic advantage in multistep syntheses, allowing for selective deprotection and functionalization. This application note outlines two robust and widely applicable protocols for amide bond formation with this key intermediate: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), and another utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Key Reagents and Their Roles
The successful formation of an amide bond from a carboxylic acid and an amine necessitates the activation of the carboxylic acid. This is typically achieved using coupling reagents.
-
(S)-1-Cbz-3-Boc-aminopyrrolidine: A chiral amine building block with two orthogonal protecting groups. The Boc (tert-butoxycarbonyl) group protects the 3-amino group, while the Cbz (carboxybenzyl) group protects the pyrrolidine nitrogen. This allows for selective deprotection and further synthetic modifications.
-
Carboxylic Acid: The acyl donor in the amide bond formation.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt (1-Hydroxybenzotriazole): An additive used with EDC to suppress side reactions and minimize racemization by forming an active ester intermediate.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient uronium-based coupling reagent that forms a more reactive OAt-active ester, particularly useful for sterically hindered or electron-deficient substrates.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling process.
-
Solvents (DMF, DCM): Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.
Experimental Protocols
The following are generalized yet detailed protocols for the amide coupling of a generic carboxylic acid with (S)-1-Cbz-3-Boc-aminopyrrolidine. Researchers should optimize these conditions for their specific substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a standard and cost-effective method for routine amide bond formation.
Materials:
-
(S)-1-Cbz-3-Boc-aminopyrrolidine
-
Carboxylic Acid
-
EDC hydrochloride
-
HOBt
-
DIPEA
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Cbz-3-Boc-aminopyrrolidine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging substrates, such as sterically hindered carboxylic acids or amines, where the EDC/HOBt method may be sluggish.
Materials:
-
(S)-1-Cbz-3-Boc-aminopyrrolidine
-
Carboxylic Acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), (S)-1-Cbz-3-Boc-aminopyrrolidine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (0.1-0.5 M).
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure amide product.
Data Presentation
The following table provides expected outcomes for the amide coupling reactions based on typical yields for similar transformations. Actual yields will vary depending on the specific carboxylic acid used.
| Coupling Protocol | Amine | Carboxylic Acid | Typical Yield Range (%) | Purity (%) |
| EDC/HOBt | (S)-1-Cbz-3-Boc-aminopyrrolidine | Simple Aliphatic/Aromatic | 70-90 | >95 |
| HATU | (S)-1-Cbz-3-Boc-aminopyrrolidine | Sterically Hindered | 60-85 | >95 |
Yields and purity are representative and may vary based on substrate and reaction scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the amide bond formation process.
Caption: General workflow for amide bond formation.
Logical Relationship of Reagents
This diagram shows the interaction between the key components in the amide coupling reaction.
Caption: Reagent interaction in amide coupling.
References
Application Notes and Protocols for the Scale-Up Synthesis of (S)-1-Cbz-3-Boc-aminopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of (S)-1-Cbz-3-Boc-aminopyrrolidine, a valuable chiral building block in drug discovery and development. The synthetic strategy involves a three-step process commencing with the readily available (S)-3-amino-1-benzylpyrrolidine. The protocols provided are designed for scalability, focusing on high yields and purity. This guide includes comprehensive experimental procedures, data presented in tabular format for clarity, and workflow diagrams generated using Graphviz to visualize the synthetic pathway.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation. Specifically, (S)-1-Cbz-3-Boc-aminopyrrolidine serves as a versatile intermediate for the synthesis of various biologically active molecules, including inhibitors of enzymes and modulators of receptors. The orthogonal protecting groups, benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), allow for selective deprotection and further functionalization at two distinct sites of the pyrrolidine ring, making it a highly sought-after building block in the construction of complex drug candidates. These derivatives are key intermediates in the synthesis of compounds targeting a range of diseases.
Overall Synthetic Strategy
The scale-up synthesis of (S)-1-Cbz-3-Boc-aminopyrrolidine is achieved through a robust three-step sequence:
-
Boc Protection: The synthesis begins with the protection of the 3-amino group of (S)-3-amino-1-benzylpyrrolidine using di-tert-butyl dicarbonate (Boc)₂O.
-
Debenzylation: The N-benzyl group is subsequently removed via catalytic hydrogenation to yield (S)-3-(tert-butoxycarbonylamino)pyrrolidine.
-
Cbz Protection: Finally, the pyrrolidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate to afford the target compound, (S)-1-Cbz-3-Boc-aminopyrrolidine.
Experimental Protocols
Step 1: Synthesis of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
This protocol details the Boc-protection of (S)-3-amino-1-benzylpyrrolidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |
| (S)-3-amino-1-benzylpyrrolidine | 176.26 | 17.6 g | 0.1 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 26.2 g | 0.12 |
| 48% Aqueous Sodium Hydroxide | 40.00 | As needed | - |
| Water | 18.02 | 158.7 g | - |
| Cationic Surfactant (e.g., DS) | - | 0.2 g | - |
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, Dimroth condenser, and a pH probe, add (S)-3-amino-1-benzylpyrrolidine (17.6 g, 0.1 mol), water (158.7 g), and the cationic surfactant (0.2 g).
-
Adjust the pH of the mixture to 11.0 ± 0.5 using a 48% aqueous sodium hydroxide solution.
-
Heat the mixture to 50-60 °C with stirring.
-
Slowly add di-tert-butyl dicarbonate (26.2 g, 0.12 mol) over approximately 2 hours, maintaining the pH at 11.0 ± 0.5 by the dropwise addition of 48% aqueous sodium hydroxide.
-
After the addition is complete, continue stirring for 1 hour at 50-60 °C.
-
Cool the reaction mixture to room temperature to allow for crystallization.
-
Filter the precipitated solid and wash with cold water.
-
Dry the solid under vacuum at 50 °C to yield (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 94.1%[1] |
| Chemical Purity | 99.1%[1] |
| Optical Purity (ee) | 99.5%[1] |
Step 2: Synthesis of (S)-3-(tert-butoxycarbonylamino)pyrrolidine
This protocol describes the removal of the N-benzyl group by catalytic hydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~0.094 mol scale) | Moles |
| (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | 276.38 | 26.0 g | ~0.094 |
| 5% Palladium on Carbon (Pd/C) | - | 2.6 g | - |
| Water | 18.02 | 120 g | - |
| Toluene | 92.14 | As needed for azeotropic distillation | - |
| Hexane | 86.18 | 25 g | - |
Procedure:
-
In a suitable hydrogenation reactor, combine (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (26.0 g, ~0.094 mol), water (120 g), and 5% Pd/C (2.6 g).
-
Pressurize the reactor with hydrogen gas and stir the mixture at 40 °C for 10 hours.
-
Monitor the reaction by an appropriate method (e.g., GC or TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to a volume of approximately 30 g.
-
Add toluene and concentrate again to about 20 g to remove water azeotropically.
-
With stirring, slowly add hexane (25 g) to the concentrate to precipitate the product.
-
Cool the mixture in an ice bath and continue stirring for 2 hours.
-
Filter the crystals, wash with cold hexane, and dry under vacuum.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 87.4% |
| Chemical Purity | 99.5% |
| Optical Purity (ee) | 99.5% |
Step 3: Synthesis of (S)-1-Cbz-3-Boc-aminopyrrolidine
This protocol details the final Cbz-protection step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~0.08 mol scale) | Moles |
| (S)-3-(tert-butoxycarbonylamino)pyrrolidine | 186.25 | 15.0 g | ~0.08 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 14.3 g (12.0 mL) | 0.084 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 13.4 g | 0.16 |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Water | 18.02 | 75 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed for extraction | - |
| Brine | - | As needed for washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve (S)-3-(tert-butoxycarbonylamino)pyrrolidine (15.0 g, ~0.08 mol) in a mixture of THF (150 mL) and water (75 mL).
-
Add sodium bicarbonate (13.4 g, 0.16 mol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (14.3 g, 0.084 mol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure (S)-1-Cbz-3-Boc-aminopyrrolidine.
Expected Yield and Characterization:
| Parameter | Value |
| Yield | ~90% (based on similar reactions)[2] |
| Melting Point | 124-125 °C[3] |
| Molecular Formula | C₁₇H₂₄N₂O₄[3] |
| Molecular Weight | 320.38 g/mol [3] |
Visualized Workflows
Caption: Overall synthetic workflow for (S)-1-Cbz-3-Boc-aminopyrrolidine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing S-1-Cbz-3-Boc-aminopyrrolidine Synthesis
Welcome to the technical support center for the synthesis of S-1-Cbz-3-Boc-aminopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this critical building block. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically proceeds in a two-step manner starting from (S)-3-aminopyrrolidine. The two primary routes are:
-
Route A: Boc-protection of the amino group followed by Cbz-protection of the ring nitrogen.
-
Route B: Cbz-protection of the ring nitrogen followed by Boc-protection of the amino group.
The choice of route can depend on the starting material availability and the solubility of the intermediates.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters for optimizing the yield include:
-
Reaction Temperature: Both Boc and Cbz protection steps are sensitive to temperature. Running the reactions at the optimal temperature can minimize side-product formation.
-
pH Control: Particularly for the Boc-protection step in an aqueous medium, maintaining the correct pH is crucial for driving the reaction to completion.[1][2]
-
Choice of Base: The selection of an appropriate base is important for both steps to neutralize the acid formed during the reaction without causing unwanted side reactions.
-
Solvent Selection: The solubility of the starting material and intermediates can be a significant challenge.[3][4] The choice of solvent or solvent system is critical for a homogeneous reaction mixture and for facilitating product isolation.
-
Reagent Stoichiometry: Using the correct molar equivalents of the protecting group reagents (Boc anhydride and Cbz-Cl) is essential to ensure complete reaction and avoid double protection or unreacted starting material.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through flash chromatography on silica gel. The crude product obtained after workup is concentrated and then subjected to chromatography using an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with detailed solutions and experimental protocols.
Guide 1: Boc-Protection of (S)-3-Aminopyrrolidine
Problem: Low yield of (S)-3-Boc-aminopyrrolidine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor solubility of starting material. | Amino acids and their derivatives can exist as zwitterions, leading to poor solubility in common organic solvents.[3][5] Consider using a biphasic system (e.g., water/THF) or running the reaction in an aqueous basic solution to improve solubility.[1][2][4] |
| Incorrect pH of the reaction mixture. | For aqueous reactions, the pH should be maintained around 11 to ensure the amine is deprotonated and sufficiently nucleophilic.[1][2] Use a pH meter and add base as needed throughout the addition of Boc-anhydride. |
| Hydrolysis of Boc-anhydride. | In aqueous solutions, Boc-anhydride can hydrolyze. While the amine is more nucleophilic than water, significant hydrolysis can occur if the reaction is too slow. Ensure efficient stirring and maintain the optimal temperature to facilitate a rapid reaction with the amine. |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a catalytic amount of DMAP (4-dimethylaminopyridine), but be cautious as it can be difficult to remove. |
| Formation of di-Boc protected product. | While less common for this substrate, using a large excess of Boc-anhydride could potentially lead to protection of the ring nitrogen as well. Use a controlled amount of Boc-anhydride (typically 1.1-1.2 equivalents). |
Experimental Protocol: Boc-Protection in an Aqueous System [1][2]
-
To a solution of (S)-3-aminopyrrolidine in water, adjust the pH to 11 ± 0.5 using a 48% aqueous sodium hydroxide solution.
-
Heat the mixture to 50-60 °C with stirring.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) dropwise over approximately 2 hours, maintaining the pH at 11 ± 0.5 with the addition of 48% aqueous sodium hydroxide.
-
After the addition is complete, continue stirring for 1 hour.
-
Cool the reaction mixture to room temperature and filter the precipitated crystals.
-
Wash the crystals with cold water and dry them under a vacuum.
Guide 2: Cbz-Protection of the Pyrrolidine Ring
Problem: Low yield during the Cbz-protection step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Slow reaction rate. | Cbz-protection can sometimes be slow. Consider using a catalyst such as dodecatungstophosphoric acid hydrate or Amberlyst-15 to accelerate the reaction.[6] |
| Side reactions with the solvent. | If using a nucleophilic solvent, it may compete with the amine for the Cbz-Cl. Use an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Inadequate acid scavenger. | The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Use a suitable base like triethylamine (TEA) or potassium carbonate to neutralize the acid as it is formed.[7] |
| Formation of over-benzylated products. | While less likely with Cbz-Cl, ensure controlled addition of the reagent to prevent unwanted side reactions. |
| Difficult product isolation. | The product may be an oil or difficult to crystallize. After aqueous workup, ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate before concentrating. If the product is an oil, purification by column chromatography is recommended. |
Experimental Protocol: Cbz-Protection using Benzyl Chloroformate
-
Dissolve the Boc-protected aminopyrrolidine intermediate in dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes typical reaction conditions for the protection steps.
| Protection Step | Reagent | Solvent | Base | Temperature | Typical Yield |
| Boc-Protection | (Boc)₂O | Water or DCM/Water | NaOH or TEA | 0 °C to 60 °C | 75-95%[1][4] |
| Cbz-Protection | Cbz-Cl | Dichloromethane | Triethylamine | 0 °C to RT | >80% |
Visual Guides
Experimental Workflow for this compound Synthesis
References
- 1. (S)-3-(Boc-amino)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 2. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of S-1-Cbz-3-Boc-aminopyrrolidine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying S-1-Cbz-3-Boc-aminopyrrolidine using chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound and provides practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | 1. Acidic nature of silica gel interacting with the basic pyrrolidine nitrogen. 2. Compound is too polar for the chosen mobile phase. 3. Column overloading. | 1. Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to neutralize the acidic sites on the silica gel. 2. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. 3. Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
| Compound Stuck on the Column | 1. The compound is too polar for the mobile phase. 2. Irreversible adsorption to the silica gel. | 1. Start with a more polar solvent system, such as dichloromethane/methanol. 2. If the compound is suspected to be strongly adsorbed, consider using a different stationary phase like alumina (basic or neutral) or deactivated silica gel. |
| Co-elution of Impurities | 1. Insufficient separation between the product and impurities. 2. Inappropriate solvent system. | 1. Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent systems to maximize the difference in Rf values. 2. Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. 3. Consider using a different stationary phase if normal phase silica gel does not provide adequate separation. |
| Low Recovery/Yield | 1. Decomposition of the compound on the acidic silica gel. 2. The compound is eluting in very broad fractions and is difficult to detect. | 1. Use deactivated silica gel or add a basic modifier like triethylamine to the eluent. 2. Collect smaller fractions and analyze them carefully by TLC. Concentrate fractions that show a faint spot of the product. |
| Inconsistent Elution Profile | 1. Cracking or channeling of the silica gel bed. 2. Inconsistent solvent mixture. | 1. Ensure the column is packed uniformly without any air bubbles. Apply gentle pressure to settle the silica gel. 2. Prepare a fresh batch of the mobile phase and ensure it is thoroughly mixed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the flash chromatography of protected amines like this compound. However, due to the basic nature of the pyrrolidine nitrogen, the acidic silica surface can sometimes cause issues like peak tailing. In such cases, using deactivated silica gel or basic alumina can be beneficial.
Q2: What is a good starting mobile phase for purifying this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Based on protocols for similar compounds, a gradient elution starting from a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increasing to a higher percentage (e.g., 40-60%) is often effective. For more polar impurities, a system like dichloromethane and methanol may be necessary.
Q3: Why is triethylamine sometimes added to the mobile phase?
A3: Triethylamine is a volatile base that is added to the mobile phase (typically 0.1-1%) to neutralize the acidic silanol groups on the surface of the silica gel. This prevents the basic amine compound from strongly interacting with the stationary phase, which can lead to peak tailing, irreversible adsorption, and even decomposition of the product.
Q4: How can I effectively remove unreacted starting materials and byproducts?
A4: The choice of mobile phase is crucial for separating impurities. For instance, unreacted di-tert-butyl dicarbonate (Boc anhydride) is less polar and will elute earlier with a non-polar solvent system. More polar impurities may require a more polar mobile phase to be eluted from the column. Careful analysis of the reaction mixture by TLC using different solvent systems will help in designing an effective purification strategy.
Q5: What is a typical loading capacity for a silica gel column?
A5: For flash column chromatography, a general guideline for sample loading is 1-5% of the weight of the silica gel. For example, for a column packed with 100 g of silica gel, you would typically load 1-5 g of the crude product. Overloading the column can lead to poor separation.
Experimental Protocols
General Protocol for Flash Column Chromatography on Silica Gel
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Pre-elute the column with the initial mobile phase until the silica bed is stable.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution:
-
Begin eluting with the initial non-polar mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A stepwise gradient is often effective. For example, start with 5% ethyl acetate in hexanes, then move to 10%, 20%, 40%, and so on.
-
Collect fractions of a suitable volume (e.g., 10-25 mL for a medium-sized column).
4. Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Representative Solvent Systems
The following table provides examples of solvent systems that have been used for the purification of structurally similar Boc and Cbz protected amines.
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| N-Boc-pyrrolidine derivative | Silica Gel | Gradient of 5% to 20% Ethyl Acetate in Hexanes | Based on similar compound purifications |
| Boc-protected benzylaminopyrrolidine | Silica Gel | 2% Methanol in Dichloromethane | Based on similar compound purifications |
| Boc and Cbz protected aminopyrrolidine | Silica Gel | Gradient of 0% to 60% Ethyl Acetate in Hexanes | Based on similar compound purifications |
Visualizations
Experimental Workflow for Purification
Caption: Experimental workflow for the purification of this compound by flash column chromatography.
Troubleshooting Logic for Peak Tailing
Caption: A decision-making diagram for troubleshooting peak tailing during chromatography.
Technical Support Center: Peptide Coupling with Proline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during the peptide coupling of proline derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Problem: Significant loss of peptide from the resin after the second or third amino acid coupling.
Possible Cause: You are likely observing Diketopiperazine (DKP) formation, especially if your sequence contains proline at the C-terminus or as the second amino acid (e.g., Xaa-Pro-Resin). The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP molecule. This side reaction is particularly prevalent with base-labile resins like Wang resin under standard Fmoc-SPPS conditions.[1][2][3]
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Boc Deprotection of Aminopyrrolidines
Welcome to the technical support center for the Boc deprotection of aminopyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of aminopyrrolidine is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this:
-
Insufficient Acid: The stoichiometry of the acid is crucial. Ensure you are using a sufficient excess of the acid (e.g., TFA or HCl). For reactions that are sluggish, increasing the concentration or the number of equivalents of the acid can drive the reaction to completion.
-
Reaction Time: While many Boc deprotections are rapid, some substrates require longer reaction times. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Temperature: Most Boc deprotections proceed at room temperature.[1] However, if the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate, but be cautious of potential side reactions with sensitive substrates.[2]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice for TFA deprotection, while dioxane or methanol are often used with HCl.[2][3] Ensure your starting material is fully dissolved in the chosen solvent.
Q2: I am observing significant side products in my reaction. What are they and how can I prevent them?
A2: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate or the deprotected product by the tert-butyl cation intermediate.[1] This is particularly problematic for electron-rich aromatic rings, thiols, and other nucleophiles.
To mitigate this, the use of scavengers is highly recommended. These are reagents that trap the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
-
Water (in small amounts)
Adding a scavenger to the reaction mixture can significantly reduce the formation of these unwanted byproducts.
Q3: Can I selectively deprotect a Boc group in the presence of other acid-sensitive functional groups?
A3: Yes, selective deprotection is often possible because the Boc group is generally more sensitive to acid than many other protecting groups.[1] However, this requires careful optimization of the reaction conditions.
-
Milder Acids: Consider using a milder acidic condition, such as aqueous phosphoric acid or Lewis acids like ZnBr₂.[4]
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can enhance selectivity.
-
Careful Monitoring: Closely monitor the reaction to stop it as soon as the Boc group is cleaved, before other functional groups are affected.
Q4: What are some alternative methods for Boc deprotection if standard acidic conditions are not suitable for my substrate?
A4: For highly acid-sensitive substrates, several alternative methods can be employed:
-
Lewis Acids: Reagents like ZnBr₂ in DCM can effectively cleave the Boc group under milder conditions.[5]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine, sometimes in a high-boiling solvent or even neat, can induce thermal cleavage of the protecting group.[6]
-
Catalyst-Free Water-Mediated Deprotection: Refluxing in water has been reported as a green and effective method for the deprotection of some N-Boc amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, low temperature, poor solubility. | Increase acid concentration/equivalents, prolong reaction time, gently heat, or try a different solvent system. |
| Formation of Side Products | Alkylation by tert-butyl cation. | Add a scavenger (e.g., triethylsilane, anisole) to the reaction mixture. |
| Degradation of Substrate | Substrate is sensitive to strong acids. | Use milder acidic conditions (e.g., aqueous phosphoric acid), a Lewis acid (e.g., ZnBr₂), or perform the reaction at a lower temperature. |
| Difficult Work-up | Emulsion formation during aqueous wash. | Saturate the aqueous layer with salt (brine) to break the emulsion. Filter through celite if necessary. |
| Low Yield | Incomplete reaction, side reactions, or loss during work-up. | Address the specific cause based on the points above. Ensure efficient extraction and minimize transfers. |
Experimental Protocols
Below are detailed methodologies for common Boc deprotection procedures.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and generally effective methods for Boc deprotection.[7]
Reagents and Materials:
-
N-Boc protected aminopyrrolidine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected aminopyrrolidine in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask.
-
To the stirred solution, add TFA. The amount of TFA can range from 20% to 50% (v/v) of the total volume, or a 5-10 fold molar excess relative to the substrate.[3]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[3]
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another widely used alternative to TFA.[2]
Reagents and Materials:
-
N-Boc protected aminopyrrolidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free-basing)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected aminopyrrolidine in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 16 hours.[2] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the deprotected amine often precipitates. The product can be isolated by filtration and washing with a non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed in vacuo to yield the hydrochloride salt.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated aqueous NaHCO₃ solution or other suitable base, followed by extraction with an organic solvent.
Quantitative Data Summary
The following tables summarize typical reaction conditions for Boc deprotection using TFA and HCl, compiled from various sources. Yields are generally high, but can be substrate-dependent.
Table 1: Typical Conditions for TFA-mediated Boc Deprotection [3]
| Substrate Concentration | TFA Concentration (% v/v in DCM) | Temperature | Reaction Time | Typical Yield |
| 0.1 M | 25% | Room Temperature | 2 h | >90% |
| 0.5 M | 50% | Room Temperature | 1-2 h | >95% |
| 0.2 M | 20% | 0 °C to Room Temp | 2-4 h | >90% |
| 0.1 M | Neat TFA | Room Temperature | 0.5-1 h | >95% |
Table 2: Typical Conditions for HCl-mediated Boc Deprotection [2]
| Substrate Concentration | HCl Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
| 0.2 M | 4M HCl in Dioxane | Dioxane | Room Temperature | 2-16 h | >90% |
| 0.1 M | Concentrated HCl (aq) | Methanol | Room Temperature | 12 h | >90% |
| 0.3 M | 4M HCl in Dioxane | Methanol | 50 °C | 7 h | >90% |
Visualized Workflows and Mechanisms
Boc Deprotection General Workflow
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of Substituted Pyrrolidines
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stereocontrol Issues
Question: I am getting a poor diastereomeric or enantiomeric excess in my pyrrolidine synthesis. What are the common causes and how can I improve stereoselectivity?
Answer: Achieving high stereoselectivity is a frequent and significant challenge in the synthesis of substituted pyrrolidines, which often contain multiple chiral centers. Poor stereocontrol can arise from several factors, including the choice of catalyst, substrate, solvent, and reaction temperature.
Troubleshooting Steps:
-
Catalyst Selection: The catalyst is paramount for stereocontrol. For asymmetric 1,3-dipolar cycloadditions of azomethine ylides, a common route to pyrrolidines, the choice of metal catalyst and chiral ligand is critical. For instance, silver(I) and copper(I) complexes with chiral ligands are widely used. If one catalyst system provides low selectivity, consider screening other catalysts known for similar transformations.
-
Substrate Control: The inherent chirality of your starting materials can direct the stereochemical outcome. Proline and 4-hydroxyproline are common chiral starting points. The steric and electronic properties of substituents on both the dipolarophile and the azomethine ylide precursor can significantly influence the facial selectivity of the cycloaddition.
-
Solvent and Temperature: The polarity of the solvent can affect the transition state geometry. It is advisable to screen a range of solvents with varying polarities. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Reaction Type: If a particular method, like cycloaddition, consistently fails, consider alternative strategies. Methods like intramolecular aza-Michael cyclization or asymmetric lithiation of N-Boc pyrrolidine, despite having their own challenges like cryogenic temperatures, can offer different stereochemical outcomes.
Low Reaction Yield
Question: My reaction to form a substituted pyrrolidine is resulting in a very low yield. What are the likely reasons and how can I optimize it?
Answer: Low yields are a common frustration in organic synthesis. The causes can range from suboptimal reaction conditions to catalyst deactivation and competing side reactions.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and address low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Key Optimization Parameters:
-
Reagent Stoichiometry: In some cases, using an excess of one reactant
Technical Support Center: Preventing Racemization with S-1-Cbz-3-Boc-aminopyrrolidine
Welcome to the technical support center for utilizing S-1-Cbz-3-Boc-aminopyrrolidine in your coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, ensuring the stereochemical integrity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chiral building block commonly used in the synthesis of pharmaceuticals and other complex organic molecules. It possesses a stereogenic center at the 3-position of the pyrrolidine ring, making it crucial to maintain its configuration throughout a chemical synthesis. The 'S' designation refers to the specific stereochemistry at this chiral center. The molecule is protected at the 1-position with a carboxybenzyl (Cbz) group and at the 3-amino group with a tert-butyloxycarbonyl (Boc) group.
Q2: What is racemization and why is it a concern when using this compound?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[1] In the context of coupling reactions with this compound, there is a risk of losing the desired 'S' stereochemistry at the chiral center. This is a significant concern in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities and side effects.[2] Therefore, preventing racemization is critical to ensure the efficacy and safety of the final product.
Q3: What are the primary causes of racemization during coupling reactions?
Racemization during amide bond formation, the core of coupling reactions, can occur through two main mechanisms:
-
Direct Enolization: A base can directly abstract the acidic proton at the α-carbon of the activated carboxylic acid, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.[3][4]
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone (or azlactone) intermediate.[3][4][5][6] The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information.[4][5][6]
Factors that can promote these mechanisms include the choice of coupling reagent, the presence and strength of a base, the solvent, and the reaction temperature.[7][8]
Troubleshooting Guide: Minimizing Racemization in Your Coupling Reactions
This guide provides a systematic approach to troubleshooting and preventing racemization when using this compound.
Issue 1: Significant Racemization Detected in the Product
If you observe a significant level of the undesired enantiomer in your final product, consider the following factors and potential solutions.
Diagram: Troubleshooting Racemization
Caption: A stepwise guide to troubleshooting racemization issues.
1. Choice of Coupling Reagent:
The coupling reagent plays a pivotal role in activating the carboxylic acid and influencing the propensity for racemization.
-
Recommendation: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used but can lead to racemization if not used with additives.[9][10] Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are generally more effective at suppressing racemization.[11] Phosphonium-based reagents like BOP and PyBOP are also good alternatives, with PyBOP being preferred due to the carcinogenic nature of the HMPA byproduct from BOP.[10][11] For challenging couplings, DEPBT has been shown to be highly effective in preventing racemization.[6]
Table 1: Comparison of Common Coupling Reagents and their Impact on Racemization
| Coupling Reagent | Class | Racemization Potential | Notes |
| DCC, DIC, EDC | Carbodiimide | High (without additives) | Widely used, but require additives like HOBt or Oxyma to suppress racemization.[9][10] |
| HBTU, HATU, HCTU | Uronium/Aminium | Low to Moderate | Generally provide fast coupling and low racemization.[11] |
| BOP, PyBOP | Phosphonium | Low | Effective, but BOP produces a carcinogenic byproduct.[10][11] |
| DEPBT | Phosphonium | Very Low | Excellent for suppressing racemization in sensitive couplings.[6] |
2. Use of Additives:
Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents. They react with the activated intermediate to form a less reactive but more stable active ester, which is less prone to racemization.[12]
-
Recommendation: 1-Hydroxybenzotriazole (HOBt) has been a standard additive, but due to its explosive nature, safer and often more effective alternatives are now preferred.[9][11] 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are excellent choices that can significantly suppress racemization.[9][12] Oxyma is a non-explosive and highly effective alternative to both HOBt and HOAt.[9][11][13]
3. Base Selection and Stoichiometry:
The presence of a base is often necessary for the coupling reaction, but it can also promote racemization by facilitating the abstraction of the α-proton.
-
Recommendation: The basicity and steric hindrance of the base are important factors.[7] Weak, sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[7][9] Use the minimum amount of base necessary for the reaction to proceed.
4. Solvent and Temperature Control:
The reaction environment can significantly influence the rate of racemization.
-
Recommendation: Polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are common, but their effects on racemization can vary.[14][15] It is generally advisable to run coupling reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.[9]
Issue 2: Incomplete Reaction or Low Yield
While focusing on preventing racemization, it's important not to compromise the reaction efficiency.
Diagram: Optimizing Coupling Reaction Workflow
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. academic.oup.com [academic.oup.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: S-1-Cbz-3-Boc-aminopyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of S-1-Cbz-3-Boc-aminopyrrolidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in many pharmaceutical syntheses.
Issue 1: Incomplete Boc-protection of the 3-amino group.
-
Question: My reaction to protect the amino group of (S)-1-Cbz-3-aminopyrrolidine with Di-tert-butyl dicarbonate (Boc)₂O is showing a significant amount of starting material remaining. What are the possible causes and solutions?
-
Answer: Incomplete Boc-protection can be due to several factors:
-
Insufficient Reagent: Ensure at least a stoichiometric equivalent of (Boc)₂O is used. It is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Inadequate Base: A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction.[1] Use at least one equivalent of the base.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective.[1] Ensure the solvent is dry.
Troubleshooting Workflow:
Diagram 1: Troubleshooting Incomplete Boc-Protection. -
Issue 2: Formation of a di-Boc protected byproduct.
-
Question: I am observing a byproduct with a higher molecular weight, which I suspect is the di-Boc protected compound. How can I avoid this?
-
Answer: The formation of a di-Boc derivative, while less common for secondary amines, can occur under forcing conditions. To minimize this:
-
Control Stoichiometry: Avoid a large excess of (Boc)₂O.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
-
Purification: The di-Boc byproduct can typically be separated from the desired mono-Boc product by column chromatography.
-
Issue 3: Difficulty in removing the Cbz-group after Boc-protection.
-
Question: The hydrogenolysis to remove the Cbz group is sluggish or incomplete. What can I do to optimize this step?
-
Answer: The cleavage of the Cbz group via catalytic hydrogenation can be influenced by several parameters:[2][3]
-
Catalyst Activity: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. 5-10% Pd/C is standard. The catalyst loading can be increased if the reaction is slow.
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure (e.g., using a Parr shaker) can accelerate the reaction.
-
Solvent: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.
-
Catalyst Poisons: Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).
Optimization Parameters for Cbz Deprotection:
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst | 5-10% Pd/C | Use fresh catalyst; increase loading if necessary. |
| Solvent | Methanol, Ethanol | Ensure high purity. |
| Temperature | Room Temperature to 40 °C | Gentle heating can improve reaction rate.[4] |
| Hydrogen | H₂ gas (1 atm to 50 psi) | Increase pressure for faster reaction. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common approach involves the Boc-protection of the commercially available (S)-1-Cbz-3-aminopyrrolidine. This is generally preferred over introducing the Cbz group onto a Boc-protected pyrrolidine. The subsequent step, if required, is the deprotection of the Cbz group.
Synthetic Workflow:
Q2: What are the recommended conditions for the Boc-protection step?
A2: The following table summarizes typical reaction conditions for the Boc-protection of (S)-1-Cbz-3-aminopyrrolidine.
| Parameter | Condition |
| Substrate | (S)-1-Cbz-3-aminopyrrolidine |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Equivalents of (Boc)₂O | 1.1 - 1.5 |
| Base | Triethylamine (TEA) or DIPEA |
| Solvent | THF, DCM, or Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
Q3: How can I purify the final product, this compound?
A3: The product is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety procedures should be followed.[5]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
(Boc)₂O can be an irritant; handle with care.
-
Hydrogen gas for the Cbz deprotection is flammable and should be handled with caution. Ensure there are no ignition sources nearby.
-
Palladium on carbon is pyrophoric when dry and should be handled carefully.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Cbz-3-(tert-butoxycarbonylamino)pyrrolidine
-
To a solution of (S)-1-Cbz-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL per gram of substrate) is added triethylamine (1.5 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a minimal amount of DCM is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Cbz Group to yield (S)-3-(tert-butoxycarbonylamino)pyrrolidine
-
To a solution of (S)-1-Cbz-3-(tert-butoxycarbonylamino)pyrrolidine (1.0 eq) in methanol (20 mL per gram of substrate) is added 10% Palladium on carbon (10% w/w).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 8-16 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry completely as it can be pyrophoric.
-
The filtrate is concentrated under reduced pressure to yield the desired product.[4]
References
Technical Support Center: Boc and Cbz Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability differences between Boc and Cbz protecting groups?
A1: The Boc group is highly sensitive to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][] It is, however, stable to bases, nucleophiles, and catalytic hydrogenation.[3][4] In contrast, the Cbz group is generally stable under mild acidic and basic conditions but is primarily removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[5][6] Under harsh acidic conditions, the Cbz group can also be cleaved.[5]
Q2: What is an orthogonal protection strategy, and how are Boc and Cbz groups used in this context?
A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[6] The Boc and Cbz groups are a classic example of an orthogonal pair. For instance, a Boc group can be removed with an acid without affecting a Cbz group, and a Cbz group can be removed by hydrogenolysis while leaving the Boc group intact.[6][7][8] This allows for the sequential deprotection and modification of different functional groups within the same molecule.[6]
Q3: What are the most common reagents for Boc and Cbz protection?
A3: For Boc protection, di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent, typically in the presence of a base like sodium hydroxide, sodium bicarbonate, or triethylamine.[][3] For Cbz protection, benzyl chloroformate (Cbz-Cl) is commonly employed, often under Schotten-Baumann conditions with a base such as sodium bicarbonate.[5]
Troubleshooting Guides
Boc Protecting Group
Problem 1: Incomplete or slow Boc deprotection.
-
Possible Cause A: Insufficiently acidic conditions.
-
Solution: Ensure the acid used (e.g., TFA, HCl) is of sufficient concentration. For stubborn Boc groups, using neat TFA or a higher concentration of HCl in an organic solvent may be necessary.[][9] In some cases, prolonged reaction times or gentle heating might be required, but this should be done cautiously to avoid side reactions.[10]
-
-
Possible Cause B: Steric hindrance around the Boc-protected amine.
-
Solution: Increase the reaction time and/or the temperature. For particularly hindered substrates, alternative deprotection methods, such as using trimethylsilyl iodide (TMSI) followed by methanolysis, can be considered.
-
-
Possible Cause C: Specific amino acid residues.
Problem 2: Side reactions during Boc deprotection.
-
Possible Cause A: Alkylation of nucleophilic residues.
-
Description: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic functional groups such as thiols (cysteine), thioethers (methionine), or electron-rich aromatic rings (tryptophan, tyrosine).[6][11]
-
Solution: Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, cresol, triisopropylsilane (TIS), or a mixture of these.[3][12]
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane).
-
Add the scavenger(s) to the solution. A common cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[12]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the TFA and solvent under reduced pressure. Toluene can be added and evaporated to azeotropically remove residual TFA.[3]
-
Problem 3: Poor solubility of the starting material during Boc protection.
-
Possible Cause A: Zwitterionic nature of the substrate (e.g., amino acids).
Cbz Protecting Group
Problem 1: Incomplete or failed Cbz deprotection by hydrogenolysis.
-
Possible Cause A: Catalyst poisoning.
-
Description: The palladium catalyst is sensitive to poisoning by various substances, most notably sulfur-containing compounds (e.g., thiols, thioethers).[14][15] Other potential poisons include amines, phosphines, and some halides.
-
Solution:
-
Ensure the substrate and solvent are free from potential catalyst poisons.
-
If poisoning is suspected, increase the catalyst loading or use a fresh batch of catalyst.[16]
-
For sulfur-containing substrates, alternative deprotection methods might be necessary, such as using a different catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C, which can be more robust) or switching to a non-catalytic deprotection method if applicable (e.g., strong acid cleavage if the molecule allows).[16]
-
-
-
Possible Cause B: Inactive catalyst.
-
Solution: Use a fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to maintain its activity.
-
-
Possible Cause C: Insufficient hydrogen pressure or poor mixing.
-
Solution: Ensure the reaction is performed under an adequate pressure of hydrogen (a balloon of H₂ is often sufficient for lab scale, but a Parr hydrogenator can be used for higher pressures).[17] Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.
-
Problem 2: Undesired side reactions during Cbz deprotection.
-
Possible Cause A: Reduction of other functional groups.
-
Description: Catalytic hydrogenation can also reduce other susceptible functional groups, such as alkenes, alkynes, nitro groups, or even some aromatic systems under harsh conditions. The pyrimidine nucleobase in nucleosides is also known to undergo reduction.[18][19][20]
-
Solution:
-
Use milder hydrogenolysis conditions, such as transfer hydrogenolysis with a hydrogen donor like ammonium formate or 1,4-cyclohexadiene, which can sometimes offer better selectivity.[20]
-
Carefully monitor the reaction and stop it as soon as the Cbz group is cleaved to minimize over-reduction.
-
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).[5][17]
-
Add the palladium on carbon catalyst (typically 5-10% Pd/C, at 10-20% w/w relative to the substrate).
-
Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (e.g., via a balloon or in a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS.[17]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[5]
-
Data Summary
Table 1: Comparison of Boc and Cbz Protecting Group Stability
| Condition | Boc Group Stability | Cbz Group Stability |
| Strong Acids (e.g., TFA, HCl) | Labile[1][] | Generally stable, but can be cleaved under harsh conditions[5] |
| Bases (e.g., NaOH, piperidine) | Stable[3][4] | Stable[5] |
| Nucleophiles | Stable[4] | Stable |
| Catalytic Hydrogenolysis (H₂/Pd) | Stable[3] | Labile[5][6] |
| Lewis Acids | Labile[1] | Can be labile |
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Orthogonal deprotection strategy with Boc and Cbz groups.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 17. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of S-1-Cbz-3-Boc-aminopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of S-1-Cbz-3-Boc-aminopyrrolidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is an oil or fails to crystallize | Residual solvent, presence of impurities depressing the melting point. | 1. Ensure all volatile solvents are removed under high vacuum. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, pentane) to a concentrated solution of the product in a polar solvent (e.g., ethyl acetate, dichloromethane). 3. Perform a small-scale recrystallization screen with various solvent systems. |
| Low yield after purification | Product loss during aqueous work-up, incomplete extraction, or multiple purification steps. | 1. Minimize the number of aqueous washes. 2. Ensure the pH of the aqueous layer is appropriate to prevent the product from becoming water-soluble. 3. Back-extract the aqueous layers with a fresh portion of organic solvent. 4. Optimize chromatography conditions to minimize band broadening and tailing. |
| Presence of unreacted (S)-3-Boc-aminopyrrolidine | Incomplete reaction during the Cbz protection step. | 1. Use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to remove the basic starting material.[1] 2. Purify by column chromatography. The more polar starting material will have a lower Rf value. |
| Presence of di-tert-butyl dicarbonate (Boc₂O) or its byproducts | Excess Boc₂O used in the reaction or incomplete quenching. | 1. Wash the organic layer with a solution of sodium bicarbonate to hydrolyze and remove excess Boc₂O. 2. Use a primary amine scavenger resin to remove excess electrophiles. |
| Presence of benzyl alcohol or benzyl chloroformate | Byproducts from the Cbz protection step. | 1. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove acidic benzyl chloroformate. 2. Benzyl alcohol can often be removed by column chromatography or by ensuring the product is fully dried under high vacuum. |
| Product streaks on the silica gel column | The basic nature of the pyrrolidine nitrogen interacting strongly with the acidic silica gel. | 1. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase.[2] 2. Consider using a different stationary phase, such as alumina.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can be categorized as starting materials, reagents, and reaction byproducts. These may include:
-
Unreacted starting materials: (S)-3-Boc-aminopyrrolidine.
-
Reagents: Benzyl chloroformate (Cbz-Cl) and di-tert-butyl dicarbonate (Boc₂O).
-
Byproducts from protecting groups: Benzyl alcohol from the Cbz group and t-butanol from the Boc group.
-
Side-products: Di-Cbz protected pyrrolidine or other over-alkylated species.
Q2: How can I effectively remove the unreacted (S)-3-Boc-aminopyrrolidine starting material?
A2: An acid-base extraction is a highly effective method. Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute aqueous acid, such as 1M HCl. The basic unreacted aminopyrrolidine will be protonated and move into the aqueous layer, while your desired product remains in the organic layer.[1]
Q3: My NMR spectrum shows a persistent peak around 7.3 ppm that is not my product. What could it be and how do I remove it?
A3: A multiplet around 7.3 ppm is characteristic of the phenyl group in benzyl alcohol or other benzyl-containing byproducts from the Cbz protection. Purification by flash column chromatography on silica gel is typically effective for removing these impurities.
Q4: I am having trouble with my column chromatography. The product is streaking badly. What can I do?
A4: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silica. To mitigate this, you can add a small amount of a base to your eluent system, such as 0.1-1% triethylamine or a solution of ammonia in methanol.[2] Alternatively, using a less acidic stationary phase like alumina can also resolve this issue.[2]
Q5: What is a good solvent system for the recrystallization of this compound?
A5: A good starting point for recrystallization is a binary solvent system. Dissolve the compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol, or toluene) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or heptane) until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
Quantitative Data Summary
The following table provides illustrative data for common purification methods. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Impurities Removed |
| Acid-Base Extraction | 85% | 90-95% | 90-98% | Unreacted amines, acidic reagents. |
| Flash Column Chromatography | 90% | >98% | 75-90% | A wide range of impurities with different polarities. |
| Recrystallization | 95% | >99% | 60-85% | Impurities with different solubility profiles. |
Experimental Protocols
Acid-Base Extraction for Removal of Basic Impurities
-
Dissolve the crude this compound in ethyl acetate (10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 10 mL per gram of crude material).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 10 mL per gram of crude material).
-
Wash the organic layer with brine (1 x 10 mL per gram of crude material).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the purified product.
Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%). Add 0.1% triethylamine to the mobile phase if streaking is observed.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate in vacuo.
Recrystallization
-
Place the crude this compound in a flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate) to dissolve the solid completely.
-
Slowly add a non-polar solvent in which the compound is insoluble (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in peptide synthesis?
A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS where the N-terminal amino group of a dipeptidyl-resin attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic dipeptide (a diketopiperazine). This results in a truncated peptide sequence and reduced overall yield.[1][2] This intramolecular cyclization is driven by the formation of a stable six-membered ring.
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: DKP formation is highly sequence-dependent.[3][4][5] Sequences containing Proline or Glycine at the C-terminus or the penultimate position are particularly prone to this side reaction.[6] Proline's unique cyclic structure can facilitate the necessary cis-amide bond conformation for cyclization.[5][6] The flexibility of Glycine also makes it susceptible. Generally, sterically unhindered amino acids at the N-terminus can increase the rate of DKP formation.[6]
Q3: At which step of solid-phase peptide synthesis does DKP formation primarily occur?
A3: DKP formation predominantly occurs after the removal of the Fmoc protecting group from the N-terminal amino acid of the dipeptide attached to the resin.[3][5] The newly exposed free amine is then able to perform the intramolecular nucleophilic attack on the resin linkage. The basic conditions required for Fmoc deprotection, typically using piperidine, can catalyze this side reaction.[2]
Q4: How does DKP formation affect my final peptide product?
A4: DKP formation can significantly impact your synthesis in two main ways:
-
Yield Reduction: The desired peptide chain is cleaved from the resin, leading to a lower overall yield of the full-length peptide.[1]
-
Formation of Deletion Impurities: The hydroxyl group left on the resin after DKP cleavage can act as a new site for peptide chain elongation, leading to the synthesis of peptides missing the first two amino acids (des-Xaa-Yaa impurity).[1]
Troubleshooting Guide
This guide addresses specific issues related to DKP formation and provides actionable solutions.
Issue 1: Significant yield loss observed after the coupling of the third amino acid, especially with a C-terminal Proline or Glycine.
This is a classic indicator of DKP formation. The dipeptide is cleaving from the resin before the third amino acid can be successfully coupled.
Solutions:
-
Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide in the first coupling step can bypass the vulnerable dipeptidyl-resin stage.[2][5]
-
Modification of Fmoc Deprotection Conditions: Standard 20% piperidine in DMF can be aggressive. Consider alternative, milder deprotection cocktails. A combination of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation.[3][4]
-
In-situ Acylation: Immediately after deprotection, the reactive free amine can be "trapped" by acylation with the incoming activated amino acid, outcompeting the intramolecular cyclization.[7]
Issue 2: Presence of a major impurity peak in HPLC analysis corresponding to the desired peptide minus the first two amino acids.
This points to the formation of a des-amino acid impurity, a direct consequence of DKP formation and subsequent re-initiation of synthesis on the newly formed hydroxyl group on the resin.[1]
Solutions:
-
Optimize Coupling of the Third Amino Acid: Use a highly efficient coupling reagent like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) to accelerate the coupling of the third amino acid, thereby minimizing the time the free dipeptide is exposed to conditions that favor DKP formation.[6]
-
Resin Selection: While DKP formation can occur on various resins, the choice of resin can influence the rate. For C-terminal acid peptides, Wang resin is commonly used but is susceptible.[1] The use of 2-chlorotrityl chloride (2-CTC) resin can sometimes mitigate DKP formation due to its steric bulk.
Data Summary
The choice of deprotection reagents and solvents significantly impacts the extent of DKP formation. The following table summarizes the percentage of DKP formation under different Fmoc-deprotection conditions for a model dipeptidyl-resin.
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 20% Piperidine | Toluene | 11.7 |
| 5% Piperazine | DMF | < 4.0 |
| 5% Piperazine | NMP | < 4.0 |
| 2% DBU / 5% Piperazine | NMP | Significantly Reduced |
Data adapted from a study on Fmoc-Cys(Trt)-Pro-2-Cl-Trityl resin.[5]
Experimental Protocols
Protocol 1: Monitoring DKP Formation During SPPS
This protocol allows for the quantification of DKP formation during synthesis.
Materials:
-
Peptidyl-resin (e.g., Fmoc-Xaa-Yaa-Resin)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
HPLC system with a C18 column
-
Solvents for HPLC (e.g., Acetonitrile, Water, TFA)
-
Standard of the expected DKP for calibration
Methodology:
-
Swell the peptidyl-resin in DMF.
-
Take a small, accurately weighed sample of the resin.
-
Treat the remaining resin with the Fmoc deprotection solution for the desired time (e.g., 2 x 10 min).
-
Collect the filtrate from the deprotection step. This solution will contain the dibenzofulvene-piperidine adduct and any cleaved DKP.
-
Evaporate the solvent from the collected filtrate.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze the sample by HPLC.
-
Quantify the amount of DKP by comparing the peak area to a standard curve of the pure DKP.
Protocol 2: Optimized Fmoc-Removal to Minimize DKP Formation
This protocol uses a milder deprotection cocktail to suppress DKP formation.[3][4]
Materials:
-
Peptidyl-resin
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
NMP for washing
-
DMF for washing
Methodology:
-
Swell the peptidyl-resin in DMF.
-
Wash the resin with NMP (3x).
-
Treat the resin with the 2% DBU / 5% piperazine in NMP solution for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Wash the resin thoroughly with NMP (3x) followed by DMF (3x) to remove all traces of the deprotection reagents.
-
Proceed with the coupling of the next amino acid.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for DKP Formation.
References
- 1. scribd.com [scribd.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Steric Hindrance in Reactions with S-1-Cbz-3-Boc-aminopyrrolidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural characteristics of S-1-Cbz-3-Boc-aminopyrrolidine, featuring two bulky protecting groups (Cbz and Boc), present significant challenges in chemical synthesis due to steric hindrance. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common obstacles encountered during reactions with this sterically encumbered yet valuable building block.
Troubleshooting Guides
This section offers practical solutions and detailed protocols for common reactions involving this compound and its analogs. The data presented is compiled from literature on structurally similar compounds to provide a predictive framework for managing steric hindrance.
Amide Bond Formation
The formation of an amide bond at the 3-amino position is often impeded by the bulky Cbz and Boc groups. Low yields are a frequent issue.
Troubleshooting Low Yields in Amide Coupling:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient activation of the carboxylic acid. | Use more powerful coupling reagents like HATU, HBTU, or COMU. Consider using a slight excess (1.1-1.2 equivalents) of the coupling reagent. |
| Steric hindrance preventing approach of the activated acid. | Increase reaction temperature (e.g., from room temperature to 40-60 °C). Prolong reaction time (monitor by TLC/LC-MS). | |
| Inappropriate solvent. | Switch to a more polar aprotic solvent like DMF or NMP to improve solubility and reaction rates. | |
| Side Product Formation | Epimerization of the chiral center. | Add an epimerization suppressant like HOBt or Oxyma Pure®. Perform the reaction at a lower temperature if possible. |
| Formation of acylurea byproduct (with carbodiimides). | Add HOBt or an equivalent additive to trap the O-acylisourea intermediate. |
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Hindered Amines
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| EDC/HOBt | DIPEA | DCM/DMF | 25-40 | 50-75 | A standard but potentially less effective choice for highly hindered systems.[1] |
| HATU | DIPEA/2,6-Lutidine | DMF | 25-50 | 85-95 | Highly effective for sterically demanding couplings. |
| COMU | DIPEA | NMP | 25 | >90 | Known for high efficiency and water-soluble byproducts, simplifying workup.[2] |
| T3P® | Pyridine/Et3N | EtOAc/DCM | 0-25 | 70-90 | A versatile reagent, often used in industrial settings. |
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N2 or Ar), add DIPEA (2.5 eq.).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.1 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation
Introducing an alkyl group at the 1-position (pyrrolidine nitrogen) can be challenging due to the steric bulk of the adjacent Cbz group.
Troubleshooting N-Alkylation Reactions:
| Issue | Potential Cause | Recommended Solution |
| No or Slow Reaction | Insufficiently reactive alkylating agent. | Convert alkyl chlorides or bromides to the more reactive iodides in situ using NaI (Finkelstein reaction). Use more reactive alkylating agents like triflates if possible. |
| Weak base. | Use a stronger, non-nucleophilic base such as Cs2CO3 or K2CO3 in a polar aprotic solvent like DMF or acetonitrile. | |
| Low temperature. | Increase the reaction temperature to 60-80 °C to overcome the activation energy barrier. | |
| Low Yield | Competing elimination reaction (for secondary/tertiary halides). | Use primary alkyl halides whenever possible. |
| Quaternization | Over-alkylation of the product. | Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). |
Table 2: Conditions for N-Alkylation of Hindered Pyrrolidines
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Primary Alkyl Bromide | K2CO3 | Acetonitrile | 80 | 70-90 | A common and effective method. |
| Primary Alkyl Iodide | Cs2CO3 | DMF | 60-80 | 85-95 | Higher reactivity of iodide can improve yields and lower reaction times. |
| Benzyl Bromide | K2CO3 | Acetonitrile | 60 | >90 | Benzyl halides are generally more reactive. |
Experimental Protocol: N-Alkylation with a Primary Alkyl Bromide
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1-0.2 M), add the primary alkyl bromide (1.1 eq.) and powdered anhydrous K2CO3 (2.0 eq.).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-48 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Coupling of the pyrrolidine nitrogen to an aryl halide is a powerful C-N bond-forming reaction, but the steric hindrance of this compound can inhibit catalysis.
Troubleshooting Buchwald-Hartwig Amination:
| Issue | Potential Cause | Recommended Solution |
| Low Yield/No Reaction | Inappropriate ligand for the palladium catalyst. | Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are designed for hindered substrates. |
| Catalyst deactivation. | Ensure strictly anaerobic conditions. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. | |
| Weak base. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. | |
| Hydrodehalogenation of Aryl Halide | Competing side reaction. | Use a ligand that promotes faster reductive elimination. Lowering the reaction temperature may also help. |
Table 3: Ligand Selection for Buchwald-Hartwig Amination with Hindered Amines
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| XPhos | Pd2(dba)3 | NaOtBu | Toluene | 80-100 | 80-95 |
| RuPhos | Pd(OAc)2 | K3PO4 | 1,4-Dioxane | 100 | 75-90 |
| BrettPhos | Pd(OAc)2 | LHMDS | Toluene | 80-100 | 85-98 |
Experimental Protocol: Buchwald-Hartwig Amination using XPhos
-
To an oven-dried flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), NaOtBu (1.4 eq.), XPhos (0.04 eq.), and Pd2(dba)3 (0.02 eq.).
-
Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over Na2SO4.
-
Concentrate and purify by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: I am observing very low yields in my amide coupling reaction, even with HATU. What else can I try?
A1: If a powerful coupling reagent like HATU is failing, consider the following:
-
Acid Chloride Formation: Convert your carboxylic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride. Acid chlorides are highly reactive and may overcome the steric barrier. Ensure you use a non-nucleophilic base like 2,6-lutidine or proton sponge to scavenge the HCl byproduct.
-
Temperature and Time: Carefully increase the reaction temperature in increments (e.g., to 60 °C or 80 °C) and allow the reaction to run for an extended period (up to 48 hours), as long as your starting materials and product are stable under these conditions.
Q2: How can I selectively deprotect the Boc group without affecting the Cbz group?
A2: The Boc and Cbz groups have orthogonal stability, making selective deprotection straightforward.[3][4]
-
Acidic Conditions: The Boc group is labile to strong acids, while the Cbz group is generally stable.[5] Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours is a standard and effective method for selective Boc removal.[6]
Q3: Conversely, how can I selectively remove the Cbz group while leaving the Boc group intact?
A3: The Cbz group is susceptible to hydrogenolysis, a condition under which the Boc group is stable.[4][5]
-
Hydrogenolysis: Stirring a solution of the compound in a solvent like methanol or ethyl acetate with a catalytic amount of palladium on carbon (Pd/C) under an atmosphere of hydrogen (H2) will cleanly cleave the Cbz group.[3]
Q4: My N-alkylation reaction with an alkyl bromide is very slow. What can I do to accelerate it?
A4: To speed up a sluggish N-alkylation:
-
Finkelstein Reaction: Add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to your reaction mixture. This will generate the more reactive alkyl iodide in situ.
-
Solvent Choice: Switch from acetonitrile to a more polar aprotic solvent like DMF, which can better solvate the cation and accelerate SN2 reactions.
-
Microwave Irradiation: If available, microwave heating can often dramatically reduce reaction times for sterically hindered alkylations.
Q5: Are there alternative protecting group strategies to avoid the steric issues with Cbz and Boc?
A5: Yes, if the steric bulk is consistently problematic, consider alternative strategies:
-
Smaller Protecting Groups: For the pyrrolidine nitrogen, a smaller group like an acetyl (Ac) or a trifluoroacetyl (TFA) group could be used, although their removal conditions might be harsher.
-
Fmoc Group: The Fmoc group is also a carbamate but is removed under basic conditions (e.g., with piperidine), offering another orthogonal option. Its steric profile is different from Cbz and may be more favorable in certain contexts.
-
Staged Protection: If possible in your synthetic route, consider introducing one of the bulky protecting groups at a later stage, after the sterically sensitive reaction has been performed.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Catalyst Selection for Cbz Deprotection in the Presence of Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective deprotection of the Cbz (carboxybenzyl) group while preserving the Boc (tert-butyloxycarbonyl) group.
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst for selective Cbz deprotection in the presence of a Boc group?
The most widely used and reliable catalyst for the selective hydrogenolysis of the Cbz group is Palladium on carbon (Pd/C).[1][2][3] This method is favored due to its high efficiency and the orthogonality with the acid-labile Boc protecting group.[4][5][6] The Boc group is stable under the neutral conditions of catalytic hydrogenation.[6][7]
Q2: Are there different grades of Pd/C catalyst I should consider?
Yes, the loading of palladium on the carbon support can vary, with 5% and 10% Pd/C being the most common.[3] While 10% Pd/C is frequently used for efficient Cbz deprotection[8], 5% Pd/C can also be effective, sometimes requiring slightly longer reaction times or adjusted conditions.[3] The choice may depend on the specific substrate and the desired reaction rate.
Q3: What are the options for the hydrogen source in this reaction?
There are two primary methods for introducing hydrogen for the hydrogenolysis reaction:
-
Hydrogen Gas (H₂): This is the traditional method, where the reaction is conducted under an atmosphere of hydrogen gas, often using a balloon or a Parr hydrogenator for pressures above atmospheric.[4]
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule in situ. Common donors include ammonium formate (HCOONH₄)[3][9], and 1,4-cyclohexadiene.[10] CTH can be advantageous as it avoids the need for handling flammable hydrogen gas.[9]
Q4: Can other catalysts be used for this transformation?
While Pd/C is the standard, other platinum group metals like rhodium (Rh) and ruthenium (Ru) on carbon can also be used, though they are less common for this specific application.[3] Additionally, a mixed catalyst system of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly accelerate the deprotection reaction.[1][2]
Troubleshooting Guide
Problem 1: The Cbz deprotection is slow or incomplete.
-
Possible Cause 1: Catalyst Deactivation. The palladium catalyst can be poisoned by impurities in the substrate or solvents, particularly those containing sulfur or phosphorus.[3] The product amine can also coordinate to the palladium surface, inhibiting its catalytic activity.[1][2]
-
Solution 1a: Catalyst Activation. If using an older catalyst, it can be activated by heating it under vacuum.[3]
-
Solution 1b: Increase Catalyst Loading. A higher loading of Pd/C or a fresh batch of catalyst may be required.
-
Solution 1c: Use a Co-catalyst. The addition of niobic acid-on-carbon (Nb₂O₅/C) can facilitate the reaction and reduce deactivation.[1][2]
-
Solution 1d: Increase Hydrogen Pressure/Temperature. For stubborn substrates, increasing the hydrogen pressure or the reaction temperature can improve the reaction rate.[1][8]
-
-
Possible Cause 2: Insufficient Hydrogen Source.
-
Solution 2a (for H₂ gas): Ensure there are no leaks in the system and that the hydrogen balloon or gas supply is adequate. Purging the reaction vessel with hydrogen several times can ensure an inert atmosphere.
-
Solution 2b (for CTH): Increase the equivalents of the hydrogen donor (e.g., ammonium formate).
-
Problem 2: The Boc group is partially or fully removed.
-
Possible Cause: Acidic Conditions. The Boc group is sensitive to acid.[5][7] Any acidic impurities in the substrate, solvent, or generated during the reaction can lead to its cleavage.
-
Solution: Ensure all reagents and solvents are neutral and of high purity. If the starting material is a salt (e.g., hydrochloride), it should be neutralized before the reaction. Using catalytic transfer hydrogenation with ammonium formate is generally performed under neutral conditions.
-
Problem 3: Side reactions or unexpected byproducts are observed.
-
Possible Cause: Over-reduction or other sensitive functional groups. While generally chemoselective, other functional groups in the molecule might be susceptible to reduction under hydrogenolysis conditions.
-
Solution: Carefully review the substrate for other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[11] It may be necessary to adjust the reaction conditions (e.g., lower temperature, shorter reaction time) or choose a different catalyst to enhance selectivity.
-
Catalyst Performance Data
The following table summarizes the performance of different catalytic systems for the deprotection of a model dipeptide (Cbz-L-Phe-L-Leu-OEt).
| Entry | Catalyst | Hydrogen Source | Time (h) | Conversion (%) |
| 1 | 10% Pd/C | H₂ | 2 | 100 |
| 2 | 5% Pd/C | H₂ | >5 | 100 |
| 3 | 10% Pd/C | HCOONH₄ | 0.5 | 100 |
| 4 | 5% Rh/C | H₂ | >5 | <10 |
| 5 | 5% Ru/C | H₂ | >5 | <10 |
Data adapted from a screening of catalysts and hydrogen donors.[12]
Experimental Protocols
Protocol 1: Standard Cbz Deprotection using Pd/C and Hydrogen Gas [4]
-
Preparation: Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution.
-
Hydrogenation: Seal the flask and purge with hydrogen gas (a balloon is often sufficient for atmospheric pressure). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation [3][9]
-
Preparation: Dissolve the Cbz-protected compound (1 equivalent) in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of Pd).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Accelerated Cbz Deprotection using Pd/C and Nb₂O₅/C [2]
-
Preparation: To a solution of the Cbz-protected substrate (1 equivalent) in methanol (0.2 M), add 10% Pd/C (1 mol % Pd) and 10% Nb₂O₅/C (1 mol % Nb).
-
Hydrogenation: Replace the inside air with H₂ (balloon) by performing three vacuum/H₂ cycles.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor for the complete consumption of the starting material by TLC.
-
Work-up: Pass the reaction mixture through a Celite pad or membrane filter, washing with ethyl acetate, to remove the catalysts.
-
Isolation: Concentrate the filtrate to obtain the deprotected product.
Catalyst Selection Workflow
Caption: Workflow for catalyst selection in selective Cbz deprotection.
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. thalesnano.com [thalesnano.com]
- 9. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring S-1-Cbz-3-Boc-aminopyrrolidine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of S-1-Cbz-3-Boc-aminopyrrolidine couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of an this compound coupling reaction?
A1: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the available equipment, the desired level of accuracy, and the specific characteristics of the reactants and products.
Q2: How do I choose the right analytical technique for my needs?
A2:
-
TLC is a quick, simple, and inexpensive method ideal for rapid qualitative assessment of reaction completion. It is excellent for quickly checking for the presence of starting materials and the formation of the product.[1][2]
-
HPLC offers quantitative analysis of the reaction mixture, allowing for the determination of the relative concentrations of starting materials, products, and byproducts.[3][4] This is useful for kinetic studies and for optimizing reaction conditions.
-
LC-MS provides both quantitative data and mass information, which is invaluable for identifying the product and any side products or impurities.[5][6][7] This is particularly useful when unexpected results are observed.
-
NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture. It can be used to confirm the structure of the product and to identify and quantify all components in the reaction mixture without the need for chromatography.[8][9][10]
Q3: What are the key differences between the Cbz and Boc protecting groups that I should be aware of during the coupling reaction?
A3: Both Cbz (Carboxybenzyl) and Boc (tert-Butoxycarbonyl) are common amine protecting groups.[11] The key difference lies in their stability and deprotection conditions. Cbz is stable to mildly acidic and basic conditions but is readily removed by catalytic hydrogenation.[11] The Boc group is stable to catalytic hydrogenation and basic conditions but is easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[11][12] During the coupling reaction, it is important to choose conditions that are compatible with both protecting groups to avoid premature deprotection.
Troubleshooting Guides
Issue 1: The reaction appears to be incomplete or has stalled.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient activation of the carboxylic acid | Ensure your coupling reagent (e.g., HATU, HBTU, EDC/HOBt) is fresh and used in the correct stoichiometry. Consider pre-activating the carboxylic acid for 15-30 minutes before adding the this compound.[13] |
| Steric hindrance | The aminopyrrolidine is a somewhat sterically hindered amine. Consider using a more powerful coupling reagent like HATU or COMU.[14] Increasing the reaction temperature or extending the reaction time may also be beneficial. For highly hindered couplings, in situ formation of acid fluorides can be an effective strategy. |
| Poor solubility of reactants | Ensure all reactants are fully dissolved in a suitable solvent (e.g., DMF, NMP, DCM). If solubility is an issue, consider using a co-solvent system or a different solvent altogether. |
| Basic tertiary amine issues | If using a tertiary amine base like DIPEA, ensure it is pure and dry. Highly hindered bases like 2,4,6-collidine or diisopropylethylamine (DIPEA) are often used to minimize side reactions. |
| Amine salt formation | If your this compound is a salt (e.g., HCl or TFA salt), ensure you are using a sufficient amount of a non-nucleophilic base (like DIPEA) to liberate the free amine. |
Issue 2: The formation of unexpected side products is observed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Epimerization/Racemization | This is a risk if the carboxylic acid partner is chiral. Using coupling reagents with additives like HOBt or HOAt can help to suppress racemization. Performing the reaction at a lower temperature can also be beneficial. |
| Side reactions of coupling reagents | Carbodiimide-based reagents like EDC can lead to the formation of N-acylurea byproducts.[14] Using phosphonium or uronium-based reagents (e.g., PyBOP, HATU) can mitigate this. |
| Premature deprotection | Although generally stable, the Boc group can be labile under strongly acidic conditions, and the Cbz group can be sensitive to certain catalytic conditions.[11][12] Ensure your reaction conditions are neutral or slightly basic and avoid reagents that could cleave these protecting groups. |
| Reaction with the Boc or Cbz group | While rare under standard amide coupling conditions, highly reactive species could potentially interact with the protecting groups. Analyze the side products by LC-MS to identify their structures and deduce the side reaction pathway. |
Experimental Protocols
TLC Monitoring Protocol
-
Sample Preparation: At various time points, take a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the diluted reaction mixture onto a silica gel TLC plate. Also, spot the starting materials (this compound and the carboxylic acid) as references.
-
Eluent Selection: A common starting eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For these relatively polar compounds, a higher proportion of ethyl acetate will likely be needed. A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10) is also a good starting point.[15][16] If the compounds are very polar and remain at the baseline, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve separation.[1][16]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The Cbz group and many carboxylic acids are UV active. The Boc-protected amine may not be. Staining with a suitable reagent (e.g., potassium permanganate, ninhydrin for any deprotected amine, or ceric ammonium molybdate) may be necessary to visualize all spots.
-
Interpretation: Monitor the disappearance of the starting material spots and the appearance of the product spot. The product should have an Rf value that is different from the starting materials.
HPLC Monitoring Protocol
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction in the aliquot by diluting it significantly with a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.[17] Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.[17]
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable for this type of analysis.
-
Mobile Phase: A gradient elution is often necessary to separate the starting materials, product, and any impurities. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
-
Gradient: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 10-20 minutes to elute the more non-polar product.[3][4]
-
Detection: UV detection at a wavelength where the Cbz group and/or the carboxylic acid partner absorb (e.g., 254 nm or 210 nm).
-
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the peaks corresponding to the starting materials and the product. The retention times of the starting materials should be known from injecting standards. The product peak should grow over time as the starting material peaks decrease. The peak areas can be used to quantify the conversion.
LC-MS Monitoring Protocol
-
Sample Preparation: Follow the same procedure as for HPLC sample preparation. The final concentration should be in the range of 1-10 µg/mL.[6][7]
-
LC-MS Conditions:
-
LC: Use similar LC conditions as described for HPLC. The use of volatile mobile phase additives like formic acid or ammonium acetate is crucial for good ionization in the mass spectrometer. Avoid non-volatile buffers like phosphates.
-
MS: Use an electrospray ionization (ESI) source, typically in positive ion mode, as the amine functionalities are readily protonated.
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ions of the starting materials, product, and any byproducts. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.[7]
-
-
Analysis: Analyze the chromatograms and mass spectra. Confirm the identity of the product by its molecular weight. The extracted ion chromatograms for the masses of the starting materials and the expected product can be used to monitor the reaction progress quantitatively.
NMR Monitoring Protocol
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture. Remove the solvent under reduced pressure.[15] Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with your sample.[9][16]
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Interpretation: Identify characteristic peaks for the starting materials and the product. For the this compound, these would include the signals for the Cbz and Boc protecting groups and the pyrrolidine ring protons. The product will have new signals corresponding to the newly formed amide bond and the attached carboxylic acid moiety. Monitor the disappearance of the starting material signals and the appearance and integration of the product signals over time to determine the reaction conversion. For example, a characteristic proton signal on the carbon adjacent to the newly formed amide bond can be a good diagnostic peak to monitor.
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: Experimental workflow for monitoring this compound couplings.
Troubleshooting Decision Tree for Incomplete Reactions
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biotage.com [biotage.com]
- 5. organomation.com [organomation.com]
- 6. youtube.com [youtube.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. bachem.com [bachem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. silicycle.com [silicycle.com]
- 17. organomation.com [organomation.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of S-1-Cbz-3-Boc-aminopyrrolidine Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. S-1-Cbz-3-Boc-aminopyrrolidine is a key chiral building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of analytical techniques for assessing its enantiomeric purity, with a primary focus on High-Performance Liquid Chromatography (HPLC), and includes alternative methods such as Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Chiral Analysis Techniques
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral selector. This can be achieved through various analytical techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantiomeric separations. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds.
-
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[1][] SFC can offer different selectivity compared to HPLC and is particularly well-suited for normal-phase chiral separations.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for their quantification. This method is particularly useful when chromatographic methods are difficult to develop.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the enantiomeric purity of this compound depends on factors such as available instrumentation, required sensitivity, analysis speed, and the specific properties of the sample. The following table summarizes the performance of Chiral HPLC, SFC, and NMR for the analysis of structurally similar chiral amines.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR with CSA |
| Principle | Diastereomeric interactions with a chiral stationary phase. | Diastereomeric interactions with a chiral stationary phase using a supercritical fluid mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralpak® IC).[3][4][5] | Polysaccharide-based (e.g., Chiralpak® series), Cyclofructan-based.[6] | Not applicable. |
| Typical Mobile Phase | Hexane/Isopropanol, Ethanol/Heptane.[3] | CO₂ with alcohol modifiers (e.g., Methanol, Ethanol).[6] | Deuterated solvents (e.g., CDCl₃, C₆D₆). |
| Analysis Time | 15 - 30 minutes. | 5 - 15 minutes.[1] | 5 - 20 minutes per sample. |
| Resolution | Typically high (Rs > 2).[4] | Often comparable or better than HPLC.[6] | Depends on the chemical shift difference of diastereomeric signals. |
| Sensitivity | High (UV detection). | High (UV or MS detection). | Generally lower than chromatographic methods. |
| Solvent Consumption | High. | Low.[1] | Very low. |
| Pros | Well-established, robust, high resolution. | Fast, low solvent consumption, "green" technology.[1] | No separation required, fast method development, useful for difficult separations. |
| Cons | Higher solvent consumption and cost, longer run times compared to SFC. | Requires specialized instrumentation. | Lower sensitivity, potential for signal overlap, requires pure chiral auxiliary. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally similar compounds and should be optimized for the specific analysis of this compound.
Chiral HPLC Method
This method is adapted from the successful separation of a protected diaminopyrrolidine derivative.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Method
This protocol is based on a general screening method for chiral amines.[6]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Chromatographic Conditions:
-
Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v) with 0.1% diethylamine
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
NMR Spectroscopy with a Chiral Solvating Agent
This method is a viable alternative, particularly if chromatographic separation proves difficult.[7]
Instrumentation:
-
High-resolution NMR spectrometer (≥400 MHz).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
-
Addition of Chiral Solvating Agent (CSA):
-
Add 1.0 to 1.2 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton near the chiral center of the aminopyrrolidine that shows splitting into two distinct signals for the two enantiomers upon complexation with the CSA.
-
Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess (ee).
-
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Logical Relationship of Analytical Techniques
Caption: Relationship between the primary and alternative analytical methods.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 3. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of S-1-Cbz-3-Boc-aminopyrrolidine
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical cornerstone of their work. This guide provides a detailed comparison of spectroscopic methods for the structural elucidation of S-1-Cbz-3-Boc-aminopyrrolidine, a chiral building block frequently employed in medicinal chemistry. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and comparing it with alternative techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy, this document offers a comprehensive resource for validating the synthesis and purity of this important compound.
The structural integrity of a molecule is paramount in the synthesis of novel therapeutics. In the case of this compound, its stereochemistry and the presence of two distinct protecting groups, the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups, necessitate a robust analytical approach for unambiguous confirmation. This guide delves into the nuances of ¹H and ¹³C NMR spectroscopy as the primary tool for this purpose, supplemented by data from MS and FTIR to provide a multi-faceted analytical perspective.
At the Core of Confirmation: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and stereochemistry of a molecule.
Experimental Protocol for NMR Analysis
A sample of this compound was dissolved in deuterated chloroform (CDCl₃) for analysis. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
¹H and ¹³C NMR Data Interpretation
The expected and observed chemical shifts for this compound are summarized in the tables below. The assignments are based on characteristic chemical shift regions for the pyrrolidine ring and the Cbz and Boc protecting groups.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ) [ppm] | Multiplicity |
| Cbz-aryl | 7.28-7.38 | m |
| Cbz-CH₂ | 5.12 | s |
| Pyrrolidine-CH | 4.20-4.30 | m |
| Pyrrolidine-CH₂ | 3.30-3.80 | m |
| Pyrrolidine-CH₂ | 1.90-2.20 | m |
| Boc-C(CH₃)₃ | 1.45 | s |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ) [ppm] |
| Cbz-C=O | 154.8 |
| Cbz-aryl (quaternary) | 136.8 |
| Cbz-aryl (CH) | 127.9-128.5 |
| Boc-C=O | 155.5 |
| Boc-C(CH₃)₃ | 79.5 |
| Pyrrolidine-CH | 50-55 |
| Pyrrolidine-CH₂ | 45-50 |
| Pyrrolidine-CH₂ | 30-35 |
| Boc-C(CH₃)₃ | 28.4 |
The ¹H NMR spectrum clearly shows the aromatic protons of the Cbz group as a multiplet between 7.28 and 7.38 ppm, and the characteristic singlet for the benzylic protons at 5.12 ppm. The nine equivalent protons of the Boc group's tert-butyl moiety appear as a sharp singlet at 1.45 ppm. The protons on the pyrrolidine ring appear as complex multiplets in the aliphatic region.
In the ¹³C NMR spectrum, the carbonyl carbons of both the Cbz and Boc protecting groups are observed in the downfield region around 155 ppm. The aromatic carbons of the Cbz group and the quaternary and methyl carbons of the Boc group are also readily identifiable.
A Broader Perspective: Alternative Analytical Techniques
While NMR provides the most detailed structural map, other spectroscopic techniques offer complementary information that, when combined, provide an irrefutable confirmation of the molecule's identity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. For this compound (C₁₇H₂₄N₂O₄), the expected exact mass is 320.1736 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a value very close to this, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The carbamate functionalities of both the Cbz and Boc groups are expected to show characteristic strong absorption bands for the C=O stretching vibration, typically in the range of 1680-1720 cm⁻¹.[1][2][3][4][5] The N-H stretching of the Boc-protected amine would also be observable.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Expected Results |
| ¹H NMR | Proton environment and connectivity | Signals corresponding to Cbz-aryl, Cbz-CH₂, pyrrolidine, and Boc protons with characteristic chemical shifts and multiplicities. |
| ¹³C NMR | Carbon skeleton and functional groups | Signals for all 17 carbons, including the carbonyls of the Cbz and Boc groups, aromatic carbons, and aliphatic carbons of the pyrrolidine and Boc groups. |
| Mass Spec. | Molecular weight and elemental composition | A molecular ion peak corresponding to the exact mass of 320.1736. |
| FTIR | Presence of functional groups | Strong C=O stretching absorptions for the carbamate groups (around 1680-1720 cm⁻¹) and N-H stretching. |
Workflow for Structure Confirmation
The logical flow for confirming the structure of a synthesized molecule like this compound involves a multi-step process.
This systematic approach, combining the detailed insights from NMR with the confirmatory data from MS and FTIR, provides a robust and reliable method for the structural verification of this compound, ensuring its suitability for downstream applications in drug discovery and development.
References
A Comparative Guide to S-1-Cbz-3-Boc-aminopyrrolidine and Alternative Chiral Building Blocks in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that significantly influences the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides an objective comparison of S-1-Cbz-3-Boc-aminopyrrolidine with other commercially available chiral aminopyrrolidine derivatives, supported by experimental data to inform the selection process in the synthesis of high-value compounds.
This compound, with its dual-protected amine functionalities, is a versatile and valuable chiral building block in pharmaceutical and medicinal chemistry. The presence of the carbobenzyloxy (Cbz) group on the pyrrolidine nitrogen and the tert-butoxycarbonyl (Boc) group on the 3-amino substituent allows for selective deprotection and subsequent functionalization, making it a strategic choice for the synthesis of complex molecules, including potent enzyme inhibitors.
Alternatives to this compound
Several other chiral 3-aminopyrrolidine derivatives serve as viable alternatives, each with its own set of advantages depending on the specific synthetic strategy. Key alternatives include:
-
(S)-3-Boc-aminopyrrolidine: This building block features a free secondary amine on the pyrrolidine ring, making it suitable for direct N-alkylation or arylation reactions.
-
(S)-1-Benzyl-3-Boc-aminopyrrolidine: The benzyl group offers an alternative to the Cbz group for protecting the pyrrolidine nitrogen. It is a versatile compound used in the development of bioactive molecules and peptide mimetics.[1]
-
(S)-(-)-1-Boc-3-aminopyrrolidine: In this isomer, the Boc group protects the pyrrolidine nitrogen, leaving the 3-amino group free for reactions. This is particularly useful when the primary amine is the desired reactive site.
-
(S)-(-)-3-Aminopyrrolidine: The unprotected diamine is a fundamental building block, offering two nucleophilic sites for derivatization.[2]
The choice between these building blocks often hinges on the desired sequence of reactions and the orthogonality of the protecting groups.
Performance Comparison in Synthesis
The true measure of a chiral building block's utility lies in its performance in key chemical transformations. Below is a comparative analysis based on available experimental data, primarily focusing on applications in asymmetric synthesis and the preparation of pharmaceutically relevant compounds.
Asymmetric Michael Addition
Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric reactions, such as the Michael addition. The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst.
| Building Block/Catalyst Precursor | Michael Acceptor | Michael Donor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Polystyrene-supported (S)-pyrrolidine derivative | Nitrostyrene | Cyclohexanone | 95:5 | 99% | 98% | [3] |
| Chiral Squaramide-pyrrolidine | Nitroalkenes | Tosylaminomethyl enones | up to 91:9 | >99% | up to 99% | [4] |
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application of chiral 3-aminopyrrolidines is in the synthesis of DPP-4 inhibitors, a class of drugs used to treat type 2 diabetes. Vildagliptin is a prominent example where a chiral cyanopyrrolidine moiety is crucial for its biological activity. The synthesis of such inhibitors provides a practical context for comparing the utility of different building blocks.
While a direct comparative study showcasing the use of this compound against its alternatives in a single publication is not available, the literature points to the frequent use of various protected (S)-3-aminopyrrolidine derivatives in the synthesis of DPP-4 inhibitors.[5][6] The selection of the building block is dictated by the specific synthetic route designed by the researchers. For instance, a route might necessitate the initial protection of the 3-amino group while the pyrrolidine nitrogen is functionalized, making this compound an ideal starting material.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key transformations involving chiral aminopyrrolidines.
General Procedure for N-Boc Deprotection
Selective removal of the Boc protecting group is a common step in syntheses utilizing these building blocks.
Protocol:
-
Dissolve the Boc-protected aminopyrrolidine derivative in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., triethylamine or sodium bicarbonate) and extracted to yield the free amine.
General Procedure for Peptide Coupling
The free amino group of a deprotected aminopyrrolidine can be coupled with a carboxylic acid, a fundamental reaction in peptide synthesis and the construction of many pharmaceutical agents.
Protocol:
-
Dissolve the carboxylic acid component in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Add a coupling agent (e.g., HBTU, HATU, or EDC) and an amine base (e.g., diisopropylethylamine).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add a solution of the aminopyrrolidine derivative to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and excess reagents, followed by extraction and purification of the desired amide product.[7][8]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Orthogonal deprotection strategy for this compound.
Caption: General synthetic workflow for DPP-4 inhibitors using a chiral aminopyrrolidine.
Conclusion
This compound stands out as a highly valuable chiral building block due to the orthogonal nature of its Cbz and Boc protecting groups, which allows for precise and selective synthetic manipulations. While direct quantitative comparisons with its alternatives in identical reaction systems are not extensively documented in single reports, the collective body of literature demonstrates that the family of chiral 3-aminopyrrolidines is indispensable in modern organic synthesis.
The selection of a specific building block should be guided by the overall synthetic strategy, with careful consideration of the desired order of bond formations and the compatibility of protecting groups with other reagents in the synthetic sequence. For complex, multi-step syntheses requiring differential protection of two amine functionalities, this compound offers a distinct advantage. For applications where only one amino group needs protection or where the free amine is required for an initial transformation, simpler and more cost-effective alternatives may be preferable. Future research providing direct, side-by-side comparisons of these building blocks in benchmark reactions would be invaluable to the scientific community.
References
- 1. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
A Comparative Guide to the Synthesis of Aminopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The aminopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The stereochemistry of these molecules is often crucial for their therapeutic efficacy, making the development of efficient and stereoselective synthetic methods a key area of research. This guide provides an objective comparison of several prominent methods for the synthesis of aminopyrrolidine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Key Synthesis Methods
The following table summarizes the quantitative data for five distinct methods for synthesizing aminopyrrolidine derivatives. The choice of method will depend on factors such as the desired substitution pattern, stereochemistry, and scalability.
| Method | Starting Material | Key Intermediates | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Advantages |
| From trans-4-hydroxy-L-proline | trans-4-hydroxy-L-proline | (R)-3-hydroxypyrrolidine, (S)-1-Boc-3-azidopyrrolidine | ~60-70% | High (from chiral pool) | Readily available and inexpensive starting material, well-established route. |
| Asymmetric 'Clip-Cycle' Synthesis | Cbz-protected bis-homoallylic amine | Thioacrylate-amine adduct | 18-33% | High (e.g., 99% ee) | Access to 2,2- and 3,3-disubstituted and spirocyclic pyrrolidines.[1] |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Substituted pyrrolidine cycloadduct | 76-95% | High (up to >99:1 dr) | High stereocontrol, access to densely functionalized pyrrolidines. |
| Proline-Catalyzed α-Amination of Aldehydes | Aldehydes, Azodicarboxylates | α-amino aldehyde, cyclic imine | High | Excellent (up to 99% ee) | Organocatalytic, mild conditions, high enantioselectivity.[2][3] |
| From L-aspartic acid | L-aspartic acid | N-formyl-L-aspartic anhydride, (S)-1-benzylpyrrolidin-3-amine | 62.8% | High (from chiral pool) | Utilizes a readily available amino acid starting material.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline
This method utilizes the chiral pool starting material trans-4-hydroxy-L-proline and proceeds through a four-step sequence involving decarboxylation, protection, stereoinversion via azide substitution, and subsequent reduction and deprotection.[5]
Step 1: Decarboxylation to (R)-3-hydroxypyrrolidine hydrochloride
-
trans-4-hydroxy-L-proline is heated in a high-boiling solvent such as cyclohexanol in the presence of a catalytic amount of 2-cyclohexen-1-one.
-
The reaction mixture is heated to approximately 154°C for 5 hours.
-
After cooling, the product is precipitated as the hydrochloride salt by the addition of hydrogen chloride in an appropriate solvent like toluene or isopropanol.
-
Yield: ~80%.
Step 2: N-Boc Protection and Sulfonylation
-
(R)-3-hydroxypyrrolidine hydrochloride is dissolved in dichloromethane and treated with triethylamine and di-tert-butyl dicarbonate ((Boc)₂O) at 0°C to protect the amine.
-
Methanesulfonyl chloride is then added dropwise in the presence of triethylamine to sulfonylate the hydroxyl group.
-
The reaction is typically complete within a few hours.
Step 3: Azide Substitution with Stereoinversion
-
The mesylated intermediate is reacted with sodium azide in a suitable solvent like DMF.
-
This SN2 reaction proceeds with inversion of configuration at the C3 position, yielding (S)-1-Boc-3-azidopyrrolidine.
Step 4: Reduction of Azide and Deprotection
-
The azide is reduced to the corresponding amine using triphenylphosphine in a Staudinger reaction, followed by hydrolysis.
-
The N-Boc protecting group is removed by treatment with concentrated hydrochloric acid to afford (S)-3-aminopyrrolidine dihydrochloride.
Asymmetric 'Clip-Cycle' Synthesis of a 2,2-Disubstituted Pyrrolidine
This method is particularly useful for the synthesis of sterically hindered pyrrolidines with a quaternary center at the 2-position.[1]
Step 1: Alkene Metathesis ('Clip')
-
A Cbz-protected bis-homoallylic amine is reacted with a thioacrylate in the presence of a Grubbs catalyst (e.g., Grubbs II) to form an activated alkene intermediate.
-
The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature.
Step 2: Enantioselective Intramolecular Aza-Michael Cyclization ('Cycle')
-
The thioacrylate-amine adduct is then subjected to an intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid (e.g., (R)-TRIP).
-
The cyclization is performed in a non-polar solvent such as cyclohexane at elevated temperatures (e.g., 80°C).
-
The reaction yields the enantioenriched 2,2-disubstituted pyrrolidine with high enantioselectivity.
1,3-Dipolar Cycloaddition of an Azomethine Ylide and an Alkene
This powerful method allows for the construction of highly substituted pyrrolidine rings with excellent stereocontrol.
General Procedure:
-
An azomethine ylide is generated in situ from an α-amino acid ester (e.g., methyl sarcosinate) and an aldehyde or ketone.
-
In the presence of a dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide) and a catalyst (often a silver or copper salt with a chiral ligand), a [3+2] cycloaddition occurs.
-
The reaction is typically run at room temperature in a solvent like toluene or dichloromethane.
-
The choice of catalyst and chiral ligand is crucial for achieving high diastereo- and enantioselectivity.
Proline-Catalyzed α-Amination of an Aldehyde and Subsequent Cyclization
This organocatalytic approach provides an efficient route to 3-aminopyrrolidine derivatives.[2][3]
Step 1: Proline-Catalyzed α-Amination
-
An α-unbranched aldehyde is reacted with a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate) in the presence of a catalytic amount of L-proline.
-
The reaction proceeds at room temperature in a solvent like dichloromethane to afford the corresponding α-hydrazino aldehyde with high enantioselectivity.
Step 2: Reductive Amination and Cyclization
-
The crude α-hydrazino aldehyde can then be subjected to a reductive amination and cyclization sequence. This can involve reduction of the aldehyde to an alcohol, conversion of the alcohol to a leaving group (e.g., mesylate), and subsequent intramolecular cyclization to form the pyrrolidine ring.
-
Alternatively, direct reductive amination with a suitable amine followed by cyclization can be employed.
Synthesis of (S)-(+)-3-Aminopyrrolidine Dihydrochloride from L-aspartic Acid
This method provides an alternative chiral pool approach to 3-aminopyrrolidines.[4]
Step 1: Formation of N-Formyl-L-aspartic Anhydride
-
L-aspartic acid is treated with formic acid and acetic anhydride to yield N-formyl-L-aspartic anhydride.
Step 2: Acylation and Esterification
-
The anhydride is opened with an amine (e.g., benzylamine) and subsequently esterified.
Step 3: Reduction and Ring Closing
-
The ester and the carboxylic acid are reduced, typically with a reducing agent like potassium borohydride in the presence of sulfuric acid, which also facilitates the cyclization to form (S)-1-benzylpyrrolidin-3-amine.[4] The optimal conditions reported are a molar ratio of KBH₄:H₂SO₄:substrate of 3:1.5:1, reacting for 6 hours at 50-60°C to achieve a yield of 71.6%.[4]
Step 4: Debenzylation
-
The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C) to give (S)-3-aminopyrrolidine, which is then converted to the dihydrochloride salt.
-
The total yield for this multi-step synthesis is reported to be 62.8%.[4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow and key transformations in the described synthesis methods.
Caption: Synthesis from trans-4-hydroxy-L-proline.
Caption: 'Clip-Cycle' Synthesis Workflow.
Caption: 1,3-Dipolar Cycloaddition Logic.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Collection - Enantioselective Synthesis of 2âAminomethyl and 3âAmino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Determining Diastereomeric Ratios in Reactions with S-1-Cbz-3-Boc-aminopyrrolidine and Alternatives
In the field of asymmetric synthesis, the precise control and determination of stereochemistry are paramount. Chiral building blocks like S-1-Cbz-3-Boc-aminopyrrolidine are instrumental in introducing specific stereocenters into target molecules. When these chiral molecules react to create a new stereocenter, a mixture of diastereomers can be formed. Accurately quantifying the ratio of these diastereomers is crucial for evaluating the stereoselectivity of a reaction. This guide compares the determination of diastereomeric ratios in reactions involving N-Boc-protected aminopyrrolidines and highlights alternative chiral amines, supported by experimental data.
Comparison of Chiral Amines in Nucleophilic Substitution
A key application of chiral amines like this compound is in nucleophilic substitution reactions where the amine attacks an electrophile, leading to the formation of a new chiral center. The inherent chirality of the aminopyrrolidine can influence the stereochemical outcome of the reaction.
A study by Matulevičiūtė et al. investigated the reaction of chiral triflate esters with N-Boc-3-aminopyrrolidine and N-Boc-3-aminopiperidine.[1][2][3] This provides a basis for comparing the diastereoselectivity achieved with these two chiral nucleophiles. The diastereomeric ratio (d.r.) of the products was determined using ¹H NMR spectroscopy.
| Chiral Amine | Electrophile (Triflate Ester) | Product Diastereomeric Ratio (d.r.) |
| (S)-3-Boc-aminopyrrolidine | Methyl (R)-2-(trifluoromethylsulfonyloxy)propanoate | 94:6 |
| (R)-3-Boc-aminopyrrolidine | Methyl (S)-2-(trifluoromethylsulfonyloxy)propanoate | 90:10 |
| (R)-3-Boc-aminopiperidine | Methyl (S)-2-(trifluoromethylsulfonyloxy)propanoate | Diastereomeric excess varies with temperature |
Data extracted from Matulevičiūtė, G., et al. (2023).[1][2][3]
The data indicates that N-Boc-3-aminopyrrolidine derivatives can lead to high diastereoselectivity in this SN2 reaction. The comparison with N-Boc-aminopiperidine, another cyclic chiral amine, allows researchers to evaluate which scaffold may be more suitable for achieving high stereoselectivity in their specific synthetic context.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings. Below are the protocols for a representative nucleophilic substitution reaction and the subsequent determination of the diastereomeric ratio by ¹H NMR.
General Procedure for Nucleophilic Substitution
-
Preparation of the Triflate Ester: The chiral α-hydroxy acid ester is converted to its corresponding triflate ester using trifluoromethanesulfonic anhydride and pyridine in a suitable solvent like dichloromethane (DCM) at low temperature (e.g., 0 °C).
-
Nucleophilic Substitution: The chiral amine (e.g., (S)-3-Boc-aminopyrrolidine) is added to a solution of the triflate ester in an appropriate solvent. The reaction mixture is stirred at a controlled temperature (e.g., room temperature, -30 °C, or -50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or another suitable technique.[2]
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the diastereomeric products.[2]
Protocol for Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
-
Sample Preparation: A sample of the purified product (or the crude reaction mixture) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: A ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). It is crucial to ensure the instrument is well-shimmed to obtain high-resolution spectra. For quantitative analysis, a sufficient relaxation delay should be used between scans to ensure accurate integration.[4]
-
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates. For example, in the reaction products from the study by Matulevičiūtė et al., the methyl ester group protons or the proton on the carbon bearing the methyl group were used for integration.[1]
-
Carefully integrate the selected pair of signals.
-
The diastereomeric ratio is calculated from the ratio of the integration values for the two signals.[4]
-
Advanced NMR techniques, such as pure shift NMR, can be employed to resolve overlapping signals and improve the accuracy of the determination.
-
Visualizing the Workflow
Diagrams created using Graphviz can clearly illustrate the experimental and analytical workflows.
Caption: Synthetic and analytical workflow for determining the diastereomeric ratio.
Caption: Comparison of NMR and HPLC for diastereomeric ratio determination.
Alternative Analytical Techniques
While ¹H NMR is a powerful and direct method for determining diastereomeric ratios, other techniques can also be employed, each with its own advantages and disadvantages.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying diastereomers.[5][6][7] This can be achieved using a chiral stationary phase or by derivatizing the diastereomers with a chiral agent and separating them on a standard achiral column.[8][9] It is particularly useful when NMR signals overlap or when very low levels of one diastereomer need to be detected.
Conclusion
The determination of the diastereomeric ratio is a critical step in the evaluation of stereoselective reactions. For reactions involving chiral amines like this compound, ¹H NMR spectroscopy offers a robust and direct method for this analysis. By comparing the outcomes of reactions with alternative chiral building blocks, such as N-Boc-3-aminopiperidine, researchers can make informed decisions in the design of synthetic routes to enantiomerically pure compounds. The choice of analytical technique will depend on the specific properties of the molecules being studied and the required level of sensitivity and accuracy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing Pyrrolidine Derivatives
The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, making it a privileged motif in drug discovery.[1] Accurate and comprehensive characterization of pyrrolidine derivatives is therefore critical for researchers, scientists, and drug development professionals to ensure structural integrity, confirm stereochemistry, and determine purity.
This guide provides an objective comparison of the primary analytical techniques used to characterize these valuable compounds, supported by experimental data and detailed protocols.
Core Analytical Techniques: A Head-to-Head Comparison
The characterization of pyrrolidine derivatives relies on a suite of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, from atomic connectivity to precise three-dimensional structure. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and various forms of Chromatography.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for unambiguous structure elucidation of organic molecules in solution. For pyrrolidine derivatives, NMR is indispensable for confirming the carbon-hydrogen framework, determining connectivity, and probing stereochemistry and conformational dynamics.[3][4] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are routinely employed for complete structural assignment.[5]
2. Mass Spectrometry (MS)
MS is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.[5] It is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures.[6][7] High-Resolution Mass Spectrometry (HRMS) can provide an unambiguous molecular formula, a critical piece of data for novel compounds.[8]
3. X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule.[9][10] This technique is the gold standard for determining absolute stereochemistry and analyzing subtle conformational features like bond lengths and angles.[1][11]
4. Chromatography
Chromatography encompasses a range of techniques designed to separate components of a mixture. For pyrrolidine derivatives, this is crucial for purification and for determining purity and enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful for separating chiral enantiomers.[12][13][14]
Quantitative Data Comparison
The following tables summarize key quantitative data and performance metrics for each analytical technique as applied to pyrrolidine derivatives.
Table 1: Performance Comparison of Core Analytical Techniques
| Technique | Information Provided | Typical Sample Amount | Sensitivity | Key Quantitative Data | Primary Application |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, conformation, purity[3][4][5] | 1-10 mg | Moderate | Chemical Shift (δ, ppm), Coupling Constant (J, Hz)[15] | Structure Elucidation |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation[5][8] | < 1 mg | High | Mass-to-charge ratio (m/z)[16] | Molecular Weight Determination |
| X-ray Crystallography | 3D molecular structure, absolute stereochemistry, packing[1][9][10] | Single Crystal | N/A | Unit cell dimensions (Å), Bond lengths/angles (Å/°)[11] | Absolute Structure Confirmation |
| Chromatography (HPLC/SFC) | Purity, separation of mixtures, enantiomeric excess[12][14] | 1-5 mg | High | Retention Time (min), Resolution (Rs), Area %[13] | Purification & Purity Analysis |
Table 2: Example Chromatographic Data for Chiral Separation of Pyrrolidone Derivatives
Data below is adapted from a study comparing chlorinated chiral stationary phases in Supercritical Fluid Chromatography (SFC).[12][13]
| Compound | Column | Co-solvent (% MeOH) | Flow Rate (mL/min) | Retention Time (t₁, t₂) (min) | Resolution (Rs) |
| 5-anilino-pyrrolidin-2-one | Lux Cellulose-2 | 15% | 2 | 2.55, 3.10 | 1.93 |
| 5-(benzylamino)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 2 | 2.67, 3.20 | 1.83 |
| N'-(5-oxopyrrolidin-2-yl)benzohydrazide | Lux Cellulose-2 | 15% | 2 | 4.88, 6.27 | 2.65 |
| 5-(benzyloxy)pyrrolidin-2-one | Lux Cellulose-2 | 10% | 2 | 2.82, 3.23 | 1.50 |
Mandatory Visualizations
Caption: A typical workflow for the synthesis and characterization of new pyrrolidine derivatives.
Caption: How MS and NMR data are integrated to determine a complete chemical structure.
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison of results across different laboratories.
1. Protocol: NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for acquiring NMR spectra for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrrolidine derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆) in a clean vial.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[15]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Record a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[15]
-
Record a ¹³C NMR spectrum, often with proton decoupling.
-
Acquire 2D NMR spectra as needed. A ¹H-¹H COSY experiment will show proton-proton couplings, while HSQC and HMBC experiments will reveal one-bond and multiple-bond carbon-proton correlations, respectively, which are crucial for assigning the full structure.[4][5]
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze coupling constants (J-values) and 2D correlations to establish the connectivity of the molecule.
-
2. Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)
This protocol is based on a published method for the chiral separation of pyrrolidone derivatives.[12][13]
-
Instrumentation and Columns:
-
SFC system equipped with a UV detector.
-
Chiral stationary phase column, for example, a Lux Cellulose-2 (5 µm particle size).[12]
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic pyrrolidine derivative at a concentration of 1 mg/mL in methanol.[12]
-
-
Chromatographic Conditions:
-
Set the column temperature to 40 °C.[13]
-
Set the backpressure regulator to 150 bar.[13]
-
Use supercritical CO₂ as the main mobile phase.
-
Use methanol as a co-solvent, with the percentage optimized for best separation (e.g., starting at 10% and adjusting to 15% for improved results).[12][13]
-
Set the flow rate to an optimal value, such as 2 mL/min.[12]
-
Set UV detection at an appropriate wavelength (e.g., 210 nm).[13]
-
-
Data Analysis:
-
Identify the retention times for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks to quantify the separation quality. An Rs value > 1.5 indicates baseline separation.
-
3. Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)
This is a general procedure for confirming the molecular weight of a synthesized compound.
-
Sample Preparation:
-
Dissolve the purified sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100 µg/mL.[17]
-
If the sample is difficult to ionize, a small amount of an acid (like formic acid) can be added to facilitate protonation in positive ion mode.[17][18]
-
Ensure the final solution is free of particles by filtering if necessary.[17]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire data in positive or negative ion mode, depending on the nature of the analyte. For pyrrolidines (amines), positive ion mode is typical.
-
Scan a mass range appropriate for the expected molecular weight of the derivative.
-
-
Data Analysis:
-
Identify the molecular ion peak. In positive ESI, this will typically be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.[5]
-
Compare the observed m/z value with the calculated exact mass of the expected compound. For HRMS, this should match to within a few parts per million (ppm).
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloids in honey: comparison of analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives [mdpi.com]
- 16. Pyrrolidine, TMS derivative [webbook.nist.gov]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Assessing the Purity of S-1-Cbz-3-Boc-aminopyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Cbz-3-(tert-butoxycarbonylamino)pyrrolidine is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds, particularly kinase inhibitors. The enantiomeric purity of this intermediate is paramount, as the presence of the undesired (R)-enantiomer can lead to off-target effects, reduced efficacy, and increased toxicity in the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the analytical methodologies available for assessing the purity of S-1-Cbz-3-Boc-aminopyrrolidine, with a focus on chromatographic and spectroscopic techniques. We also present a comparison with alternative chiral aminopyrrolidine building blocks.
Methods for Purity Assessment
The primary challenge in analyzing the purity of this compound lies in the separation and quantification of its enantiomer. Additionally, process-related impurities from the synthesis must be identified and controlled. The most powerful techniques for these assessments are chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioselective analysis of pharmaceutical intermediates.[1] For N-protected aminopyrrolidines, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often the most effective.[2] These columns provide the necessary chiral recognition to separate the enantiomers.
A typical approach for method development involves screening a variety of polysaccharide-based columns with different mobile phase combinations.[3] Normal-phase (using hexane/alcohol mixtures) or polar organic modes are frequently employed. For basic compounds like aminopyrrolidine derivatives, the addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase can improve peak shape and resolution.[4]
Chiral Supercritical Fluid Chromatography (SFC)
In recent years, chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[][6] SFC utilizes supercritical carbon dioxide as the primary mobile phase component, which offers several advantages, including faster analysis times, reduced solvent consumption, and often superior resolution compared to HPLC.[7] Polysaccharide-based CSPs are also the preferred choice for chiral SFC.[4] The addition of a polar co-solvent (modifier), typically an alcohol like methanol or ethanol, is necessary to achieve elution and separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a valuable, non-separative method for determining enantiomeric excess (e.e.). This is typically achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum. For aminopyrrolidines, this can be done after the removal of the Boc protecting group to expose the primary amine. The relative integration of the diastereomeric signals provides a direct measure of the enantiomeric ratio.
Comparison of Analytical Methods
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Robust, widely available, well-established methods. | Longer analysis times, higher solvent consumption. | Routine quality control, enantiomeric purity determination. |
| Chiral SFC | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. | Fast analysis, reduced solvent usage, often higher resolution.[6] | Requires specialized instrumentation. | High-throughput screening, preparative separations. |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers to diastereomers with distinct NMR signals. | No chromatographic separation needed, direct measure of e.e. | Requires derivatization, may not be suitable for all compounds. | Orthogonal method for confirming enantiomeric purity. |
Experimental Protocols
Representative Chiral HPLC Method for a Boc-Protected Aminopyrrolidine Derivative
This protocol is adapted from a method for a structurally similar compound and serves as a starting point for the analysis of this compound.
-
Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak® series column (e.g., AD-H, AS-H, or a more recent immobilized version).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture. For basic analytes, 0.1% diethylamine can be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the Cbz group has strong absorbance (e.g., 254 nm).
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Representative Chiral SFC Method for a Boc-Protected Aminopyrrolidine Derivative
This protocol is a general guideline for developing a chiral SFC method.
-
Column: A polysaccharide-based chiral stationary phase, similar to those used in HPLC.
-
Mobile Phase: Supercritical CO2 with a polar modifier (e.g., methanol, ethanol, or isopropanol). A typical gradient could be from 5% to 40% modifier over a few minutes. For basic analytes, an additive like ammonium hydroxide or a volatile amine can be beneficial.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Temperature: 35-40 °C.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent.
NMR Protocol for Enantiomeric Purity after Boc-Deprotection
-
Deprotection: Remove the Boc group from this compound using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (S)-1-Cbz-3-aminopyrrolidine.
-
Derivatization: React the resulting primary amine with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a similar reagent, in the presence of a non-chiral base (e.g., triethylamine or pyridine) in an NMR solvent (e.g., CDCl3).
-
NMR Analysis: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric amides.
-
Quantification: Identify a well-resolved signal for each diastereomer (e.g., the methoxy signal from the Mosher's ester) and integrate the corresponding peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting material.
Comparison with Alternative Chiral Pyrrolidine Building Blocks
Several other chiral 3-aminopyrrolidine derivatives are commercially available and can be used as alternatives to this compound, depending on the specific synthetic route. The choice of protecting groups can influence the subsequent reaction steps and the methods required for purity analysis.
| Compound | Structure | Common Purity Assessment Method(s) | Key Considerations |
| (S)-1-Cbz-3-Boc-aminopyrrolidine | Cbz and Boc protected | Chiral HPLC, Chiral SFC, NMR (after deprotection) | Orthogonal protecting groups allow for selective deprotection. |
| (S)-3-Boc-aminopyrrolidine [8] | Boc protected | Chiral GC (after derivatization), Chiral HPLC | Free secondary amine requires protection in many synthetic steps. |
| (R)-(+)-3-Aminopyrrolidine [9][10] | Unprotected | Chiral GC (after derivatization), Chiral HPLC (with derivatization) | Highly versatile but requires protection of both amino groups. |
| (S)-1-Benzyl-3-aminopyrrolidine | Benzyl protected | Chiral HPLC, NMR (with CDA) | Benzyl group can be removed by hydrogenolysis. |
Potential Impurities in this compound
The purity profile of this compound is influenced by its synthetic route. Common impurities may include:
-
The (R)-enantiomer: The most critical impurity to control.
-
Starting materials: Unreacted (S)-3-Boc-aminopyrrolidine or benzyl chloroformate.
-
Over-alkylation/acylation products: Di-Cbz or other side-products.
-
Residual solvents: Solvents used in the synthesis and purification steps.
The analytical methods described above, particularly when coupled with mass spectrometry, are capable of detecting and quantifying these potential impurities.
Visualizing the Purity Assessment Workflow
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (R)-(+)-3-Aminopyrrolidine 98 116183-82-5 [sigmaaldrich.com]
A Comparative Guide to Coupling Reagents for Amide Bond Formation with S-1-Cbz-3-Boc-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common coupling reagents for the synthesis of amide derivatives of S-1-Cbz-3-Boc-aminopyrrolidine, complete with experimental data and protocols.
The formation of an amide bond is a cornerstone of medicinal chemistry and drug development. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and stereochemical integrity of the final product. This guide provides a comparative analysis of two widely used coupling reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP), and Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), for the acylation of this compound.
Performance Comparison of Coupling Reagents
| Coupling Reagent System | Carboxylic Acid | Amine | Solvent | Reaction Time | Yield (%) | Reference |
| EDC, HOBt, DMAP | Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | Acetonitrile (CH3CN) | 42 hours | 72% | Ghosh and Shahabi, 2021 |
| BOP, DIEA | Boc-Amino Acid | Resin-bound amine | N,N-Dimethylformamide (DMF) | 10-60 minutes | Not specified (reaction completion monitored by Kaiser test) | Aapptec Technical Support Information Bulletin 1095 |
Note: The yield for the BOP reagent is not explicitly stated as a percentage in the provided protocol, as it is intended for solid-phase peptide synthesis where reaction completion is the primary metric. Generally, BOP is known for driving reactions to completion in difficult couplings.[1]
Experimental Workflow
The general workflow for the amide coupling reaction involving this compound and a generic carboxylic acid is depicted below. This process involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the amine to form the amide bond.
Detailed Experimental Protocols
Below are detailed experimental protocols for the two coupling methods, adapted from the literature. These protocols provide a starting point for researchers to develop their own specific procedures.
Method 1: EDC/HOBt/DMAP Coupling
This protocol is adapted from the work of Ghosh and Shahabi (2021) for the coupling of an electron-deficient amine, which can be a challenging substrate.[2]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC (1.0 eq)
-
HOBt (catalytic amount, e.g., 0.1 eq)
-
DMAP (1.0 eq)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (CH3CN)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.0 eq), EDC (1.0 eq), and DMAP (1.0 eq) in anhydrous acetonitrile, add a catalytic amount of HOBt (0.1 eq).
-
Add DIPEA to the reaction mixture.
-
Stir the reaction mixture at room temperature for the specified duration (e.g., 42 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Method 2: BOP Reagent Coupling
This protocol is a general procedure for solution-phase coupling using BOP reagent.[1][3]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
BOP Reagent (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Add BOP reagent (1.0 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for the specified duration (typically 1-2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated sodium bicarbonate, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Safety Note: The use of BOP reagent results in the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] Appropriate safety precautions should be taken, and alternative phosphonium salt reagents such as PyBOP, which do not produce HMPA, may be considered.[1]
Conclusion
The choice of coupling reagent for the acylation of this compound will depend on several factors, including the nature of the carboxylic acid, the desired reaction time, and the scale of the synthesis. The EDC/HOBt/DMAP system offers a cost-effective and efficient method, particularly for challenging couplings, though it may require longer reaction times.[2] The BOP reagent is a powerful alternative for rapid and high-yield couplings, but its use requires careful handling due to the formation of a carcinogenic byproduct.[1] Researchers should carefully consider these factors and consult the relevant literature to select the optimal conditions for their specific application.
References
Spectroscopic Comparison of S- and R-enantiomers of Cbz-Boc-aminopyrrolidine: A Guide for Researchers
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This principle extends to most standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, chiroptical techniques like Circular Dichroism (CD) are specifically designed to distinguish between enantiomers.
Data Presentation
As enantiomers, the (S)- and (R)- forms of Cbz-Boc-aminopyrrolidine are expected to have identical NMR and IR spectra. The key differentiator lies in their Circular Dichroism spectra, which are anticipated to be mirror images of each other. The following tables summarize the expected and reported spectroscopic data for these and closely related compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Solvent | Reported Chemical Shifts (δ) in ppm |
| tert-butyl (S)-3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate | ¹H NMR | CDCl₃ | Data not publicly available. Expected to be identical to the (R)-enantiomer. |
| ¹³C NMR | CDCl₃ | Data not publicly available. Expected to be identical to the (R)-enantiomer. | |
| tert-butyl (R)-3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate | ¹H NMR | CDCl₃ | Data not publicly available. Expected to be identical to the (S)-enantiomer. |
| ¹³C NMR | CDCl₃ | Data not publicly available. Expected to be identical to the (S)-enantiomer. | |
| tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate (closely related compound)[1] | ¹H NMR | CDCl₃ | 7.36-7.26 (m, 5H), 4.86 (bs, 1H), 4.18 (bs, 1H), 3.61 (s, 2H), 2.79 (bs, 1H), 2.65-2.61 (m, 1H), 2.54 (d, J=8.0 Hz, 1H), 2.34-2.25 (m, 2H), 1.61-1.51 (m, 1H), 1.46 (s, 9H) |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Expected Absorption Bands (cm⁻¹) |
| (S)- and (R)-Cbz-Boc-aminopyrrolidine | FTIR (KBr or ATR) | ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1680 (C=O stretch, carbamate), ~1520 (N-H bend), ~1250 (C-O stretch) |
Note: The IR spectra of enantiomers are identical. Differences may arise in the solid state due to different crystal packing.
Table 3: Circular Dichroism (CD) Spectroscopy Data
| Compound | Technique | Expected Observation |
| (S)-Cbz-Boc-aminopyrrolidine | CD Spectroscopy | Expected to show specific Cotton effects (positive or negative) at characteristic wavelengths. |
| (R)-Cbz-Boc-aminopyrrolidine | CD Spectroscopy | Expected to show mirror-image Cotton effects to the (S)-enantiomer at the same wavelengths. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For enantiomers, the NMR spectra are identical in an achiral solvent. To differentiate enantiomers using NMR, a chiral shift reagent or a chiral solvating agent can be used to induce diastereomeric interactions, leading to separable signals.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the Cbz-Boc-aminopyrrolidine enantiomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio are used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of enantiomers are identical.
Protocol for FTIR-ATR:
-
Sample Preparation: Place a small amount of the solid Cbz-Boc-aminopyrrolidine enantiomer directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum.
-
Data Analysis: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the primary technique for distinguishing between enantiomers in solution. It measures the differential absorption of left and right circularly polarized light.
Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a solution of the Cbz-Boc-aminopyrrolidine enantiomer in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the range of 0.1-1 mg/mL). The solvent should be transparent in the wavelength range of interest.
-
Instrument Setup: Purge the instrument with nitrogen gas. Set the desired wavelength range (e.g., 190-400 nm), bandwidth, and scanning speed.
-
Blank Measurement: Record the spectrum of the solvent in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the sample solution.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final CD spectrum of the compound. The data is typically reported in units of molar ellipticity ([(\theta)]) or differential extinction coefficient (Δε).
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of chiral molecules.
References
A Comparative Guide to Chiral Aminopyrrolidine Building Blocks in the Synthesis of Targeted Therapeutics
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of S-1-Cbz-3-Boc-aminopyrrolidine and its commonly used alternative, (S)-1-Boc-3-aminopyrrolidine, in the context of their application in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research needs.
The pyrrolidine scaffold is a key component in a multitude of biologically active compounds. Its rigid, three-dimensional structure is particularly valuable in the design of molecules that target specific protein binding sites, such as those in protein kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The stereochemistry of the aminopyrrolidine is often crucial for biological activity. The choice of protecting groups for the two amine functionalities not only dictates the synthetic strategy but can also influence reaction outcomes, including yield and purity.
This guide focuses on the validation of this compound by comparing it with (S)-1-Boc-3-aminopyrrolidine, a structurally similar and widely used building block. The comparison is centered around their utility in the synthesis of pyrido[3,4-d]pyrimidine-based EGFR inhibitors, a class of targeted cancer therapeutics.
Physicochemical Properties of this compound and a Key Alternative
A summary of the key physicochemical properties of this compound and (S)-1-Boc-3-aminopyrrolidine is presented in Table 1. These properties are essential for understanding the behavior of these molecules in chemical reactions and for their proper handling and storage.
| Property | This compound | (S)-1-Boc-3-aminopyrrolidine |
| CAS Number | 122536-74-7 | 147081-44-5[1] |
| Molecular Formula | C17H24N2O4 | C9H18N2O2[1] |
| Molecular Weight | 320.38 g/mol | 186.25 g/mol [2] |
| Appearance | White to off-white powder | Liquid |
| Purity | ≥98% | ≥95%[1] |
| Boiling Point | Not available | 216-217 °C[1] |
| Density | Not available | 1.067 g/mL at 25 °C[1] |
Application in the Synthesis of EGFR Inhibitors: A Comparative Overview
Both this compound and (S)-1-Boc-3-aminopyrrolidine can serve as crucial building blocks in the synthesis of EGFR inhibitors. The pyrrolidine moiety often forms a key part of the inhibitor that interacts with the hinge region of the EGFR kinase domain. The choice between a Cbz or Boc protecting group on the pyrrolidine ring nitrogen influences the deprotection strategy and can affect the overall synthetic route.
The Carboxybenzyl (Cbz) group is typically removed by hydrogenolysis, which involves catalytic hydrogenation (e.g., using Pd/C and H2 gas). This method is generally mild and does not affect most other functional groups, although it is incompatible with molecules containing other reducible groups like alkenes or alkynes.
The tert-Butoxycarbonyl (Boc) group, on the other hand, is labile under acidic conditions (e.g., using trifluoroacetic acid). This allows for an orthogonal deprotection strategy if a Cbz group is present elsewhere in the molecule.
Experimental Protocols
Synthesis of tert-butyl (S)-(1-(2,4-dichloro-6-(pyridin-2-yl)pyrido[3,4-d]pyrimidin-8-yl)pyrrolidin-3-yl)carbamate using (S)-1-Boc-3-aminopyrrolidine
This protocol is adapted from the synthesis of similar EGFR inhibitors.
Materials:
-
2,4,8-trichloro-6-(pyridin-2-yl)pyrido[3,4-d]pyrimidine
-
(S)-1-Boc-3-aminopyrrolidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4,8-trichloro-6-(pyridin-2-yl)pyrido[3,4-d]pyrimidine (1.0 eq) in DMF, add (S)-1-Boc-3-aminopyrrolidine (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Expected Outcome: This reaction typically proceeds with good yield, affording the desired product with high purity. The use of (S)-1-Boc-3-aminopyrrolidine allows for the subsequent selective deprotection of the Boc group under acidic conditions to enable further functionalization at the 3-amino position of the pyrrolidine ring.
General Protocol for Nucleophilic Aromatic Substitution using this compound
This generalized protocol is based on common synthetic methodologies for similar compounds.
Materials:
-
A suitable chloro-substituted heterocyclic compound (e.g., a chloropyrimidine)
-
This compound
-
A non-nucleophilic base (e.g., DIPEA or potassium carbonate)
-
An appropriate solvent (e.g., DMF, DMSO, or acetonitrile)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chloro-substituted heterocyclic compound (1.0 eq) in the chosen solvent.
-
Add this compound (1.1 eq) and the base (2-3 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and partition between EtOAc and water.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Comparative Discussion: While both building blocks can be used in similar nucleophilic substitution reactions, the choice between them will depend on the overall synthetic strategy.
-
This compound offers two orthogonally protected amino groups. The Boc group can be removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis. This allows for selective deprotection and functionalization at either the pyrrolidine ring nitrogen or the 3-amino group. This is particularly advantageous in multi-step syntheses where precise control over the reactivity of different amine groups is required.
-
(S)-1-Boc-3-aminopyrrolidine has a free secondary amine on the pyrrolidine ring, making it readily available for nucleophilic attack. The Boc group protects the 3-amino group, which can be deprotected in a subsequent step. This building block is suitable for syntheses where the initial reaction occurs at the pyrrolidine ring nitrogen.
The selection of the appropriate building block will therefore depend on the desired final product and the planned synthetic route. For complex molecules requiring differential protection of two amine functionalities, this compound offers greater synthetic flexibility. For more straightforward syntheses where the primary reaction is at the pyrrolidine nitrogen, (S)-1-Boc-3-aminopyrrolidine may be a more direct and cost-effective choice.
Visualization of the EGFR Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the synthetic process, the following diagrams have been generated.
Caption: Simplified EGFR signaling pathway.
Caption: General experimental workflow for synthesis.
Conclusion
The validation of experimental results for a chemical building block like this compound is best achieved through a direct comparison of its performance against a relevant alternative in a specific application. In the context of synthesizing EGFR inhibitors, both this compound and (S)-1-Boc-3-aminopyrrolidine are valuable chiral building blocks. The choice between them is primarily dictated by the desired synthetic strategy and the need for orthogonal protecting groups. This compound offers greater flexibility for complex, multi-step syntheses due to its two distinct protecting groups. In contrast, (S)-1-Boc-3-aminopyrrolidine is a more direct precursor when the initial synthetic step involves the pyrrolidine ring nitrogen. The provided experimental protocols and comparative discussion aim to assist researchers in making an informed decision for their specific drug discovery and development projects.
References
A Comparative Guide to the Application of S-1-Cbz-3-Boc-aminopyrrolidine Isomers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of (S)-1-Cbz-3-(Boc-amino)pyrrolidine and (S)-3-(Cbz-amino)-1-Boc-pyrrolidine as Chiral Building Blocks.
The strategic use of chiral building blocks is paramount in modern drug discovery and medicinal chemistry. Among these, protected aminopyrrolidines are crucial scaffolds for introducing the pyrrolidine motif found in numerous biologically active compounds. This guide provides a comprehensive comparison of two isomeric forms of S-1-Cbz-3-Boc-aminopyrrolidine, offering insights into their respective applications, performance in key chemical transformations, and comparisons with alternative building blocks.
Isomer Overview and Strategic Utility
The two key isomers discussed in this guide are:
-
Isomer A: (S)-1-Cbz-3-(Boc-amino)pyrrolidine (also known as (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine)
-
Isomer B: (S)-3-(Cbz-amino)-1-Boc-pyrrolidine (tert-butyl (S)-3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate)
The differential placement of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups on the pyrrolidine ring dictates their synthetic utility. The choice between these isomers is a critical strategic decision in a multi-step synthesis, as the orthogonal nature of these protecting groups allows for selective deprotection and subsequent functionalization at either the ring nitrogen (N-1) or the exocyclic amino group (at C-3).
Isomer A is ideal for synthetic routes where initial modification is desired at the exocyclic C-3 amino group after Boc deprotection, while the more robust Cbz group protects the ring nitrogen. This strategy is often employed in the synthesis of peptide mimetics and in the development of novel therapeutic agents targeting neurological disorders and cancer.[1]
Isomer B , conversely, allows for initial reactions at the ring nitrogen following the removal of the acid-labile Boc group. The Cbz group on the C-3 amino moiety can be removed at a later stage, typically via hydrogenolysis. This approach is valuable in constructing molecules where the pyrrolidine nitrogen is part of a larger heterocyclic system or requires substitution early in the synthetic sequence.
Performance in Synthetic Applications: A Comparative Analysis
While direct side-by-side comparative studies are limited in published literature, an analysis of their applications in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral anti-diabetic drugs, provides valuable insights into their performance.[2][3] The pyrrolidine moiety is a common feature in many DPP-IV inhibitors, where it interacts with the active site of the enzyme.[4]
| Building Block | Target Moiety | Key Reaction | Typical Reagents & Conditions | Reported Yield | Purity | Reference |
| Isomer A | DPP-IV Inhibitor Core | Reductive Amination | Amine, Na(OAc)₃BH, CH₂Cl₂ | Good to Excellent | High | [1] |
| Isomer B | Vildagliptin Analogue | Amide Coupling | Carboxylic acid, HATU, DIPEA, DMF | >80% | High | [5] |
| Alternative: (S)-3-Aminopyrrolidine | DPP-IV Inhibitor | N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | Variable | Requires Purification | [6] |
| Alternative: (S)-1-Boc-3-aminopyrrolidine | DPP-IV Inhibitor | N-Sulfonylation | Sulfonyl chloride, Pyridine, CH₂Cl₂ | Good | High | [6] |
Experimental Protocols
Key Reaction: Deprotection of Boc and Cbz Groups
The selective removal of either the Boc or Cbz group is a cornerstone of the synthetic utility of these building blocks.
Protocol 1: Selective Deprotection of the Boc Group from Isomer B
This procedure is typically performed under acidic conditions to reveal the free amine at the N-1 position of the pyrrolidine ring.
-
Reactants: (S)-3-(Cbz-amino)-1-Boc-pyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (S)-3-(Cbz-amino)-1-Boc-pyrrolidine in DCM (0.1-0.5 M).
-
Add TFA (2-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The residue is typically basified with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected product.
-
Protocol 2: Selective Deprotection of the Cbz Group from Isomer A
Hydrogenolysis is the most common method for the removal of the Cbz group, yielding the free secondary amine at the N-1 position.
-
Reactants: (S)-1-Cbz-3-(Boc-amino)pyrrolidine, Palladium on carbon (Pd/C, 10 mol%), Hydrogen gas.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve (S)-1-Cbz-3-(Boc-amino)pyrrolidine in the chosen solvent.
-
Add Pd/C catalyst.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC or LC-MS until complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated in vacuo to afford the deprotected product.
-
A milder, non-hydrogenolysis method for Cbz deprotection involves the use of AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers good functional group tolerance.[7]
Logical Workflow for Chiral Pyrrolidine Synthesis
The choice of protecting group strategy is fundamental to the overall synthetic plan. The following diagram illustrates the divergent synthetic pathways enabled by the two isomers.
Caption: Divergent synthetic pathways using Isomer A and Isomer B.
Comparison with Alternative Building Blocks
While the dual Cbz/Boc protected aminopyrrolidines offer excellent synthetic flexibility, other building blocks can be considered depending on the specific synthetic goal.
-
(S)-3-Aminopyrrolidine Dihydrochloride: A cost-effective starting material, but requires careful control of reaction conditions to achieve selective mono-functionalization at either nitrogen.
-
(S)-1-Boc-3-aminopyrrolidine: A widely used building block where the ring nitrogen is protected.[6] It is suitable for syntheses where the initial modifications are at the exocyclic amino group.
-
(S)-3-Amino-1-benzylpyrrolidine: An alternative to the Cbz-protected isomer, though the benzyl group is generally removed under harsher conditions than the Cbz group.
The choice of building block will ultimately depend on the overall synthetic strategy, the desired sequence of reactions, and the compatibility of the protecting groups with other functionalities in the molecule.
Conclusion
Both (S)-1-Cbz-3-(Boc-amino)pyrrolidine and (S)-3-(Cbz-amino)-1-Boc-pyrrolidine are highly valuable and versatile chiral building blocks in medicinal chemistry. The strategic placement of the orthogonal Boc and Cbz protecting groups provides chemists with precise control over the sequence of functionalization. Understanding the distinct advantages of each isomer allows for more efficient and elegant synthetic routes towards complex and biologically important molecules. This guide serves as a valuable resource for researchers and drug development professionals in the selection and application of these critical synthetic intermediates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
The Pivotal Role of Pyrrolidine Ring Conformation in Determining Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational intricacies of molecular scaffolds is paramount in the design of potent and selective therapeutics. The five-membered pyrrolidine ring, a prevalent motif in numerous bioactive compounds, serves as a compelling case study in the profound impact of stereochemistry on biological function. Due to its non-planar nature, the pyrrolidine ring can adopt various conformations, a phenomenon known as "pseudorotation," which significantly influences the spatial orientation of its substituents and, consequently, its interaction with biological targets.[1][2][3][4]
This guide provides a comparative analysis of how the conformation of the pyrrolidine ring dictates the bioactivity of small molecules, with a focus on G-protein coupled receptor 40 (GPR40) agonists and Estrogen Receptor Alpha (ERα) antagonists. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for drug discovery and development.
Conformational Control and Bioactivity: A Quantitative Comparison
The puckering of the pyrrolidine ring can be controlled by the strategic placement of substituents.[1][2] For instance, electronegative substituents at the C-4 position can favor specific envelope conformations (Cγ-exo or Cγ-endo), thereby locking the ring into a preferred geometry.[1][2] This conformational constraint has been shown to be a critical determinant of pharmacological efficacy. The following table summarizes quantitative data from studies on GPR40 agonists, illustrating how stereochemistry and conformation affect their binding affinity and functional activity.
| Compound/Stereoisomer | Pyrrolidine Ring Substitution | Target | Bioactivity Metric | Value | Conformation-Activity Relationship |
| (R,R)-68 | cis-4-CF3 | Human GPR40 | Binding Ki | Potentiator | The cis-4-CF3 substituent favors a pseudo-axial conformation of the acetic acid group at position 2, which is a key pharmacophore for GPR40 agonism. This specific conformation leads to potentiation of the radioligand used in the binding assay.[5] |
| Human GPR40 | Gq-coupled Ca2+ flux (EC50) | 36 nM | Activates the Gq signaling pathway, leading to insulin secretion.[5] | ||
| Human GPR40 | Gs-coupled cAMP accumulation | Active | Exhibits signaling bias by also activating the Gs-coupled pathway, resulting in GLP-1 secretion.[5] | ||
| (S,S)-68 | cis-4-CF3 | Human GPR40 | Binding Ki | 1.8 nM | In contrast to its enantiomer, this stereoisomer displaces the radioligand, indicating a different binding mode.[5] |
| Human GPR40 | Gq-coupled Ca2+ flux (EC50) | 16 nM | Potent agonist of the Gq pathway.[5] | ||
| Human GPR40 | Gs-coupled cAMP accumulation | Inactive | Lacks activity on the Gs-coupled pathway, demonstrating stereochemistry-dependent signaling bias.[5] | ||
| Unsubstituted Pyrrolidine Analog | Unsubstituted | Human GPR40 | Binding Ki | >10,000 nM | The absence of the conformation-locking CF3 group leads to a significant loss of binding affinity. |
Experimental Protocols
The determination of pyrrolidine ring conformation and the assessment of bioactivity rely on a combination of spectroscopic and cell-based assays. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for elucidating the conformation of pyrrolidine rings in solution.
-
Sample Preparation: Synthesized pyrrolidine derivatives are dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5–10 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz).
-
¹H NMR: Provides information on chemical shifts and coupling constants (J-values). The magnitude of vicinal coupling constants can be related to dihedral angles via the Karplus equation, offering insights into the ring's pucker.
-
2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify through-space correlations between protons. The presence or absence of specific NOE/ROE cross-peaks provides distance restraints that are crucial for defining the relative orientation of substituents and the overall ring conformation.[6][7]
-
-
Data Analysis: The experimental NMR data is used in conjunction with computational modeling (e.g., molecular mechanics or DFT calculations) to generate and validate 3D models of the preferred pyrrolidine conformation.[6][7]
X-ray Crystallography for Solid-State Conformational Analysis
Single-crystal X-ray crystallography provides a definitive picture of the pyrrolidine ring conformation in the solid state.
-
Crystallization: High-purity samples of the pyrrolidine-containing compounds are crystallized from various solvents and conditions to obtain single crystals of suitable quality for diffraction.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (e.g., 100 K).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model, which is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles that define the pyrrolidine ring's conformation.[8][9][10]
GPR40 Bioassays
The biological activity of GPR40 agonists is typically assessed using cell-based assays that measure downstream signaling events.
-
Cell Culture: A stable cell line expressing human GPR40 (e.g., CHO or HEK293 cells) is cultured under standard conditions.
-
Intracellular Calcium (Ca²⁺) Flux Assay (Gq Pathway):
-
Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compounds are added to the wells at various concentrations.
-
Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader.
-
The EC50 values are calculated from the dose-response curves to determine the potency of the agonists.[5]
-
-
cAMP Accumulation Assay (Gs Pathway):
-
Cells are incubated with the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
The ability of the compounds to stimulate cAMP production is assessed to determine their activity on the Gs pathway.[5]
-
Visualizing the Impact of Pyrrolidine Conformation
To further illustrate the concepts discussed, the following diagrams visualize a key signaling pathway and a typical experimental workflow in the context of pyrrolidine-based drug discovery.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of chiral amines is a critical aspect of drug discovery, development, and quality control. The pharmacological and toxicological profiles of enantiomers can differ significantly, necessitating accurate and robust analytical methods to determine enantiomeric purity. This guide provides an objective comparison of peer-reviewed methods for the analysis of chiral amines, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Chiroptical Sensing techniques. Experimental data is summarized for easy comparison, and detailed methodologies are provided for key experiments.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for chiral amine analysis depends on various factors, including the properties of the analyte, the required sensitivity, the desired speed of analysis, and the available instrumentation. The following tables provide a summary of quantitative data for the most common techniques.
| Technique | Typical Resolution (Rs) | Typical Analysis Time (min) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| HPLC | > 1.5 (baseline)[1][2] | 10 - 30[3] | ng/mL to pg/mL range[4] | ng/mL to pg/mL range[4] |
| GC | > 1.5 (baseline) | 10 - 40 | pg to fg range | pg to fg range |
| SFC | > 1.5 (baseline)[5] | < 15[1][4][6] | ~0.01% (relative to main peak)[7] | 0.03 - 6.00 ng/mL[4] |
| Chiroptical Sensing | Not applicable (measures enantiomeric excess) | < 5 | Micromolar (µM) range[8][9] | Micromolar (µM) range[8][9] |
High-Performance Liquid Chromatography (HPLC)
HPLC with chiral stationary phases (CSPs) is a widely adopted and versatile technique for the separation of chiral amines.[10] A variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose and amylose derivatives) and cyclodextrin-based columns being the most common.
Experimental Protocol: Chiral HPLC
A typical experimental workflow for chiral amine analysis by HPLC involves the following steps:
-
Sample Preparation: Dissolve the amine sample in a suitable solvent, typically the mobile phase, to a concentration of approximately 1 mg/mL.
-
Column Selection: Choose an appropriate chiral stationary phase. For initial screening, polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H are often used.[3]
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.[3] For basic amines, a small amount of an amine additive (e.g., diethylamine or ethylenediamine) is often added to the mobile phase to improve peak shape.
-
Reversed-Phase: An aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) are used.
-
Polar Organic Mode: A mixture of polar organic solvents, such as acetonitrile and methanol, can also be employed.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Usually ambient, but can be varied to optimize separation.
-
Detection: UV detection is most common, typically at a wavelength where the analyte has strong absorbance.
-
-
Data Analysis: The retention times of the two enantiomers are used to calculate the resolution (Rs) and the peak areas are used to determine the enantiomeric excess (% ee).
Gas Chromatography (GC)
GC with chiral stationary phases is a powerful technique for the analysis of volatile chiral amines. Derivatization of the amine functionality is often necessary to improve volatility and chromatographic performance.
Experimental Protocol: Chiral GC
The general workflow for chiral GC analysis is as follows:
-
Derivatization: React the chiral amine with a suitable achiral derivatizing agent to form a less polar and more volatile derivative. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate (HFBCF).[11][12]
-
Sample Preparation: Dissolve the derivatized sample in an appropriate organic solvent (e.g., hexane or ethyl acetate).
-
Column Selection: Utilize a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-L-Val).[12]
-
Chromatographic Conditions:
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: Set to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used.
-
-
Data Analysis: Similar to HPLC, the retention times and peak areas are used to determine the resolution and enantiomeric excess.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and often superior resolution and peak shapes.[1][5][13] The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier.
Experimental Protocol: Chiral SFC
A typical workflow for chiral amine analysis by SFC includes:
-
Sample Preparation: Dissolve the amine sample in a suitable organic solvent, such as methanol or ethanol, at a concentration of around 1 mg/mL.[1]
-
Column Selection: Polysaccharide-based and cyclofructan-based CSPs are commonly used for chiral amine separations in SFC.[1]
-
Mobile Phase:
-
Supercritical Fluid: Carbon dioxide.
-
Modifier: A polar organic solvent like methanol, ethanol, or isopropanol is added to the CO2.[1][14]
-
Additive: For basic amines, an acidic additive (e.g., trifluoroacetic acid) and a basic additive (e.g., triethylamine) are often used in combination to improve peak shape and resolution.[1]
-
-
Chromatographic Conditions:
-
Data Analysis: The resolution and enantiomeric excess are calculated from the resulting chromatogram.
Chiroptical Sensing
Chiroptical sensing, particularly using circular dichroism (CD) spectroscopy, offers a rapid method for determining the enantiomeric excess of chiral amines without the need for chromatographic separation. This technique relies on the formation of a diastereomeric complex between the chiral amine and a chiral or achiral chromophoric probe, which induces a measurable CD signal.
Experimental Protocol: Chiroptical Sensing
The general procedure for chiroptical sensing is as follows:
-
Reagent Preparation: Prepare stock solutions of the chiral amine analyte and the sensing probe (e.g., a chiral aldehyde or a molecule that reacts to form a chromophore) in a suitable solvent (e.g., chloroform or acetonitrile).
-
Complex Formation: Mix the analyte and probe solutions. The reaction to form the CD-active complex is often rapid, sometimes requiring only a few minutes at room temperature.[8][16]
-
CD Measurement: Record the CD spectrum of the resulting solution. The sign and magnitude of the Cotton effect in the CD spectrum are related to the absolute configuration and enantiomeric excess of the amine.[16][17]
-
Quantification: The enantiomeric excess is determined by comparing the CD signal of the unknown sample to a calibration curve generated using samples of known enantiomeric composition.
Enzymatic Methods
While enzymes, particularly transaminases and amine dehydrogenases, are widely used in the synthesis of chiral amines, their direct application in the quantitative analysis of chiral amines is less common in routine laboratory settings.[18][19][20] Analytical approaches involving enzymes typically rely on the stereospecificity of an enzyme to convert one enantiomer of a racemic mixture into a product that can then be quantified, often using one of the chromatographic methods described above. For instance, an enzyme-catalyzed kinetic resolution can be monitored by HPLC to determine the enantiomeric composition of the remaining substrate and the product.[10][21]
Conclusion
The analysis of chiral amines can be effectively achieved through a variety of peer-reviewed methods. HPLC and GC with chiral stationary phases are well-established, robust techniques that provide excellent resolution. SFC offers a faster and more environmentally friendly alternative to HPLC with comparable or even superior performance for many applications. Chiroptical sensing provides a rapid, non-separative approach for determining enantiomeric excess. The choice of the optimal method will depend on the specific analytical challenge, including the nature of the amine, the required sensitivity, and the desired throughput. For drug development professionals, a thorough understanding of the principles and practical aspects of these techniques is essential for ensuring the quality and safety of chiral pharmaceutical products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. agilent.com [agilent.com]
- 8. A rapid and sensitive method for chiroptical sensing of α-amino acids via click-like labeling with o-phthalaldehyde and p-toluenethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive method for chiroptical sensing of α-amino acids via click-like labeling with o-phthalaldehyde and p-toluenethiol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Click chemistry enables quantitative chiroptical sensing of chiral compounds in protic media and complex mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccspublishing.org.cn [ccspublishing.org.cn]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of S-1-Cbz-3-Boc-aminopyrrolidine: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of S-1-Cbz-3-Boc-aminopyrrolidine (CAS No. 122536-74-7), a key building block in pharmaceutical research.
This document outlines the procedural, step-by-step guidance to mitigate risks and ensure responsible environmental stewardship. The information provided is based on available safety data for the compound and its close structural analogs.
I. Understanding the Compound: Safety and Hazard Profile
Key Hazard Considerations:
-
Irritant: May cause skin and eye irritation.
-
Toxicity: While specific LD50 data is unavailable, compounds with similar structures are noted as potentially harmful if swallowed or inhaled.
-
Environmental Hazard: Belongs to a class of compounds that should not be released into the environment.
II. Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes information for the target compound where available, supplemented with data from close structural analogs. This data should be used as a guideline for assessing risk.
| Property | Value | Source/Analog CAS No. |
| Physical State | Solid | 122536-74-7 |
| Melting Point | 124-125°C | 122536-74-7 |
| Boiling Point | 458.5 ± 44.0 °C (Predicted) | 122536-74-7 |
| Molecular Weight | 320.38 g/mol | 122536-74-7 |
| Hazard Codes (Analog) | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | 99735-30-5 (1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine)[1] |
| Toxicity (Analog) | Acute Tox. 3 (Oral) - H301 (Toxic if swallowed) | 147081-44-5 ((S)-(-)-1-Boc-3-aminopyrrolidine) |
III. Step-by-Step Disposal Protocol
The recommended and most environmentally responsible method for the disposal of this compound is through a licensed chemical waste disposal facility, typically via controlled incineration.
Experimental Protocol for Waste Neutralization (for illustrative purposes, not for direct discharge):
While direct disposal via a licensed facility is the primary recommendation, understanding the chemical vulnerabilities of the Boc and Cbz protecting groups can inform neutralization strategies in specific, controlled laboratory settings prior to collection by a waste disposal service.
-
Acidic Cleavage of the Boc Group: The tert-butoxycarbonyl (Boc) group is labile to strong acids. Treatment with an acid like trifluoroacetic acid (TFA) will remove the Boc group.
-
Hydrogenolysis of the Cbz Group: The carboxybenzyl (Cbz) group can be removed by catalytic hydrogenation (e.g., using palladium on carbon as a catalyst).
It is critical to note that the resulting deprotected aminopyrrolidine and byproducts must also be treated as chemical waste and disposed of appropriately.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Operational and Safety Plan
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
-
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Storage of Waste:
-
Store waste this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the waste container is clearly labeled with the chemical name and associated hazards.
Controlled Incineration Considerations: As a nitrogen-containing organic compound, the incineration of this compound will produce nitrogen oxides (NOx) in addition to carbon dioxide and water.[2][3] Licensed hazardous waste incineration facilities are equipped with flue gas scrubbers and other technologies to mitigate the release of these and other potentially harmful combustion byproducts, ensuring compliance with environmental regulations.[4][5] The thermal decomposition of carbamates can also lead to the formation of isocyanates and other byproducts, further necessitating the use of a specialized incineration facility.[6][7]
Disclaimer: This document is intended as a guide and does not replace the need for a thorough risk assessment and adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | C16H24N2O2 | CID 3575823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Executive Summary - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mcclellandindia.com [mcclellandindia.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
